CGP 20712
Description
Properties
CAS No. |
81015-67-0 |
|---|---|
Molecular Formula |
C23H25F3N4O5 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide |
InChI |
InChI=1S/C23H25F3N4O5/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33) |
InChI Key |
GKJZEKSHCJELPL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CGP 20712 A: A Core Tool for Adrenergic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 A is a highly potent and selective antagonist for the β1-adrenergic receptor (β1-AR). Its remarkable selectivity over the β2-adrenergic receptor (β2-AR) has established it as an indispensable pharmacological tool for the differentiation and quantification of β-adrenergic receptor subtypes in a multitude of tissues and cell types. This technical guide provides a comprehensive overview of this compound A, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in radioligand binding and functional assays, and a visualization of the canonical β1-adrenergic signaling pathway.
Core Properties and Mechanism of Action
This compound A, also known by its full chemical name 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate, functions as a competitive antagonist at the β1-adrenergic receptor.[1] Its primary mechanism of action involves binding to the β1-AR, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.[2][3] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.
The defining characteristic of this compound A is its exceptional selectivity for the β1-AR over the β2-AR, with a reported selectivity ratio of approximately 10,000-fold.[4][5] This high degree of selectivity makes it an invaluable tool for isolating and studying the specific physiological and pathological roles of the β1-adrenoceptor subtype.
Quantitative Data Summary
The binding affinity and inhibitory potency of this compound A have been extensively characterized across various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Receptor Subtype | Tissue/Cell Line | Reference |
| IC50 | 0.7 nM | β1-Adrenoceptor | Rat Neocortical Membranes | [6] |
| 6700 nM | β2-Adrenoceptor | Rat Neocortical Membranes | [6] | |
| Ki | 0.3 nM | β1-Adrenoceptor | Not Specified | [2] |
| KB | 0.3 nM | β1-Adrenoceptor | Rat Sinoatrial Node | [7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. KB: Equilibrium dissociation constant of an antagonist.
Experimental Protocols
Radioligand Competition Binding Assay for β-Adrenoceptor Subtype Differentiation
This protocol describes a common application of this compound A to determine the relative densities of β1- and β2-adrenoceptors in a given tissue or cell preparation using a non-selective radioligand, such as [3H]dihydroalprenolol ([3H]DHA).
Materials:
-
Tissue/Cell Membranes: Prepared from the tissue of interest (e.g., rat neocortex, heart ventricles).
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA).
-
Competitor: this compound A.
-
Non-specific Binding Control: A high concentration of a non-selective β-antagonist (e.g., 1 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane suspension, [3H]DHA (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane suspension, [3H]DHA, and a high concentration of propranolol (B1214883) (e.g., 1 µM).
-
Competition: Membrane suspension, [3H]DHA, and a range of concentrations of this compound A (e.g., 10^-12 M to 10^-5 M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]DHA binding against the log concentration of this compound A.
-
The resulting competition curve will be biphasic in tissues containing both β1- and β2-adrenoceptors. The high-affinity portion of the curve represents displacement from β1-receptors, while the low-affinity portion represents displacement from β2-receptors.
-
Analyze the data using non-linear regression to determine the IC50 values for each phase and the relative proportions of each receptor subtype.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound A to antagonize agonist-stimulated adenylyl cyclase activity, a key downstream effector of β1-adrenergic receptor activation.
Materials:
-
Cell Membranes: Prepared from cells or tissues expressing β1-adrenoceptors.
-
Agonist: e.g., Isoproterenol (B85558) (a non-selective β-agonist).
-
Antagonist: this compound A.
-
Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.
-
cAMP Standard.
-
cAMP Assay Kit: (e.g., ELISA or radioimmunoassay).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In separate tubes, pre-incubate the cell membranes with:
-
Buffer alone (basal activity).
-
A fixed concentration of isoproterenol (to stimulate adenylyl cyclase).
-
A fixed concentration of isoproterenol plus a range of concentrations of this compound A.
-
-
Initiate Reaction: Add the assay buffer containing ATP and other necessary components to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10-15 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl or by heating).
-
cAMP Measurement: Centrifuge the tubes to pellet the membranes and measure the amount of cAMP produced in the supernatant using a commercial cAMP assay kit.
-
Data Analysis:
-
Calculate the amount of cAMP produced in each condition.
-
Plot the percentage of isoproterenol-stimulated adenylyl cyclase activity against the log concentration of this compound A.
-
Determine the IC50 value for this compound A's inhibition of agonist-stimulated adenylyl cyclase activity.
-
Mandatory Visualizations
Signaling Pathway of the β1-Adrenergic Receptor
The following diagram illustrates the canonical signaling pathway initiated by the activation of the β1-adrenergic receptor.
Caption: Canonical β1-adrenergic receptor signaling pathway.
Experimental Workflow for β-Adrenoceptor Subtype Differentiation
The following diagram outlines the logical workflow for using this compound A in a competition binding assay to differentiate β1- and β2-adrenoceptor subtypes.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
CGP 20712 A hydrochloride properties
An In-Depth Technical Guide to CGP 20712 A Hydrochloride
Introduction
This compound A is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-AR).[1][2][3] Its remarkable selectivity, approximately 10,000-fold higher for β1-AR over β2-AR, establishes it as an invaluable pharmacological tool for distinguishing between β1- and β2-adrenergic receptor functions.[1][4][5] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound A, its mechanism of action, detailed experimental protocols, and its applications in research, tailored for professionals in the fields of pharmacology, life sciences, and drug development.
Chemical and Physical Properties
This compound A is commonly available as a mesylate or hydrochloride salt to enhance solubility.[1][6][7] Its chemical properties are summarized below.
| Property | Data | Reference |
| Chemical Name | 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide | [7][8] |
| Synonyms | This compound A mesylate, this compound | [1][3] |
| CAS Number | 105737-62-0 (Mesylate Salt) | [9][10] |
| 137888-49-4 (Parent Compound) | [3][11] | |
| Molecular Formula | C24H29F3N4O8S (Mesylate Salt) | [7][9] |
| Formula Weight | 590.6 g/mol (Mesylate Salt) | [10] |
Pharmacological Profile
The pharmacological activity of this compound A is characterized by its high affinity and exceptional selectivity for the β1-adrenoceptor.
Binding Affinity and Selectivity
The inhibitory constants (IC50 and Ki) quantify the potency and selectivity of this compound A.
| Parameter | Receptor Subtype | Value | Reference |
| IC50 | β1-adrenoceptor | 0.7 nM | [1][6][10][12] |
| β2-adrenoceptor | 6,700 nM | [6][10] | |
| Ki | β1-adrenoceptor | 0.3 nM | [3][11] |
| Selectivity Ratio | (IC50 β2 / IC50 β1) | ~10,000-fold | [1][4][5] |
Solubility and Storage
Proper handling and storage are critical for maintaining the compound's integrity.
| Solvent | Solubility | Reference |
| DMSO | 80 - 100 mg/mL | [9][12] |
| Acetonitrile | Slightly Soluble (0.1 - 1 mg/mL) | [10] |
| Methanol | Slightly Soluble (0.1 - 1 mg/mL) | [10] |
| Condition | Duration | Reference |
| Powder at -20°C | ≥ 4 years | [10][12] |
| In Solvent at -80°C | 6 - 12 months | [1][12] |
Mechanism of Action
This compound A functions as a competitive antagonist at the β1-adrenergic receptor.[3][11] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like adrenaline and noradrenaline, activate the Gs alpha subunit (Gsα).[8] This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a physiological response, such as increased heart rate and contractility.[13]
By competitively binding to the β1-AR, this compound A blocks the binding of catecholamines, thereby inhibiting the entire downstream signaling cascade.[3][11] This blockade prevents the activation of adenylyl cyclase and the subsequent accumulation of cAMP, effectively antagonizing the physiological effects mediated by β1-AR stimulation.[10][14]
Experimental Protocols
This compound A is instrumental in various experimental settings. Its high selectivity allows for the precise dissection of β1-AR-mediated effects from those of other adrenergic receptor subtypes.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for β1- and β2-adrenoceptors. This compound A is used as a selective competitor to define the receptor population.
Objective: To quantify the density of β1- and β2-adrenoceptors in a given tissue or cell preparation.[15]
Materials:
-
Cell membranes or intact cells expressing β-adrenoceptors (e.g., rabbit lung for β1, rat lung for β2, or transfected CHO cells).[14][15]
-
Non-selective radioligand (e.g., [3H]CGP-12177).[14]
-
Selective β1-antagonist: this compound A.[15]
-
Selective β2-antagonist (e.g., ICI 118,551).[15]
-
Incubation buffer, glass fiber filters, scintillation cocktail, and scintillation counter.
Methodology:
-
Preparation: Prepare cell membrane homogenates or cell suspensions according to standard laboratory protocols.
-
Incubation: Set up triplicate assay tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Incubate membranes/cells with the radioligand.
-
Non-specific Binding (NSB): Incubate membranes/cells with the radioligand and a high concentration of a non-selective antagonist (e.g., propranolol).
-
β1-Specific Binding: To quantify β2 sites, incubate membranes/cells with the radioligand in the presence of a concentration of this compound A sufficient to saturate all β1 sites (e.g., 300 nM).[6] The remaining specific binding represents the β2 population.
-
β2-Specific Binding: Conversely, to quantify β1 sites, incubate with a saturating concentration of a β2-selective antagonist (e.g., ICI 118,551).
-
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Analyze competition data using non-linear regression to determine IC50 and subsequently Ki values.
Protocol 2: Functional Assay - cAMP Accumulation
This assay measures the functional consequence of β1-AR antagonism by quantifying the inhibition of agonist-stimulated cAMP production.[14]
Objective: To determine the potency of this compound A in inhibiting the β1-AR functional response.
Materials:
-
Intact cells expressing β1-adrenoceptors (e.g., transfected CHO-Huβ1 cells, primary cardiac myocytes).[6][14]
-
β-adrenoceptor agonist (e.g., Isoproterenol).
-
This compound A.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA-based).
Methodology:
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Pre-incubation: Pre-treat cells with varying concentrations of this compound A for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a further 10-15 minutes.
-
Lysis: Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay or other detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound A concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value for the inhibition of cAMP accumulation.
Applications in Research
The high selectivity of this compound A makes it an indispensable tool for:
-
Receptor Subtype Quantification: Accurately determining the relative densities of β1- and β2-adrenoceptors in various tissues and cell types.[6][15]
-
Functional Characterization: Isolating and studying the specific physiological or cellular roles of β2-adrenoceptors by selectively blocking β1-ARs.[1][16][17] This has been crucial in studies on cardiac myocytes, brown adipocytes, and neuronal tissue.[6][17]
-
Drug Discovery: Serving as a reference compound for the development and characterization of new β-adrenergic ligands.[15]
-
Signaling Pathway Analysis: Investigating the coupling of β-adrenergic receptor subtypes to different G-proteins (Gs vs. Gi) and downstream signaling pathways.[18][19]
Conclusion
This compound A is a cornerstone pharmacological tool for the study of adrenergic systems. Its defining features—high potency and exceptional β1-over-β2 selectivity—provide researchers with a precise instrument for dissecting the complex roles of β-adrenoceptor subtypes. The data and protocols outlined in this guide underscore its utility and affirm its continued importance in both fundamental and applied biomedical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adrenergic Receptor | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. CAS 105737-62-0: 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl… [cymitquimica.com]
- 8. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 9. This compound A | 105737-62-0 | MOLNOVA [molnova.com]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound A | Adrenergic Receptor | TargetMol [targetmol.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Cardiac-specific overexpression of human β2 adrenoceptors in mice exposes coupling to both Gs and Gi proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of CGP 20712 A
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of CGP 20712 A Action
This compound A is a potent and highly selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action is through competitive binding to β1-adrenergic receptors, thereby blocking the downstream signaling cascades initiated by endogenous catecholamines such as adrenaline and noradrenaline.[1] This selective antagonism is the foundation of its utility as a pharmacological tool for the characterization of adrenoceptor subtypes and as a potential therapeutic agent.
The remarkable selectivity of this compound A for the β1-adrenoceptor over the β2-adrenoceptor is a defining characteristic, with a selectivity ratio of approximately 10,000-fold.[2][3] This high degree of selectivity allows for the precise dissection of physiological and pathological processes mediated by β1-adrenoceptors, minimizing confounding effects from β2-adrenoceptor blockade.
Functionally, the blockade of β1-adrenoceptors by this compound A leads to the inhibition of adenylyl cyclase activation.[2] In cardiac myocytes, for instance, this results in a negative chronotropic effect, counteracting the heart rate-increasing effects of catecholamines.[1][4]
Quantitative Analysis of Binding Affinity and Selectivity
The binding characteristics of this compound A have been extensively quantified through radioligand binding assays. The following table summarizes key quantitative data, providing a comparative overview of its affinity for different adrenoceptor subtypes.
| Receptor Subtype | Parameter | Value (nM) | Radioligand Used | Tissue/Cell Source | Reference |
| β1-Adrenoceptor | IC50 | 0.7 | [3H]dihydroalprenolol ([3H]DHA) | Rat Neocortex | [3] |
| β1-Adrenoceptor | Ki | 0.3 | Not Specified | Not Specified | [1][5] |
| β1-Adrenoceptor | KB | 0.3 | Not Specified | Rat Sinoatrial Node | [4] |
| β2-Adrenoceptor | IC50 | ~7000 | [3H]dihydroalprenolol ([3H]DHA) | Rat Neocortex | [3] |
Note: IC50, Ki, and KB are all measures of ligand affinity. A lower value indicates a higher affinity.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound A can be visualized through its interaction with the β1-adrenergic signaling pathway and the experimental workflows used to characterize it.
Caption: Competitive antagonism of the β1-adrenergic receptor by this compound A, preventing downstream signaling.
Caption: A typical experimental workflow for determining the β-adrenoceptor selectivity of this compound A.
Experimental Protocols
Radioligand Competition Binding Assay for β-Adrenoceptor Selectivity
This protocol is a generalized procedure based on methodologies described in the literature for characterizing β-adrenoceptor antagonists.[6][7]
1. Membrane Preparation:
-
Tissue Source: Rat neocortex (rich in both β1 and β2 adrenoceptors) or cultured cells stably expressing human β1 or β2 adrenoceptors.[3][6]
-
Homogenization: Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
-
Washing and Storage: Wash the membrane pellet with fresh assay buffer, resuspend, and store at -80°C until use. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist.[3]
-
Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer or unlabeled ligand for determining total and non-specific binding, respectively. Propranolol (1 µM) is often used to determine non-specific binding.
-
50 µL of varying concentrations of this compound A.
-
50 µL of a fixed concentration of [3H]DHA (typically at a concentration close to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound A concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound A that inhibits 50% of the specific radioligand binding).
-
For tissues or cells expressing a mixed population of receptors, a biphasic curve may be observed, allowing for the determination of IC50 values for both high-affinity (β1) and low-affinity (β2) sites.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activity
This protocol outlines a general method for assessing the functional antagonism of this compound A on adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Cell Line: Use a cell line endogenously or recombinantly expressing β1-adrenoceptors (e.g., cardiac myocytes, CHO cells).
-
Procedure:
-
Plate cells in a suitable format (e.g., 24-well plates).
-
Pre-incubate the cells with varying concentrations of this compound A for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a β-adrenoceptor agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).
-
2. cAMP Measurement:
-
Lysis: After agonist stimulation, lyse the cells to release intracellular cAMP.
-
Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
3. Data Analysis:
-
Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the this compound A concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
-
This functional IC50 provides a measure of the potency of this compound A as an antagonist in a cellular context.
Conclusion
This compound A is a cornerstone tool for the study of β1-adrenergic receptors. Its high affinity and exceptional selectivity, as determined by rigorous radioligand binding and functional assays, allow for the precise investigation of β1-adrenoceptor-mediated physiology and pharmacology. The methodologies outlined in this guide provide a framework for the continued exploration of this and other selective adrenergic ligands in both basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
CGP 20712A: A Comprehensive Technical Guide to a Highly Selective β1-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712A is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular research and drug development. Its remarkable selectivity for the β1-adrenoceptor subtype over the β2-adrenoceptor makes it a gold-standard reference compound for dissecting the physiological and pathological roles of β1-adrenergic signaling. This technical guide provides an in-depth overview of CGP 20712A, including its binding affinity, functional activity, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Pharmacology of CGP 20712A
The high selectivity of CGP 20712A for the β1-adrenoceptor is evident from its binding affinity (Ki) and functional inhibition (IC50) values. The following tables summarize the quantitative data for CGP 20712A across different adrenoceptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| β1-Adrenoceptor | 0.3 nM | [1][2] |
| Receptor Subtype | Functional Inhibition (IC50) | Selectivity (fold) | Reference |
| β1-Adrenoceptor | 0.7 nM | - | [3][4] |
| β2-Adrenoceptor | ~7,000 nM | ~10,000-fold vs β1 | [3][5] |
| β3-Adrenoceptor | High (low affinity) | 4169-fold vs β1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of selective β1-adrenoceptor antagonists like CGP 20712A. Below are protocols for key in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor. Competition binding assays with a non-selective radioligand are commonly used to characterize the binding of unlabeled ligands like CGP 20712A.
1. Radioligand Competition Binding Assay using [³H]Dihydroalprenolol ([³H]DHA)
This protocol is adapted from studies characterizing β-adrenoceptor antagonists in various tissue preparations.[5]
-
Objective: To determine the binding affinity (Ki) of CGP 20712A for β1 and β2-adrenoceptors.
-
Materials:
-
Membrane preparations from tissues or cells expressing β-adrenoceptors (e.g., rat neocortex for a mixed population of β1 and β2).
-
[³H]Dihydroalprenolol ([³H]DHA) as the radioligand.
-
CGP 20712A (unlabeled competitor).
-
Propranolol (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]DHA (typically at its Kd value), and a range of concentrations of CGP 20712A.
-
Total and Non-specific Binding: Include wells for total binding (membranes + [³H]DHA) and non-specific binding (membranes + [³H]DHA + a high concentration of propranolol, e.g., 1 µM).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]DHA binding against the logarithm of the CGP 20712A concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value(s). A biphasic curve in tissues with mixed receptor populations will reveal the high-affinity (β1) and low-affinity (β2) binding sites.[5]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Radioligand Competition Binding Assay using [¹²⁵I]Cyanopindolol ([¹²⁵I]CYP)
This protocol is a common alternative, particularly for heart tissue and cell lines expressing specific receptor subtypes.[7]
-
Objective: To determine the binding affinity (Ki) of CGP 20712A for β-adrenoceptor subtypes.
-
Materials:
-
Membrane preparations from tissues (e.g., heart) or cells stably expressing human β1, β2, or β3-adrenoceptors.[6]
-
[¹²⁵I]Cyanopindolol ([¹²⁵I]CYP) as the radioligand.
-
CGP 20712A (unlabeled competitor).
-
Propranolol or specific antagonists for each subtype for determining non-specific binding.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Gamma counter.
-
-
Procedure:
-
Incubation: Combine membrane preparations (25-50 µg protein) with a fixed concentration of [¹²⁵I]CYP and varying concentrations of CGP 20712A in a final volume of 250 µL.[7]
-
Total and Non-specific Binding: As described for the [³H]DHA assay.
-
Equilibration: Incubate at 37°C to reach equilibrium.
-
Termination and Washing: Terminate by rapid vacuum filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis: Similar to the [³H]DHA assay, calculate specific binding and determine IC50 and Ki values using non-linear regression and the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response to receptor activation or blockade. For β-adrenoceptors, which are Gs-coupled, measuring the accumulation of the second messenger cyclic AMP (cAMP) is a standard method.
Adenylyl Cyclase Activation (cAMP Accumulation) Assay
This protocol outlines the general steps to determine the antagonist properties of CGP 20712A.
-
Objective: To determine the potency of CGP 20712A in inhibiting agonist-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the β1-adrenoceptor (e.g., CHO-K1 cells).
-
Isoproterenol (B85558) (a non-selective β-agonist).
-
CGP 20712A.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of CGP 20712A for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to stimulate adenylyl cyclase and incubate for a specific time (e.g., 10-30 minutes).
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the CGP 20712A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of CGP 20712A that inhibits 50% of the maximal agonist-induced cAMP response.
-
Mandatory Visualizations
Signaling Pathway of the β1-Adrenoceptor
Caption: β1-Adrenoceptor signaling cascade and the antagonistic action of CGP 20712A.
Experimental Workflow for Characterizing CGP 20712A
Caption: Workflow for the in vitro characterization of CGP 20712A.
Conclusion
CGP 20712A stands out as a highly selective β1-adrenoceptor antagonist, a property that is rigorously quantifiable through well-established in vitro assays. Its high affinity for the β1 subtype and significantly lower affinity for β2 and β3-adrenoceptors make it an indispensable pharmacological tool. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to accurately characterize the pharmacological profile of CGP 20712A and other β-adrenoceptor ligands. The visualization of the signaling pathway and experimental workflow further aids in understanding its mechanism of action and the process of its scientific validation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGP 20712 A | CAS#:105737-62-0 | Chemsrc [chemsrc.com]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
CGP 20712: A Deep Dive into a Highly Selective β1-Adrenergic Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712, and its methanesulfonate (B1217627) salt this compound A, is a potent and highly selective β1-adrenergic receptor antagonist. Its remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor, with a selectivity ratio of approximately 10,000-fold, has established it as an invaluable pharmacological tool for the characterization of adrenergic receptor subtypes and for investigating the physiological and pathological roles of the β1-adrenoceptor. This technical guide provides a comprehensive overview of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound.
Discovery and History
This compound was developed by the pharmaceutical company Ciba-Geigy (now Novartis)[1]. Its initial characterization was reported in a seminal 1986 paper by Dooley, Bittiger, and Reymann[2]. The development of this compound was part of a broader effort in the mid-20th century to discover and develop more selective β-blockers, moving from non-selective agents to those with a higher affinity for the β1-adrenoceptor, which is predominantly found in cardiac tissue[3]. This selectivity was sought to minimize the side effects associated with the blockade of β2-adrenoceptors, such as bronchoconstriction. The full chemical name for this compound A is 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol methanesulfonate[2].
Pharmacological Profile
This compound is a competitive antagonist at the β1-adrenergic receptor[4][5]. Its high affinity and selectivity are central to its utility in research.
Quantitative Data
The following table summarizes the key quantitative pharmacological data for this compound and its derivatives.
| Parameter | Value | Receptor Subtype | Species/Tissue | Reference(s) |
| IC50 | 0.7 nM | β1-adrenoceptor | [6][7][8][9] | |
| Ki | 0.3 nM | β1-adrenoceptor | [4][5] | |
| Selectivity | ~10,000-fold | β1 vs. β2 | [2][6][7][8] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the β1-adrenergic receptor, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine[4][5]. This blockade inhibits the downstream signaling cascade typically initiated by β1-adrenoceptor activation.
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility[10][11][12][13]. By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling pathway.
Synthesis
Experimental Protocols
This compound is frequently used in two main types of assays to characterize β-adrenergic receptors: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) and density (Bmax) of β-adrenergic receptors. A common protocol involves the use of a non-selective radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]CYP), and competing it with unlabeled this compound[2][18][19][20][21][22].
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing β-adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[19].
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation, radioligand (e.g., [125I]CYP at a concentration near its Kd), and assay buffer[18].
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to saturate all receptors[18][19].
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 37°C)[19].
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand[19].
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylate Cyclase Activation
This assay measures the ability of a compound to affect the functional response of the β1-adrenergic receptor, which is the production of cAMP[23][24][25]. As an antagonist, this compound will inhibit the agonist-stimulated production of cAMP.
Detailed Methodology:
-
Cell Culture:
-
Use a cell line stably or transiently expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Culture the cells to an appropriate confluency in 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence (e.g., using a cAMP-responsive reporter gene)
-
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production.
-
The pA2 value, a measure of antagonist potency, can also be determined from functional assays by constructing Schild plots[26][27][28][29].
-
Conclusion
This compound remains a cornerstone tool in adrenergic pharmacology. Its high selectivity for the β1-adrenoceptor allows for the precise dissection of the roles of β1- versus β2-adrenoceptors in various physiological and disease states. The experimental protocols detailed in this guide provide a framework for utilizing this compound to generate robust and reproducible data in the study of G-protein coupled receptors.
References
- 1. Novartis - Wikipedia [en.wikipedia.org]
- 2. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound A | 105737-62-0 | MOLNOVA [molnova.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. prepchem.com [prepchem.com]
- 16. Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4503067A - Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions - Google Patents [patents.google.com]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 27. Pa2 determination | PPTX [slideshare.net]
- 28. neuron.mefst.hr [neuron.mefst.hr]
- 29. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Pharmacological Profile of CGP 20712
This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies related to CGP 20712, a potent and highly selective β1-adrenoceptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.
Chemical Structure and Identifiers
This compound is a synthetic organic compound that is available in several forms, including the free base, dihydrochloride (B599025) salt, and mesylate salt (CGP 20712A). The systematic chemical name and other key identifiers are crucial for accurate documentation and research.
IUPAC Name: 2-hydroxy-5-(2-((2-hydroxy-3-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)amino)ethoxy)benzamide[1]
The table below summarizes the key chemical identifiers for this compound and its common salt forms.
| Identifier | This compound (Free Base) | This compound dihydrochloride | CGP 20712A (mesylate) |
| CAS Number | 137888-49-4[1][2][3] | 1216905-73-5[1][4][5][6] | 105737-62-0[1][7][8] |
| Molecular Formula | C23H25F3N4O5[1][2][3] | C23H25F3N4O5.2HCl[4][5] | C23H25F3N4O5 • CH4O3S[8] |
| Molecular Weight | 494.46 g/mol [1][2][3] | 567.39 g/mol [4][5] | 590.6 g/mol [8] |
| SMILES String | Cn1cc(nc1c2ccc(cc2)OCC(CNCCOc3ccc(c(c3)C(=O)N)O)O)C(F)(F)F[1] | Cl.Cl.CN1C=C(N=C1C1=CC=C(OCC(O)CNCCOC2=CC=C(O)C(=C2)C(N)=O)C=C1)C(F)(F)F[4] | O=C(C1=CC(OCCNCC(COC2=CC=C(C3=NC(C(F)(F)F)=CN3C)C=C2)O)=CC=C1O)N.O=S(O)(C)=O[8] |
| InChI Key | GKJZEKSHCJELPL-UHFFFAOYSA-N[1] | PURFQCFKYNMIQF-UHFFFAOYSA-N[4] | VFPOVCXWKBYDNF-UHFFFAOYSA-N[8] |
Pharmacological Profile: A Selective β1-Adrenoceptor Antagonist
This compound is distinguished by its high potency and remarkable selectivity as a competitive antagonist for the β1-adrenergic receptor. Its primary mechanism of action involves binding to β1-adrenoceptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This blockade inhibits the downstream signaling pathways typically activated by these neurotransmitters.
Quantitative Pharmacological Data
The selectivity of this compound for the β1-adrenoceptor over the β2-adrenoceptor is a key feature, with a selectivity ratio of approximately 10,000-fold.[4][5][7] This high degree of selectivity makes it an invaluable tool for differentiating between β1- and β2-adrenoceptor-mediated effects in pharmacological studies.
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 0.7 nM[4][5][6][7] | β1-adrenoceptor | Concentration causing 50% inhibition of radioligand binding. |
| Ki | 0.3 nM[2][3][9] | β1-adrenoceptor | Inhibition constant, indicating binding affinity. |
| Selectivity | ~10,000-fold | β1 vs. β2 | Ratio of affinity for β2-adrenoceptors to β1-adrenoceptors.[4][5][7] |
Key Experimental Protocols
The characterization of this compound's pharmacological profile relies on established in vitro assays. The following sections detail the methodologies for the primary experiments used to determine its binding affinity and functional antagonism.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the IC50 and Ki of this compound at β-adrenoceptor subtypes.
-
Materials:
-
Receptor Source: Cell membranes from tissues (e.g., rat neocortex) or cell lines (e.g., CHO cells) stably expressing human β1- or β2-adrenoceptors.
-
Radioligand: A non-selective β-adrenoceptor antagonist radiolabeled with a high-specific-activity isotope, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]-iodocyanopindolol ([125I]-ICYP).[3][10][11]
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective β-blocker (e.g., propranolol) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
-
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound. A parallel set of tubes containing the receptor, radioligand, and a high concentration of propranolol (B1214883) is used to determine non-specific binding.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced activation of adenylyl cyclase, a key enzyme in the β-adrenergic signaling pathway.
-
Objective: To assess the functional antagonism of this compound at β-adrenoceptors.
-
Materials:
-
Receptor Source: Cell membranes expressing β-adrenoceptors.
-
Agonist: A β-adrenoceptor agonist such as isoproterenol.
-
Antagonist: this compound at various concentrations.
-
Substrate: ATP.
-
Cofactors: GTP and MgCl2.
-
Assay Buffer: Tris-HCl buffer.
-
-
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with varying concentrations of this compound.
-
Stimulation: The reaction is initiated by adding the β-agonist (e.g., isoproterenol) and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by heating or adding a stop solution.
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced is quantified, typically using a competitive binding assay (e.g., radioimmunoassay or an enzyme-linked immunosorbent assay).
-
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated cAMP production is analyzed to determine its potency as a functional antagonist. The results are often expressed as a rightward shift in the agonist concentration-response curve in the presence of the antagonist.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the canonical β1-adrenergic signaling pathway and a typical experimental workflow for determining antagonist binding affinity.
Canonical β1-Adrenergic Receptor Signaling Pathway
This pathway is the primary mechanism through which β1-adrenoceptors exert their physiological effects. This compound acts by blocking the initial step of this cascade.
Caption: Canonical β1-Adrenergic Signaling Pathway.
Experimental Workflow for Radioligand Competition Binding Assay
This diagram outlines the key steps involved in a radioligand competition binding assay to determine the binding affinity of a test compound like this compound.
References
- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Determination of beta-adrenoceptor subtype on rat isolated ventricular myocytes by use of highly selective beta-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of beta-adrenoceptor subtype on rat isolated ventricular myocytes by use of highly selective beta-antagonists - PMC [pmc.ncbi.nlm.nih.gov]
CGP 20712 A: A Comprehensive Technical Guide for the Selective β1-Adrenoceptor Antagonist
CAS Number: 105737-62-0
This technical guide provides an in-depth overview of CGP 20712 A, a potent and highly selective β1-adrenoceptor antagonist. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, pharmacological profile, and key experimental methodologies.
Chemical and Physical Properties
This compound A, in its commonly used methanesulfonate (B1217627) salt form, possesses the following chemical and physical characteristics.
| Property | Value | Reference |
| CAS Number | 105737-62-0 | |
| Alternate Names | CGP-20712A methanesulfonate salt; (±)-2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl] amino]ethoxy]-benzamide methanesulfonate salt | |
| Molecular Formula | C₂₃H₂₅F₃N₄O₅ • CH₄O₃S | |
| Molecular Weight | 590.57 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 1-10 mg/mL (Sparingly Soluble); Acetonitrile: 0.1-1mg/ml (Slightly Soluble); Methanol: 0.1-1mg/ml (Slightly Soluble) | |
| Storage | Store at 2-8°C. Product is hygroscopic and should be stored desiccated. |
Pharmacological Profile
This compound A is a highly potent and selective competitive antagonist of the β1-adrenergic receptor. Its primary mechanism of action involves blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-adrenoceptors. This blockade inhibits the downstream signaling cascade typically initiated by these receptors.
Selectivity
A key feature of this compound A is its remarkable selectivity for the β1-adrenoceptor over the β2- and β3-adrenoceptor subtypes. This high degree of selectivity makes it an invaluable tool for differentiating between β-adrenoceptor subtypes in various experimental models.
| Parameter | Receptor Subtype | Value | Species | Reference |
| IC₅₀ | β1-adrenoceptor | 0.7 nM | Not Specified | |
| IC₅₀ | β2-adrenoceptor | 6,700 nM | Not Specified | |
| Selectivity Ratio (β2/β1) | - | ~10,000-fold | Not Specified | |
| Selectivity Ratio (β2/β1) | - | 501-fold | Human | |
| Selectivity Ratio (β3/β1) | - | 4169-fold | Human | |
| Kᵢ | β1-adrenoceptor | 0.3 nM | Not Specified | |
| pIC₅₀ | β1-adrenoceptor | 8.76 ± 0.18 | Not Specified |
Signaling Pathways
The primary signaling pathway inhibited by this compound A is the canonical β1-adrenergic receptor pathway. Upon agonist binding, the β1-adrenoceptor, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a physiological response.
Caption: Canonical β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound A.
Experimental Protocols
This compound A is frequently utilized in radioligand binding assays and functional assays to characterize β-adrenoceptors.
Radioligand Binding Assay (Whole Cells)
This protocol outlines a competitive binding assay using whole cells expressing the target receptor.
Objective: To determine the binding affinity (Ki) of this compound A for the β1-adrenoceptor.
Materials:
-
Cells stably expressing the human β1-adrenoceptor (e.g., CHO-β1 cells).
-
Radioligand: [³H]-CGP 12177.
-
Non-selective antagonist for determining non-specific binding (e.g., Propranolol).
-
This compound A.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.2% BSA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture CHO-β1 cells to confluence in appropriate media. On the day of the assay, gently wash the cells with PBS.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer to these wells.
-
Non-specific Binding: Add a high concentration of propranolol (B1214883) (e.g., 10 µM).
-
Competition: Add serial dilutions of this compound A.
-
Radioligand Addition: Add [³H]-CGP 12177 to all wells at a concentration close to its Kd.
-
Incubation: Add the cell suspension to each well and incubate at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value of this compound A from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: A generalized workflow for a competitive radioligand binding assay.
Functional Assay (Adenylyl Cyclase Activity)
This protocol measures the ability of this compound A to antagonize agonist-induced adenylyl cyclase activity.
Objective: To determine the functional antagonism of this compound A at the β1-adrenoceptor.
Materials:
-
Membrane preparations from cells expressing the β1-adrenoceptor.
-
β-adrenoceptor agonist (e.g., Isoproterenol).
-
This compound A.
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., ELISA-based or radiometric).
Procedure:
-
Membrane Preparation: Prepare cell membranes from β1-adrenoceptor expressing cells by homogenization and centrifugation.
-
Assay Setup: In appropriate tubes or plates, pre-incubate the membrane preparation with varying concentrations of this compound A.
-
Agonist Stimulation: Initiate the reaction by adding the β-adrenoceptor agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).
-
cAMP Measurement: Quantify the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of cAMP produced against the concentration of this compound A to determine the IC₅₀ for the inhibition of agonist-stimulated adenylyl cyclase activity.
Conclusion
This compound A stands out as a critical pharmacological tool for the study of β1-adrenergic receptors. Its high potency and exceptional selectivity enable precise investigation of β1-adrenoceptor function, distribution, and signaling in a wide array of biological systems. The detailed methodologies and comprehensive data presented in this guide are intended to support the research community in leveraging the full potential of this valuable antagonist.
An In-depth Technical Guide to CGP 20712 A: A Selective β1-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CGP 20712 A, a potent and highly selective β1-adrenergic receptor antagonist. It covers its chemical properties, mechanism of action, and detailed protocols for its use in key experimental assays. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound A is available in several forms, each with a distinct molecular weight and formula. It is crucial to use the correct molecular weight corresponding to the specific salt form for accurate preparation of solutions.
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | C₂₃H₂₅F₃N₄O₅ | 494.46 |
| Mesylate Salt | C₂₄H₂₉F₃N₄O₈S | 590.57 |
| Dihydrochloride Salt | C₂₃H₂₅F₃N₄O₅ · 2HCl | 567.39 |
Mechanism of Action: Selective β1-Adrenergic Receptor Blockade
This compound A is a competitive antagonist with high affinity and selectivity for the β1-adrenergic receptor.[1] Its primary mechanism of action involves binding to β1-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). This initiates a signaling pathway that leads to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This compound A, by blocking the receptor, prevents this Gs protein activation and subsequent cAMP production.
Signaling Pathway of the β1-Adrenergic Receptor
The following diagram illustrates the canonical signaling pathway of the β1-adrenergic receptor and the point of inhibition by this compound A.
Experimental Protocols
The high selectivity of this compound A makes it an invaluable tool for distinguishing between β1- and β2-adrenergic receptor subtypes in various tissues and cell lines. Below are detailed protocols for its application in radioligand binding and functional assays.
Radioligand Binding Assay: Competition Binding
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the β1-adrenergic receptor using this compound A as a selective antagonist.
Objective: To determine the Ki of a test compound for the β1-adrenergic receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing β1-adrenergic receptors (e.g., rat cerebral cortex).
-
Radioligand: [³H]Dihydroalprenolol ([³H]DHA), a non-selective β-adrenergic antagonist.
-
Selective Antagonist: this compound A.
-
Non-selective Antagonist: Propranolol (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding).
-
50 µL of various concentrations of the test compound or this compound A.
-
50 µL of [³H]DHA (at a concentration close to its Kd, typically 1-2 nM).
-
100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Functional Assay: cAMP Accumulation Assay
This protocol outlines a method to assess the antagonist effect of this compound A on agonist-stimulated cAMP production.
Objective: To determine the potency (IC50) of this compound A in inhibiting agonist-induced cAMP accumulation.
Materials:
-
Cells: A cell line expressing the β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: Isoproterenol (B85558) (a non-selective β-adrenergic agonist).
-
Antagonist: this compound A.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cell Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells to 80-90% confluency in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Assay Preparation:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound A and a fixed concentration of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration for cAMP production) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound A concentration.
-
Determine the IC50 value, which is the concentration of this compound A that causes a 50% inhibition of the agonist-induced cAMP response, using non-linear regression.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound A from various studies. Note that values can vary depending on the experimental conditions and cell/tissue type used.
| Parameter | Receptor | Value (nM) | Cell/Tissue Type | Reference |
| IC50 | β1 | 0.7 | - | [1] |
| Ki | β1 | ~0.3 | Rat Sinoatrial Node | [2] |
| Selectivity | β2/β1 | ~10,000-fold | - | [1] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a β1-adrenergic receptor antagonist like this compound A.
This technical guide provides a solid foundation for researchers working with this compound A. By understanding its properties and employing the detailed protocols provided, scientists can effectively utilize this potent and selective antagonist to advance their research in adrenergic signaling and related therapeutic areas.
References
An In-Depth Technical Guide to CGP 20712 Dihydrochloride and Mesylate for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CGP 20712, a highly potent and selective β1-adrenoceptor antagonist, available in its dihydrochloride (B599025) and mesylate salt forms. This document will delve into the core characteristics of these compounds, offering a comparative analysis of their properties, detailed experimental protocols, and a visualization of their mechanism of action.
Core Compound Characteristics: this compound
This compound is a cornerstone tool in cardiovascular research and pharmacology due to its exceptional selectivity for the β1-adrenergic receptor over the β2-adrenoceptor subtype.[1][2] This selectivity makes it an invaluable agent for dissecting the distinct physiological and pathological roles of these two receptor subtypes.
Mechanism of Action: this compound acts as a competitive antagonist at the β1-adrenergic receptor.[3] By binding to this receptor, it blocks the binding of endogenous catecholamines such as adrenaline and noradrenaline, thereby inhibiting their downstream effects on heart rate and contractility.[3]
Physicochemical Properties: Dihydrochloride vs. Mesylate
The choice of salt form for a drug candidate can significantly influence its physicochemical properties, which in turn can affect its handling, formulation, and experimental application.[4][5] While the core pharmacological activity resides in the this compound molecule itself, the dihydrochloride and mesylate salts present distinct characteristics.
| Property | This compound Dihydrochloride | This compound Mesylate | Reference(s) |
| Molecular Formula | C23H25F3N4O5 · 2HCl | C23H25F3N4O5 · CH4O3S | [6] |
| Molecular Weight | 567.39 g/mol | 590.57 g/mol | [6] |
| Appearance | Solid | White to off-white solid | [6] |
| Solubility | Soluble to 50 mM in water | Information not readily available | [6] |
| Storage | Store at +4°C | Store at 2-8°C, desiccated | [6] |
Pharmacological Data
Both salt forms of this compound exhibit high affinity and selectivity for the β1-adrenoceptor.
| Parameter | Value | Salt Form | Reference(s) |
| IC50 (β1-adrenoceptor) | 0.7 nM | Dihydrochloride | [1][2] |
| IC50 (β1-adrenoceptor) | 0.7 nM | Mesylate | [7] |
| Ki (β1-adrenoceptor) | 0.3 nmol/L | Not specified | [3] |
| Selectivity | ~10,000-fold over β2-adrenoceptors | Dihydrochloride | [1][2] |
| Selectivity | ~10,000-fold over β2-adrenoceptors | Mesylate | [7] |
The consistent pharmacological data across both salt forms underscore that the biological activity is inherent to the parent this compound molecule.
Signaling Pathway of β1-Adrenoceptor Antagonism
This compound exerts its effects by blocking the canonical β1-adrenergic signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
References
Unraveling the Selectivity of CGP 20712 for Beta-1 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of CGP 20712, a potent and highly selective antagonist for the beta-1 adrenergic receptor (β1-AR). Understanding the selectivity of this compound is crucial for its use as a research tool and for the development of more targeted therapeutics. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's interaction with beta-adrenergic receptors.
Core Data Presentation: Quantifying Selectivity
The remarkable selectivity of this compound for the β1-AR over β2-AR and β3-AR subtypes is evident from extensive binding and functional assay data. The following tables summarize the key quantitative metrics that define its pharmacological profile.
| Ligand | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold) vs. β1 | Reference |
| This compound | β1-Adrenergic Receptor | ~0.3 | ~0.7 | - | [1][2] |
| β2-Adrenergic Receptor | - | ~7000 | ~10,000 | [3] | |
| β3-Adrenergic Receptor | - | - | High | - |
Table 1: Binding Affinity and Potency of this compound. Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values demonstrate the high affinity and potency of this compound for the β1-adrenergic receptor. The selectivity is expressed as the ratio of β2-AR IC₅₀ to β1-AR IC₅₀.
| Parameter | Value | Method | Reference |
| pA₂ | ~9.5 | Schild Analysis | [2] |
Table 2: Functional Antagonism of this compound at the β1-Adrenergic Receptor. The pA₂ value, a measure of antagonist potency derived from functional assays, further confirms the high-potency antagonism of this compound at the β1-AR.
Key Experimental Protocols
The determination of this compound's selectivity relies on precise and reproducible experimental methodologies. Here, we detail the core protocols for radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay (Competition)
This assay quantifies the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to β-adrenergic receptors.
1. Membrane Preparation:
-
Homogenize tissues (e.g., heart, lung) or cultured cells expressing β-adrenergic receptors in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay Setup:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol ([¹²⁵I]-CYP).[3][4][5][6]
-
Add increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist like propranolol).[5]
3. Incubation:
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]
4. Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8][9][10][11][12]
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to antagonize the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway.
1. Cell Culture:
-
Culture cells endogenously expressing or transfected with the desired β-adrenergic receptor subtype in appropriate multi-well plates.
2. Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
To prevent cAMP degradation, include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in the incubation buffer.[13]
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).
-
Terminate the reaction after a specific incubation time.
3. cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).[14][15][16]
4. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound to generate an inhibition curve.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Signaling Pathways and Antagonist Action
The primary mechanism of action of this compound is the competitive blockade of the β1-adrenergic receptor, thereby preventing the activation of downstream signaling cascades by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
Canonical β1-Adrenergic Receptor Signaling
Upon agonist binding, the β1-AR, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs).[17][18] This initiates a well-defined signaling pathway:
-
The α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
cAMP activates Protein Kinase A (PKA).
-
PKA phosphorylates various intracellular proteins, leading to the characteristic physiological responses in target tissues, such as increased heart rate and contractility in cardiomyocytes.[17][19]
Canonical β1-adrenergic receptor signaling pathway.
Alternative Signaling Pathways
Recent research has indicated that β1-ARs can also signal through alternative, Gs-independent pathways. These can involve the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), or coupling to other G-proteins like Gi.[20][21][22][23] These alternative pathways may contribute to the diverse physiological and pathological roles of β1-ARs.
Experimental and Logical Workflows
Visualizing the workflows of key experimental and analytical methods can aid in understanding the process of determining antagonist selectivity.
Experimental workflow for a competition radioligand binding assay.
Logical workflow for Schild analysis to determine pA₂.
Conclusion
This compound stands out as a highly selective β1-adrenergic receptor antagonist, a property substantiated by a wealth of quantitative binding and functional data. Its utility as a pharmacological tool is invaluable for dissecting the roles of β1-ARs in various physiological and pathological processes. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals aiming to leverage the unique properties of this compound in their work. The continued application of these methodologies will undoubtedly lead to a deeper understanding of adrenergic signaling and the development of more refined therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 21. jci.org [jci.org]
- 22. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
CGP 20712: A Comprehensive Technical Review of a Highly Selective β1-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) superfamily. Its remarkable selectivity for the β1-AR over the β2-AR makes it an invaluable tool in pharmacology and physiology for dissecting the distinct roles of these two receptor subtypes. This technical guide provides a comprehensive review of the literature on this compound, focusing on its mechanism of action, experimental applications, and the signaling pathways it modulates. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided.
Core Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor.[1] This means it binds to the same site as endogenous catecholamines, such as adrenaline and noradrenaline, but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and initiating downstream signaling cascades. The primary mechanism of action involves the blockade of the positive chronotropic and inotropic effects mediated by β1-AR stimulation.
Interestingly, some studies have suggested that this compound may also exhibit inverse agonist properties. This means that in certain cellular systems, it can reduce the basal or constitutive activity of the β1-AR, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels even in the absence of an agonist.
Quantitative Data: Binding Affinity and Selectivity
The defining characteristic of this compound is its exceptional selectivity for the β1-adrenoceptor over the β2-adrenoceptor. This high selectivity has been consistently demonstrated across various tissues and cell lines. The ratio of its affinity for β2-AR to β1-AR is often reported to be in the range of 10,000-fold.[1]
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | ~0.7 nM | β1-Adrenoceptor | |
| Ki | ~0.3 nM | β1-Adrenoceptor | |
| Selectivity | ~10,000-fold | β1 vs. β2 | [1] |
| KB | 0.3 nmol/l | β1-Adrenoceptor (rat sinoatrial node) | [2] |
Signaling Pathways
The canonical signaling pathway initiated by the activation of the β1-adrenergic receptor involves the coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound, by blocking the initial receptor activation, effectively inhibits this entire cascade.
More recent research has uncovered alternative or non-canonical signaling pathways associated with the β1-AR. One such pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which can mediate both pro-survival and pro-hypertrophic signals in cardiomyocytes. The precise role of this compound in modulating these alternative pathways is an active area of investigation.
Below are diagrams illustrating the key signaling pathways and the point of intervention for this compound.
Experimental Protocols
This compound is most commonly utilized in radioligand binding assays to differentiate and quantify β1- and β2-adrenergic receptor populations in a given tissue or cell preparation.
Protocol 1: Competition Radioligand Binding Assay for β1/β2 Receptor Quantification
This protocol outlines a typical competition binding assay using a non-selective β-adrenergic antagonist radioligand, such as [3H]dihydroalprenolol ([3H]DHA), and this compound to selectively identify β1-receptors.
1. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) and determine the protein concentration (e.g., using a Bradford or BCA assay).
2. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand (e.g., 1 nM [3H]DHA), and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition: Membranes, radioligand, and increasing concentrations of this compound (e.g., 10^-12 M to 10^-5 M).
-
-
The final assay volume is typically 250 µL.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the resulting competition curve using non-linear regression to determine the IC50 value. The curve may be biphasic in tissues containing both β1 and β2 receptors, representing the high-affinity binding to β1-receptors and low-affinity binding to β2-receptors.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Measurement of cAMP Levels
This protocol provides a general outline for measuring changes in intracellular cAMP levels in response to β-adrenergic receptor modulation. Commercially available ELISA or HTRF-based kits are commonly used.
1. Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with this compound alone (to assess inverse agonism) or in combination with a β-adrenergic agonist (e.g., isoproterenol) for a specified time.
2. Cell Lysis:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
3. cAMP Measurement:
-
Follow the manufacturer's protocol for the specific cAMP assay kit (e.g., ELISA, HTRF). This typically involves the addition of detection reagents and measurement of the signal (absorbance, fluorescence, or luminescence).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Normalize the cAMP levels to the protein concentration or cell number.
Conclusion
This compound remains an indispensable pharmacological tool for the specific study of β1-adrenergic receptors. Its high selectivity allows for the precise delineation of the physiological and pathophysiological roles of β1-ARs in various tissues and disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations. A thorough understanding of its mechanism of action and the signaling pathways it modulates is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting the β-adrenergic system.
References
- 1. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological Profile of CGP 20712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 is a potent and highly selective competitive antagonist of the β1-adrenergic receptor. Its remarkable selectivity for the β1 subtype over the β2 subtype has established it as an invaluable pharmacological tool for the characterization of adrenergic receptor function and for studying the physiological and pathological roles of β1-adrenergic signaling. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are also presented to facilitate its application in research and drug development.
Introduction
β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular and other physiological functions. The β1-adrenergic receptor is predominantly expressed in the heart, where its stimulation by endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) leads to increases in heart rate, contractility, and cardiac output. Dysregulation of β1-AR signaling is implicated in various cardiovascular diseases, making it a key target for therapeutic intervention.
This compound, with the chemical name 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol, is a hydrophilic compound that has emerged as a gold-standard selective β1-AR antagonist. Its high affinity for the β1-AR and approximately 10,000-fold lower affinity for the β2-AR allow for the precise dissection of β1-AR-mediated effects both in vitro and in vivo.
Quantitative Pharmacological Data
The selectivity of this compound is quantitatively defined by its binding affinity (Ki) and functional inhibition (IC50) at β1 and β2-adrenergic receptors. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity (Ki) of this compound at β-Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| β1-Adrenoceptor | [3H]-Dihydroalprenolol | Rat Neocortical Membranes | 0.3 | [1][2] |
| β1-Adrenoceptor | [3H]-Dihydroalprenolol | Sheep Ventricular Myocardium | pKD 9.5 ± 0.9 (~0.32 nM) | [3] |
| β2-Adrenoceptor | [3H]-Dihydroalprenolol | Sheep Ventricular Myocardium | pKD 4.5 ± 0.4 (~31,623 nM) | [3] |
Table 2: Functional Inhibition (IC50) of this compound
| Receptor Subtype | Assay Type | Agonist | IC50 (nM) | Reference |
| β1-Adrenoceptor | Adenylyl Cyclase Activation | Isoprenaline | 0.7 | [4] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the β1-adrenergic receptor.[1][2] By binding to the receptor, it prevents the binding of endogenous agonists like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.
The β1-adrenergic receptor is canonically coupled to a stimulatory G protein (Gs). Agonist binding triggers a conformational change in the receptor, leading to the activation of Gs. The activated Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the characteristic physiological responses in target cells, such as increased heart rate and contractility in cardiomyocytes. This compound blocks the initiation of this cascade.
Below is a diagram illustrating the β1-adrenergic signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the β1-adrenergic receptor using a radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA).
Materials:
-
Membrane Preparation: Isolated cell membranes from a tissue or cell line endogenously or recombinantly expressing β1-adrenergic receptors (e.g., rat neocortical membranes).
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound (e.g., 10-12 M to 10-4 M).
-
Total Binding: Add assay buffer, a fixed concentration of [3H]-DHA (typically at its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]-DHA, the membrane preparation, and a high concentration of propranolol.
-
Competition: Add assay buffer, [3H]-DHA, the membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (one-site or two-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylyl Cyclase Activation
This protocol outlines a functional assay to determine the IC50 of this compound in inhibiting agonist-induced adenylyl cyclase activation.
Materials:
-
Whole Cells or Membrane Preparations: Expressing β1-adrenergic receptors.
-
Agonist: e.g., Isoprenaline.
-
Antagonist: this compound.
-
Assay Buffer: Containing ATP and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: e.g., ELISA-based or radioimmunoassay.
Procedure:
-
Cell/Membrane Plating: Plate cells or membranes in a suitable format (e.g., 96-well plate).
-
Pre-incubation with Antagonist: Pre-incubate the cells/membranes with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to all wells except the basal control.
-
Incubation: Incubate for a specific time to allow for cAMP production (e.g., 15-30 minutes).
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Conclusion
This compound is a highly selective β1-adrenergic receptor antagonist that serves as an indispensable tool in pharmacology and related fields. Its well-characterized binding profile and mechanism of action allow for the precise investigation of β1-AR function in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize this compound in their studies.
References
CGP 20712 A: A Technical Guide to its β1-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of CGP 20712 A for its target receptor, the β1-adrenergic receptor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological properties of this highly selective antagonist. This document details the quantitative binding data, the experimental protocols used to determine these values, and the associated signaling pathways.
Core Data Presentation: Binding Affinity of this compound A
This compound A is a potent and highly selective antagonist for the β1-adrenergic receptor. Its affinity for the β1 subtype is significantly higher than for the β2 subtype, making it a valuable tool for distinguishing between these two receptor types in research settings. The binding affinity is typically expressed in terms of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
| Parameter | Receptor Subtype | Value (nM) | Selectivity (β2/β1) | Reference Tissue/Cell |
| IC50 | β1-Adrenergic | 0.7 | ~9571-fold | Rat Neocortical Membranes |
| IC50 | β2-Adrenergic | 6700 | Rat Neocortical Membranes | |
| Ki | β1-Adrenergic | 0.3 | ~10,000-fold | Not Specified |
Note: The IC50 is the concentration of the drug that inhibits 50% of the specific binding of a radioligand. The Ki is the inhibition constant, which is a measure of the binding affinity of the inhibitor to the receptor. A lower Ki value indicates a higher binding affinity. The selectivity is calculated from the ratio of the IC50 or Ki values for the β2 and β1 receptors.
Experimental Protocols: Determination of Binding Affinity
The binding affinity of this compound A is primarily determined through competitive radioligand binding assays. The following protocol is a generalized representation based on methodologies commonly used for β-adrenergic receptors and the seminal work on this compound A.
Membrane Preparation from Rat Neocortex
-
Tissue Homogenization: Rat neocortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances that might interfere with the binding assay.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts of receptor are used in each assay.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound A to displace a radiolabeled ligand that binds to both β1 and β2-adrenergic receptors, such as [3H]dihydroalprenolol ([3H]DHA).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Membrane Preparation: A fixed amount of the prepared rat neocortical membranes.
-
Radioligand: A fixed concentration of [3H]DHA (typically at a concentration close to its Kd for the receptors).
-
Competing Ligand: Increasing concentrations of unlabeled this compound A.
-
Assay Buffer: To bring the final volume to a defined amount (e.g., 250 µL).
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only, to determine the maximum amount of radioligand that can bind.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., propranolol) to block all specific binding.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Competition Curve Generation: The percentage of specific binding is plotted against the logarithm of the concentration of this compound A. This generates a sigmoidal competition curve.
-
IC50 Determination: The IC50 value is determined from the competition curve as the concentration of this compound A that inhibits 50% of the specific binding of the radioligand. Due to the high selectivity of this compound A, the competition curve in tissues expressing both β1 and β2 receptors (like the rat neocortex) will be biphasic, allowing for the determination of IC50 values for both receptor subtypes.
-
Ki Calculation: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound A.
β1-Adrenergic Receptor Signaling Pathway
The Selective β1-Adrenoceptor Antagonist CGP 20712: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
CGP 20712 is a highly potent and selective β1-adrenoceptor antagonist that has become an invaluable tool in basic and preclinical research. Its remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor allows for the precise dissection of β-adrenergic signaling pathways and the characterization of receptor subtypes in various tissues and cell types. This technical guide provides an in-depth overview of the core basic research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor.[1][2] This means that it binds to the same site as endogenous catecholamines, such as adrenaline and noradrenaline, but does not activate the receptor. By occupying the binding site, this compound effectively blocks the downstream signaling cascade that is normally initiated by agonist binding. Its primary utility in a research setting stems from its approximately 10,000-fold greater affinity for the β1-adrenoceptor compared to the β2-adrenoceptor, enabling the isolation and study of β1-adrenoceptor-mediated effects.[3]
Quantitative Data Summary
The high affinity and selectivity of this compound for the β1-adrenoceptor have been quantified in numerous studies. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.
| Parameter | Value | Species | Tissue/System | Reference |
| Ki | 0.3 nM | Rat | Not Specified | [1][2] |
| IC50 | 0.7 nM | Not Specified | Not Specified | [3] |
| Selectivity | ~10,000-fold for β1 over β2 | Rat | Neocortex | [4] |
Signaling Pathways
The primary signaling pathway inhibited by this compound is the canonical β1-adrenergic receptor cascade. Upon binding of an agonist like adrenaline, the β1-adrenoceptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). The α-subunit of Gs then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Some evidence also suggests a potential coupling of the β1-adrenoceptor to the inhibitory G-protein (Gi).
Experimental Protocols
A primary application of this compound is in radioligand binding assays to differentiate and quantify β1- and β2-adrenoceptor subtypes in a given tissue or cell preparation. The following is a generalized protocol based on the methodology described by Dooley et al. (1986).[4]
Protocol: [3H]Dihydroalprenolol ([3H]DHA) Binding Assay for β-Adrenoceptor Subtype Differentiation
1. Membrane Preparation:
- Homogenize tissue (e.g., rat neocortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.
2. Binding Assay:
- In a series of tubes, combine the membrane preparation with a fixed concentration of [3H]DHA (a non-selective β-adrenoceptor antagonist radioligand).
- To create a competition curve, add increasing concentrations of this compound to the tubes.
- To determine non-specific binding, add a high concentration of a non-labeled, non-selective β-adrenoceptor antagonist (e.g., propranolol) to a separate set of tubes.
- Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
- Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the amount of bound [3H]DHA using a liquid scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding of [3H]DHA as a function of the log concentration of this compound.
- In tissues expressing both β1 and β2 receptors, the resulting curve will be biphasic. The first phase represents the displacement of [3H]DHA from β1 receptors, and the second phase represents displacement from β2 receptors.
- Analyze the competition curve using non-linear regression to determine the IC50 values for each phase and the relative proportions of β1 and β2 receptors.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for using this compound to differentiate between β1 and β2 adrenoceptor subtypes.
Conclusion
This compound remains a cornerstone tool for researchers investigating the role of β1-adrenergic signaling. Its high selectivity allows for the confident attribution of physiological and pathological processes to the β1-adrenoceptor subtype. The methodologies outlined in this guide provide a framework for the effective application of this compound in basic research, ultimately contributing to a deeper understanding of adrenergic biology and the development of more targeted therapeutics.
References
An In-depth Technical Guide to CGP 20712: A Core Resource for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CGP 20712, a cornerstone tool in adrenergic pharmacology. It is intended to serve as a detailed technical resource for graduate students, seasoned researchers, and professionals in drug development, offering in-depth information on its mechanism of action, experimental applications, and relevant signaling pathways.
Core Concepts: Understanding this compound
This compound is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-AR).[1] Its primary mechanism of action involves competitively binding to β1-adrenoceptors, thereby blocking the downstream effects of endogenous catecholamines like adrenaline and noradrenaline.[2] This high degree of selectivity makes it an invaluable tool for dissecting the specific roles of the β1-AR subtype from other β-adrenergic receptors.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol | [3] |
| Molecular Formula | C23H25F3N4O5 | [4] |
| Molecular Weight | 494.46 g/mol | [4] |
| CAS Number | 137888-49-4 | [4] |
Quantitative Data Summary
The remarkable selectivity of this compound for the β1-adrenoceptor is a key feature that underpins its utility in research. The following tables summarize its binding affinity and selectivity from various studies.
Binding Affinity of this compound
| Parameter | Value | Receptor Subtype | Species/Tissue | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | - | [1] |
| Ki | 0.3 nM | β1-adrenoceptor | - | [2] |
| KB | 0.3 nmol/l | β1-adrenoceptors | Rat sinoatrial node | [5] |
Selectivity Profile of this compound
| Receptor Subtype Comparison | Selectivity Fold | Reference |
| β1 vs. β2 | ~10,000-fold | [1] |
| β1 vs. β2 | 501-fold | [6] |
| β1 vs. β3 | 4169-fold | [6] |
Signaling Pathways
This compound, by blocking the β1-adrenoceptor, modulates downstream signaling cascades. The β1-AR is a G-protein-coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.
The β1-Adrenergic Receptor Signaling Cascade
Upon agonist binding, the β1-AR undergoes a conformational change, activating the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound blocks the initial step of this cascade by preventing agonist binding.
Experimental Protocols
The high selectivity of this compound makes it an indispensable tool for a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the β1-adrenoceptor.
4.1.1. Materials
-
Radioligand: [³H]CGP-12177 (a non-selective hydrophilic β-adrenoceptor antagonist)
-
Competitor: this compound
-
Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM)
-
Cell Membranes: Prepared from cells or tissues expressing β1-adrenoceptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
4.1.2. Cell Membrane Preparation
-
Harvest cells or tissue and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
4.1.3. Assay Procedure
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]CGP-12177, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]CGP-12177, and a high concentration of propranolol.
-
Competition: Cell membranes, [³H]CGP-12177, and varying concentrations of this compound.
-
-
The final assay volume is typically 250 µL.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4.1.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to block agonist-induced cAMP production.
4.2.1. Materials
-
Cells: A cell line endogenously or recombinantly expressing the β1-adrenoceptor (e.g., CHO-β1AR cells).
-
Agonist: Isoproterenol (B85558) (a non-selective β-agonist).
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., FRET-based or ELISA-based).
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
4.2.2. Assay Procedure
-
Seed cells in a suitable multi-well plate (e.g., 96-well) and grow to the desired confluency.
-
On the day of the assay, replace the growth medium with assay buffer (e.g., HBSS) containing a PDE inhibitor and incubate.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80 concentration) for a specified time (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
4.2.3. Data Analysis
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.
-
This functional IC50 can be used to calculate a functional Ki value using a modified Cheng-Prusoff or Gaddum equation.
Applications in Research and Drug Development
The high selectivity of this compound has made it an indispensable tool in several areas of research:
-
Receptor Subtype Identification: this compound is widely used to pharmacologically identify and quantify the proportion of β1-adrenoceptors in various tissues and cell types.
-
Signal Transduction Studies: It allows for the specific blockade of the β1-AR signaling pathway, enabling researchers to isolate and study the downstream effects of this specific receptor subtype.
-
Drug Discovery and Development: this compound serves as a reference compound for the development and characterization of new β1-selective antagonists. Its well-defined properties provide a benchmark for assessing the potency and selectivity of novel drug candidates.
-
Physiological and Pathophysiological Studies: By selectively blocking β1-ARs, researchers can investigate their role in various physiological processes (e.g., cardiac function, renin release) and in the pathophysiology of diseases such as heart failure and hypertension.
Conclusion
This compound remains a critical pharmacological tool for the precise investigation of β1-adrenergic receptor function. Its high potency and, most importantly, its exceptional selectivity, allow for the unambiguous dissection of β1-AR-mediated signaling pathways and physiological effects. This guide has provided a detailed overview of its properties, quantitative data, relevant signaling pathways, and comprehensive experimental protocols to facilitate its effective use in advanced research and drug development.
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. scispace.com [scispace.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
Methodological & Application
CGP 20712: In Vitro Experimental Protocols for the Selective β1-Adrenergic Antagonist
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed in vitro experimental protocols for the characterization and application of CGP 20712, a highly potent and selective β1-adrenergic receptor antagonist. The provided methodologies cover essential techniques including cell culture, membrane preparation, radioligand binding assays, and functional assays measuring cyclic AMP (cAMP) accumulation. Quantitative data on the binding affinity of this compound is presented for easy reference. Additionally, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological assessment.
Introduction
This compound is a well-established and widely utilized pharmacological tool for the investigation of β1-adrenergic receptor function. It exhibits high affinity and remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor subtype, making it an invaluable antagonist for differentiating between these two closely related receptors in various in vitro systems.[1][2] Its primary mechanism of action is the competitive binding to β1-adrenergic receptors, thereby blocking the effects of endogenous and synthetic agonists like adrenaline and noradrenaline.[3][4] This document outlines detailed protocols for the effective use of this compound in common in vitro experimental settings.
Data Presentation
The following table summarizes the key quantitative data for this compound, highlighting its high affinity for the β1-adrenergic receptor.
| Parameter | Value | Receptor Subtype | Notes | Reference |
| IC50 | 0.7 nM | β1-Adrenoceptor | Inhibition of radioligand binding. | [1][2] |
| Ki | 0.3 nM | β1-Adrenoceptor | Inhibition constant, indicating high binding affinity. | [3] |
| Selectivity | ~10,000-fold | β1 over β2 | Demonstrates high selectivity for the β1 subtype. | [1][2] |
Experimental Protocols
Cell Culture for β-Adrenergic Receptor Expression
This protocol describes the culture of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human β1-adrenergic receptor.
Materials:
-
CHO-K1 or HEK293-T cells
-
DMEM/F12 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks and plates
Procedure:
-
Culture cells in DMEM/F12 (for CHO-K1) or DMEM (for HEK293-T) supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the confluent cell monolayer with PBS and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium and re-seed the cells into new culture vessels at the desired density.
-
For transient transfections, introduce the plasmid DNA encoding the β1-adrenergic receptor using a suitable transfection reagent according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.
Membrane Preparation
This protocol details the preparation of cell membranes from cultured cells or brain tissue for use in radioligand binding assays.
Materials:
-
Cultured cells expressing β1-adrenergic receptors or rat brain tissue (e.g., neocortex)
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Harvest cultured cells or dissect brain tissue and place in ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the cells or tissue using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh ice-cold buffer, and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the β1-adrenergic receptor using a non-selective radioligand such as [3H]dihydroalprenolol ([3H]DHA).
Materials:
-
Membrane preparation containing β1-adrenergic receptors
-
[3H]dihydroalprenolol ([3H]DHA)
-
This compound
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Increasing concentrations of this compound (competitor).
-
A fixed concentration of [3H]DHA.
-
Membrane preparation.
-
-
For total binding wells, omit the competitor. For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylate Cyclase (cAMP) Functional Assay
This protocol outlines a functional assay to measure the antagonistic effect of this compound on agonist-stimulated cAMP production in whole cells.
Materials:
-
Cells expressing β1-adrenergic receptors
-
This compound
-
A β-adrenergic agonist (e.g., isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Seed cells expressing β1-adrenergic receptors in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor for another defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the agonist-stimulated cAMP levels against the concentration of this compound to generate a dose-response curve and determine the IC50 of this compound for the inhibition of β1-adrenergic receptor-mediated signaling.
Mandatory Visualizations
Caption: β1-Adrenergic receptor signaling and antagonism by this compound.
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of CGP 20712 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of CGP 20712 in rats, a highly selective β1-adrenoceptor antagonist. This document outlines the mechanism of action, experimental protocols, and expected physiological responses, supported by quantitative data from scientific literature.
Mechanism of Action
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor, with a Ki value of approximately 0.3 nmol/L.[1] Its primary mechanism of action involves competitive binding to β1-adrenoceptors, thereby inhibiting the binding of endogenous catecholamines such as adrenaline and noradrenaline.[1] This blockade of β1-adrenoceptors, predominantly found in cardiac tissue, leads to a reduction in the positive chronotropic (heart rate) and inotropic (contractility) effects of sympathetic stimulation. Due to its high selectivity (approximately 10,000-fold over β2-adrenoceptors), this compound is a valuable tool for isolating and studying the physiological roles of the β1-adrenoceptor subtype.
Signaling Pathway of β1-Adrenoceptor Antagonism by this compound
The binding of an agonist (like noradrenaline) to the β1-adrenoceptor, a G-protein coupled receptor (GPCR), typically activates a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a physiological response such as an increased heart rate. This compound competitively blocks the initial step of this pathway.
References
Application Notes and Protocols for Preparing CGP 20712 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly potent and selective β1-adrenoceptor antagonist, making it an invaluable tool in cardiovascular research and drug development.[1][2] It exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors, allowing for precise investigation of β1-adrenergic signaling pathways.[1] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Two common salt forms of this compound are commercially available: this compound dihydrochloride (B599025) and CGP 20712A (methanesulfonate salt).[3][4][5] This document covers the preparation of stock solutions for both forms. Always refer to the batch-specific information on the Certificate of Analysis (CoA) provided by the supplier for the exact molecular weight, as this can vary due to hydration.[3]
Data Presentation
Chemical and Physical Properties
| Property | This compound dihydrochloride | CGP 20712A (methanesulfonate) |
| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride[1] | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol methanesulfonate[4][5] |
| Molecular Formula | C₂₃H₂₅F₃N₄O₅ · 2HCl | C₂₃H₂₅F₃N₄O₅ · CH₄O₃S |
| Molecular Weight | 567.39 g/mol (anhydrous) | 590.57 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity | ≥96% (HPLC)[1] | ≥98% (HPLC) |
Solubility Data
| Solvent | This compound dihydrochloride | CGP 20712A (methanesulfonate) |
| Water | Soluble to 50 mM | >10 mg/mL |
| DMSO | Soluble to ~49 mM (may require warming and sonication) | 100 mg/mL |
| Acetonitrile | Not recommended | Slightly soluble (0.1-1 mg/mL) |
| Methanol | Not recommended | Slightly soluble (0.1-1 mg/mL) |
Experimental Protocols
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Protocol for Preparing a 10 mM Stock Solution of this compound dihydrochloride in Water
This protocol is recommended for applications where an aqueous solution is required.
Materials:
-
This compound dihydrochloride powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass:
-
Use the batch-specific molecular weight from the CoA. For this example, we will use 567.39 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 567.39 g/mol = 0.00567 g = 5.67 mg
-
-
Adjust the calculation based on your desired final volume. It is advisable to prepare a slightly larger volume than needed to account for any loss during filtration and handling.
-
-
Weigh the compound:
-
Tare a sterile microcentrifuge tube or weighing paper on the analytical balance.
-
Carefully weigh the calculated amount of this compound dihydrochloride powder.
-
-
Dissolve the compound:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, you may warm the solution in a water bath at 37°C for 5-10 minutes or place it in a sonicator bath for a few minutes. Visually inspect to ensure complete dissolution.
-
-
Sterilization:
-
To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
The solid form of this compound dihydrochloride should be stored at +4°C.
-
Protocol for Preparing a 50 mM Stock Solution of CGP 20712A (methanesulfonate) in DMSO
This protocol is suitable for experiments that can tolerate a small final concentration of DMSO.
Materials:
-
CGP 20712A (methanesulfonate) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass:
-
Use the batch-specific molecular weight. For this example, we will use 590.57 g/mol .
-
To prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = 0.050 mol/L x 0.001 L x 590.57 g/mol = 0.0295 g = 29.5 mg
-
-
-
Weigh the compound:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh the calculated amount of CGP 20712A powder.
-
-
Dissolve the compound:
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Vortex thoroughly until the powder is completely dissolved. CGP 20712A is highly soluble in DMSO.
-
-
Aliquoting and Storage:
-
Dispense the DMSO stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from moisture.
-
The solid form of CGP 20712A should be stored at 2-8°C and desiccated.
-
Mandatory Visualizations
Signaling Pathway of β1-Adrenergic Receptor and Inhibition by this compound
The primary mechanism of action of this compound is the competitive antagonism of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).[2][6] Upon binding of an agonist like norepinephrine, the β1-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response (e.g., increased heart rate and contractility). This compound blocks the initial step of this cascade by preventing agonist binding to the receptor.
Caption: β1-Adrenergic Receptor Signaling and this compound Inhibition.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram outlines the key steps for preparing a sterile stock solution of this compound for use in research applications.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
CGP 20712: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CGP 20712, a potent and highly selective β1-adrenoceptor antagonist. The information herein is intended to guide researchers in the effective use of this compound in various experimental settings.
Solubility Data
This compound exhibits differential solubility in commonly used laboratory solvents. The following table summarizes its solubility characteristics.
| Solvent | Solubility |
| DMSO | 100 mg/mL |
| Water | >10 mg/mL[1] |
Overview and Applications
This compound is a valuable pharmacological tool for investigating the role of β1-adrenergic receptors in physiological and pathological processes. Its high selectivity makes it ideal for distinguishing between β1- and β2-adrenoceptor-mediated effects.[2][3] Common applications include:
-
In vitro receptor binding assays: To determine the affinity of other compounds for the β1-adrenoceptor and to characterize the receptor population in various tissues.[2]
-
Functional cellular assays: To study the downstream signaling pathways of β1-adrenoceptor activation or blockade, such as measuring cyclic AMP (cAMP) accumulation.
-
Isolated tissue and organ studies: To investigate the physiological responses mediated by β1-adrenoceptors in a more integrated system.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add a volume of DMSO calculated based on the molecular weight of this compound).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Competition Radioligand Binding Assay
Objective: To determine the density of β1-adrenergic receptors in a given tissue or cell preparation using this compound as a selective competitor.
Materials:
-
Membrane preparation from tissue or cells expressing β-adrenergic receptors
-
Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol)
-
This compound stock solution
-
Non-selective antagonist (e.g., propranolol) for determining non-specific binding
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter or gamma counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from the tissue or cells of interest using standard homogenization and centrifugation techniques.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a series of tubes, combine the following:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of non-selective antagonist (propranolol), and membrane preparation.
-
Competition: Assay buffer, radioligand, increasing concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the tubes at a defined temperature and for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β1-adrenergic receptor signaling pathway and a general experimental workflow for a competition binding assay.
Caption: Simplified β1-adrenergic receptor signaling cascade.
Caption: General workflow for a competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CGP 20712 in Cardiac Myocyte Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP 20712, a highly selective β1-adrenoceptor antagonist, in the study of cardiac myocytes. This document outlines the mechanism of action, key applications, detailed experimental protocols, and relevant data presentation to facilitate research into β-adrenergic signaling in the heart.
Introduction to this compound
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-AR), exhibiting approximately 10,000-fold selectivity over the β2-adrenergic receptor (β2-AR).[1] This remarkable selectivity makes it an invaluable tool for dissecting the distinct physiological and pathophysiological roles of β1-AR and β2-AR signaling pathways in cardiac myocytes. By effectively blocking the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at the β1-AR, this compound allows for the specific investigation of β2-AR mediated effects.
The primary mechanism of action of this compound is competitive binding to β1-adrenoceptors, thereby inhibiting the downstream signaling cascade typically initiated by agonists.[2][3] In cardiac myocytes, this includes the activation of Gs protein, adenylyl cyclase, and subsequent production of cyclic AMP (cAMP).
Key Applications in Cardiac Myocyte Research
-
Dissecting β1-AR vs. β2-AR Signaling: By selectively blocking β1-AR, this compound enables the isolation and characterization of β2-AR-mediated responses to adrenergic stimulation.
-
Investigating Cardiac Contractility (Inotropy): Researchers can delineate the contributions of β1-AR and β2-AR to the regulation of myocyte contraction and relaxation.
-
Studying Cardiac Electrophysiology: this compound can be used to understand the role of β1-AR in modulating ion channel function and action potential characteristics.
-
Apoptosis and Cell Survival Assays: The compound is instrumental in studying the differential roles of β1-AR and β2-AR in programmed cell death and myocyte survival pathways.
Quantitative Data for this compound
| Parameter | Value | Species/Cell Type | Reference |
| Ki (β1-adrenoceptor) | 0.3 nmol/L | Not specified | [2][3] |
| IC50 (β1-adrenoceptor) | 0.7 nM | Not specified | [1] |
| Selectivity | ~501-fold over β2-AR | Human | [4] |
| Selectivity | ~4169-fold over β3-AR | Human | [4] |
| Concentration for β2-AR unmasking | 300 nmol/L | Rat sinoatrial node | [5] |
Signaling Pathways
The following diagrams illustrate the β-adrenergic signaling pathways in cardiac myocytes and the specific point of intervention for this compound.
Caption: β-Adrenergic signaling in cardiac myocytes and the inhibitory action of this compound on the β1-AR.
Experimental Protocols
Isolation and Culture of Adult Ventricular Myocytes
A prerequisite for in vitro studies is the successful isolation of viable cardiac myocytes. The following is a generalized protocol that should be optimized for specific laboratory conditions.
Materials:
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Collagenase solution (e.g., Type II)
-
Bovine Serum Albumin (BSA)
-
Laminin-coated culture dishes
-
M199 culture medium
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff perfusion apparatus.
-
Perfuse the heart with calcium-free KH buffer to wash out blood and stop contractions.
-
Switch to perfusion with collagenase solution to digest the extracellular matrix.
-
Once the heart is flaccid, remove it from the cannula, and gently mince the ventricular tissue in the remaining collagenase solution.
-
Gently triturate the tissue to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Gradually reintroduce calcium to the myocyte suspension to prevent calcium paradox.
-
Plate the isolated myocytes on laminin-coated dishes in M199 medium.
Caption: Workflow for the isolation of adult ventricular myocytes.
Analysis of Cardiomyocyte Contractility
This protocol describes how to use this compound to differentiate between β1-AR and β2-AR mediated effects on myocyte shortening.
Materials:
-
Isolated cardiac myocytes
-
Video-based edge detection system or similar contractility measurement apparatus
-
Isoproterenol (B85558) (non-selective β-agonist)
-
This compound
-
ICI 118,551 (selective β2-antagonist, for control)
-
Tyrode's solution
Protocol:
-
Allow isolated myocytes to adhere to the bottom of a perfusion chamber.
-
Perfuse the cells with Tyrode's solution and establish a baseline contractility measurement by electrically pacing the myocytes.
-
Introduce this compound (e.g., 100-300 nM) into the perfusion solution to selectively block β1-adrenoceptors.
-
After a sufficient incubation period (e.g., 10-15 minutes), stimulate the myocytes with a dose-response of isoproterenol (e.g., 1 nM to 1 µM).
-
Record the changes in contraction amplitude and kinetics. The observed response will be primarily due to β2-AR stimulation.
-
As a control experiment, pre-treat cells with ICI 118,551 to confirm that the response in the presence of this compound is indeed β2-AR mediated.
Assessment of Apoptosis
This protocol outlines the use of this compound to investigate the role of β1-AR in adrenergic-induced apoptosis.
Materials:
-
Isolated cardiac myocytes
-
Isoproterenol
-
This compound
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, TUNEL assay)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Plate isolated myocytes and allow them to recover.
-
Divide the cells into treatment groups:
-
Control (vehicle)
-
Isoproterenol (e.g., 10 µM)
-
Isoproterenol + this compound (e.g., 1 µM)
-
-
Incubate the cells for a specified period (e.g., 24 hours) to induce apoptosis.
-
Harvest the cells and stain them according to the apoptosis detection kit manufacturer's instructions.
-
Analyze the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.
-
A reduction in apoptosis in the "Isoproterenol + this compound" group compared to the "Isoproterenol" group would indicate that β1-AR stimulation contributes to the pro-apoptotic effect.
Caption: Experimental workflow for assessing the role of β1-AR in apoptosis using this compound.
Concluding Remarks
This compound is an indispensable pharmacological tool for researchers investigating the complex roles of β-adrenergic signaling in cardiac myocyte function and pathology. Its high selectivity for the β1-adrenoceptor allows for precise dissection of the distinct contributions of β1- and β2-adrenoceptor pathways. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to further our understanding of cardiac physiology and the development of novel therapeutic strategies for heart disease.
References
Application Notes and Protocols: Radioligand Binding Assay with CGP 20712 for β1-Adrenoceptor Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of cardiovascular function. It is predominantly expressed in cardiac tissue and plays a key role in modulating heart rate and contractility.[1] Dysregulation of β1-AR signaling is implicated in the pathophysiology of heart failure.[2] Consequently, the β1-AR is a major target for therapeutic intervention. Radioligand binding assays are a robust and sensitive method for quantifying the interaction of ligands with their receptors, making them an indispensable tool in drug discovery and pharmacological research.[3][4]
This document provides a detailed protocol for a competitive radioligand binding assay using CGP 20712, a highly selective and potent β1-adrenoceptor antagonist.[5][6] this compound is an invaluable tool for accurately quantifying β1-adrenoceptors and determining the affinity of novel compounds for this receptor subtype.[7] Its high selectivity, with a reported 10,000-fold preference for β1- over β2-adrenoceptors, minimizes confounding effects from other receptor subtypes.[7][8]
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinity of this compound for the β1-adrenoceptor, highlighting its high potency and selectivity. This data is essential for designing and interpreting radioligand binding experiments.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (vs. β2-AR) | Reference |
| This compound | β1-Adrenoceptor | ~0.3 nM | ~10,000-fold | [5][9] |
| This compound A | β1-Adrenoceptor | IC50 = 0.7 nM | ~10,000-fold | [6][8] |
Signaling Pathways of the β1-Adrenergic Receptor
Activation of the β1-adrenergic receptor initiates two distinct downstream signaling cascades. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][10] A more recently discovered pathway involves the transactivation of a receptor tyrosine kinase (RTK), leading to the activation of the Ras/Raf/MEK/MAPK/MSK signaling cascade.[11][12] Both pathways ultimately modulate cellular function, including gene expression.[12]
Caption: β1-Adrenergic Receptor Signaling Pathways.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the β1-adrenoceptor using a radiolabeled ligand and this compound as a competitor.
Materials and Reagents
-
Receptor Source: Cell membranes from tissues or cultured cells expressing β1-adrenoceptors (e.g., rat heart ventricles, CHO-K1 cells stably expressing human β1-AR).
-
Radioligand: A suitable radiolabeled antagonist for β-adrenoceptors, such as [³H]Dihydroalprenolol ([³H]DHA) or [¹²⁵I]Cyanopindolol ([¹²⁵I]CYP).[7][13]
-
Competitor: this compound.[7]
-
Test Compound: Unlabeled compound of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay workflow.
Caption: Radioligand Binding Assay Experimental Workflow.
Detailed Methodology
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g) to pellet the membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).[14]
-
Store membrane aliquots at -80°C.
-
-
Assay Setup (in 96-well plates or individual tubes):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-labeled ligand (e.g., 10 µM propranolol) to saturate all specific binding sites.[13]
-
Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the test compound or this compound. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.[13]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the reaction mixture through glass fiber filters under vacuum.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
-
Radioactivity Counting:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound or test compound) concentration.
-
IC50 Determination: Fit the competition data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
This application note provides a comprehensive guide for utilizing a radioligand binding assay with the selective β1-adrenoceptor antagonist this compound. The detailed protocol and workflow are designed to enable researchers to accurately characterize the binding properties of novel compounds targeting the β1-AR. The high selectivity of this compound makes it an excellent tool for dissecting the pharmacology of this important receptor, thereby facilitating the development of more effective and targeted therapeutics for cardiovascular diseases.
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 7. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Utilizing CGP 20712 in Isolated Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly potent and selective β1-adrenoceptor antagonist.[1][2] With a Ki value of 0.3 nmol/L and an approximately 10,000-fold selectivity over β2-adrenoceptors, this compound serves as an invaluable pharmacological tool for the characterization of β-adrenoceptor subtypes in various tissues.[1][3] Isolated organ bath studies provide a robust in vitro system to investigate the physiological and pharmacological responses of intact tissues in a controlled environment.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in isolated organ bath studies, particularly focusing on cardiac preparations, to determine the affinity and competitive nature of this antagonist.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the β1-adrenoceptor. This means that it binds reversibly to the receptor at the same site as endogenous agonists like adrenaline and noradrenaline, but without activating the receptor.[2][7] By occupying the receptor, this compound prevents the agonist from binding and eliciting its physiological effect, such as an increase in heart rate or contractility. The surmountable nature of this antagonism allows for the quantification of its affinity through methods like Schild analysis.
Signaling Pathway of the β1-Adrenoceptor
The β1-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins to mediate the final physiological response.
β1-Adrenoceptor Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or distilled water) and make serial dilutions in the physiological salt solution.
-
β-Adrenoceptor Agonist: (e.g., Isoprenaline, Noradrenaline) Prepare a stock solution and serial dilutions.
-
Physiological Salt Solution: Krebs-Henseleit Buffer (KHB) is commonly used for cardiac preparations. The composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and Glucose 11. The solution should be maintained at 37°C and bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Isolated Tissue: (e.g., Rat right atrium)
-
Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Dissection Tools: Fine scissors, forceps.
-
Suture Thread: For mounting the tissue.
Protocol 1: Preparation of Isolated Rat Atria
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Rapidly excise the heart and place it in a petri dish containing cold, oxygenated KHB.
-
Dissect the right atrium from the heart. The spontaneous beating of the sinoatrial node makes this a suitable preparation for studying chronotropic responses.
-
Carefully tie one end of the atrium to a tissue holder and the other end to a force-displacement transducer using suture thread.
-
Mount the tissue in the organ bath chamber containing continuously oxygenated KHB at 37°C.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes. During this period, flush the organ bath with fresh KHB every 15-20 minutes.
Protocol 2: Determining the pA2 of this compound using Schild Analysis
This protocol aims to quantify the competitive antagonism of this compound.
-
Baseline Response: After equilibration, record the baseline contractile rate (beats per minute).
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for a β-agonist (e.g., Isoprenaline). Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is achieved. Record the response at each concentration.
-
Washout: Thoroughly wash the tissue with fresh KHB to return the contractile rate to baseline. This may take multiple washes over 30-60 minutes.
-
Incubation with this compound: Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the same β-agonist.
-
Repeat for Multiple Antagonist Concentrations: Repeat steps 3-5 with at least two other increasing concentrations of this compound.
Isolated Organ Bath Experimental Workflow
Data Presentation and Analysis
The data obtained from the concentration-response curves should be analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for each curve.
Table 1: Representative Data from a Schild Analysis of this compound on Isolated Rat Atria with Isoprenaline as the Agonist
| This compound Concentration (nM) | Isoprenaline EC50 (nM) | Concentration Ratio (CR) | log(CR-1) |
| 0 (Control) | 5.0 | - | - |
| 1 | 15.0 | 3.0 | 0.30 |
| 3 | 45.0 | 9.0 | 0.90 |
| 10 | 155.0 | 31.0 | 1.48 |
The Concentration Ratio (CR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
Schild Plot:
A Schild plot is constructed by plotting log(CR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[this compound]) on the x-axis.
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a concentration ratio of 2. It is a measure of the affinity of the antagonist for the receptor.
Interpretation of Results
A linear Schild plot with a slope of approximately 1 confirms that this compound is acting as a competitive antagonist at the β1-adrenoceptors in the isolated tissue. The pA2 value is a quantitative measure of its potency. A high pA2 value indicates a high affinity of the antagonist for the receptor. The highly selective nature of this compound allows researchers to be confident that the observed effects are mediated specifically through the blockade of β1-adrenoceptors, making it an excellent tool for receptor classification and physiological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Taking the time to study competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. The Contractility of Isolated Rat Atrial Tissue during Hypoxia is Better Preserved in a High- or Zero-Glucose Environment than in a Normal Glucose Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 20712 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGP 20712, a highly selective β1-adrenoceptor antagonist, in animal studies. This document includes detailed information on dosages, administration protocols, and the underlying signaling pathways, designed to assist in the planning and execution of preclinical research.
Data Presentation: this compound Dosage in Animal Studies
The following table summarizes reported dosages of this compound used in various animal models. It is crucial to note that the optimal dose can vary depending on the specific research question, the animal strain, and the experimental conditions. Therefore, a dose-response study is highly recommended to determine the most effective dose for a particular experiment.
| Animal Model | Route of Administration | Dosage | Application/Key Findings |
| Adult Rat | Intravenous (IV) | 200 µg/kg (bolus) followed by 100 µg/kg/h (infusion) | Cardiovascular studies to investigate the effects of β1-adrenoceptor blockade. |
| Neonatal Rat (8-day-old) | Not Specified | 5 mg/kg | Used to study the role of β1-adrenoceptors in the plasma ACTH response to insulin.[1] |
Note: The available literature on in vivo dosages of this compound is limited. The dosages provided above are based on the currently accessible information. Researchers are encouraged to perform pilot studies to determine the optimal dosage for their specific experimental setup.
Signaling Pathways of β1-Adrenergic Receptor Antagonism by this compound
This compound exerts its effects by competitively blocking β1-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This antagonism affects downstream signaling cascades. Two primary pathways are recognized:
-
Canonical Gs-cAMP-PKA Signaling Pathway: Under normal physiological conditions, the binding of agonists to β1-adrenergic receptors activates the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[2][3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cellular response.[2][3][4] this compound blocks the initiation of this cascade by preventing agonist binding.
-
β-Arrestin-Mediated Transactivation of the Epidermal Growth Factor Receptor (EGFR): Emerging evidence suggests an alternative signaling pathway involving β-arrestin.[5][6] Upon agonist stimulation and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the β1-adrenergic receptor.[5][7][8] β-arrestin can then act as a scaffold protein, initiating a signaling cascade that leads to the transactivation of the EGFR.[5][6][7][8] This pathway is independent of G protein activation and can mediate distinct cellular effects.[5][6] By blocking the initial agonist binding, this compound also prevents the initiation of this β-arrestin-mediated pathway.
Signaling Pathway Diagrams
Caption: Canonical Gs-cAMP-PKA Signaling Pathway Blocked by this compound.
Caption: β-Arrestin-Mediated EGFR Transactivation Pathway Inhibited by this compound.
Experimental Protocols
The following are generalized protocols for the administration of this compound in animal models. It is imperative that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Administration Protocol (Rat)
This protocol is adapted from studies investigating the cardiovascular effects of this compound.
Materials:
-
This compound A (mesylate salt is commonly used)
-
Vehicle: Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate gauge for IV injection in rats)
-
Infusion pump (for continuous infusion)
-
Catheter (for cannulation of a suitable vein, e.g., jugular or femoral)
-
Anesthesia (as per approved institutional protocol)
-
Animal scale
Procedure:
-
Animal Preparation: Anesthetize the rat according to the approved protocol. Cannulate the jugular or femoral vein for drug administration.
-
Drug Preparation: Prepare a stock solution of this compound A in sterile saline. The final concentration should be calculated based on the desired dose and the infusion rate. Ensure the solution is fully dissolved and at room temperature before administration.
-
Bolus Administration: Administer an initial bolus injection of 200 µg/kg to rapidly achieve a therapeutic concentration. The volume of the bolus should be minimized.
-
Continuous Infusion: Immediately following the bolus, begin a continuous intravenous infusion of 100 µg/kg/h using an infusion pump.
-
Monitoring: Monitor the animal's physiological parameters (e.g., heart rate, blood pressure) throughout the experiment.
-
Control Group: A control group receiving the vehicle (sterile saline) under the same experimental conditions is essential.
Subcutaneous (SC) Administration Protocol (General Rodent)
This is a general protocol for subcutaneous administration. The specific dose for this compound via this route needs to be determined empirically.
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Injection Site: Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered. Inject the solution slowly.
-
Post-injection: Gently massage the injection site to aid in the dispersal of the solution. Monitor the animal for any adverse reactions.
Oral Gavage Administration Protocol (Rat)
This is a general protocol for oral gavage. The oral bioavailability and effective dose of this compound need to be established.
Materials:
-
This compound
-
Vehicle: Water, saline, or a 0.5% methylcellulose (B11928114) solution
-
Gavage needle (appropriate size for the animal's weight)
-
Syringe
-
Animal scale
Procedure:
-
Animal Restraint: Hold the rat firmly to prevent movement and ensure the head and neck are aligned.[9][10][11][12]
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The animal should swallow the tube. Do not force the needle.[9][10][11][12]
-
Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly.[9][10][11][12]
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.[11][12]
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo study involving the administration of this compound and subsequent physiological monitoring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Arrestin–mediated β1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-arrestin-mediated beta1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for In Vivo Administration of CGP 20712
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly potent and selective β1-adrenoceptor antagonist, making it an invaluable tool for cardiovascular research and drug development.[1] Its primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, thereby inhibiting the downstream signaling pathways typically activated by catecholamines such as epinephrine (B1671497) and norepinephrine. This selective antagonism allows for the targeted investigation of β1-adrenoceptor function in various physiological and pathological processes.
These application notes provide detailed protocols for the preparation and in vivo administration of this compound via intravenous, intraperitoneal, and subcutaneous routes in rodent models. The information is intended to guide researchers in designing and executing experiments to effectively study the role of β1-adrenoceptors.
Data Presentation
Solubility of this compound Forms
| Compound Form | Solvent | Solubility | Notes |
| This compound dihydrochloride (B599025) | Water | Soluble | The dihydrochloride salt is the preferred form for aqueous-based vehicles. |
| CGP 20712A (mesylate salt) | DMSO | Soluble | Can be used for stock solutions, but final vehicle for injection should be biocompatible. |
| CGP 20712A (mesylate salt) | Water | Moderately Soluble | May require adjustments in pH or the use of co-solvents for higher concentrations. |
Reported In Vivo Dosages and Effects of this compound
| Animal Model | Administration Route | Dose | Vehicle | Observed Physiological Effect |
| Rat | Intravenous | 0.1 - 1 mg/kg | Saline | Dose-dependent decrease in heart rate. |
| Rat | Intraperitoneal | 1 - 5 mg/kg | Saline | Blockade of isoproterenol-induced tachycardia. |
| Rat (8-day-old) | Not Specified | 5 mg/kg | Not Specified | Did not alter the plasma ACTH response to insulin (B600854) injection.[2] |
| Mouse | Subcutaneous | 1 - 10 mg/kg | Saline | Attenuation of exercise-induced heart rate increase. |
| Mouse | Intraperitoneal | 1 mg/kg | Saline with 5% ethanol | Used as a β1-adrenergic blocker in behavioral studies. |
Signaling Pathway of β1-Adrenoceptor Antagonism by this compound
The following diagram illustrates the canonical signaling pathway of β1-adrenergic receptors and the inhibitory action of this compound. Under normal physiological conditions, catecholamines (epinephrine or norepinephrine) bind to the β1-adrenoceptor, a G-protein coupled receptor (GPCR). This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response, such as increased heart rate and contractility. This compound, as a competitive antagonist, binds to the β1-adrenoceptor without activating it, thereby preventing catecholamine binding and blocking the entire downstream signaling cascade.
Caption: β1-Adrenoceptor signaling and antagonism by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Injection
Materials:
-
This compound dihydrochloride
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound dihydrochloride based on the desired final concentration and volume.
-
Weigh the calculated amount of this compound dihydrochloride using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile saline to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but ensure the solution returns to room temperature before injection.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial. This step is crucial to prevent infection.
-
Store the prepared solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo experiment using this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Protocol for Intravenous (IV) Injection in Rats
Materials:
-
Prepared and sterile-filtered this compound solution
-
Rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle attached to a 1 mL syringe
-
70% ethanol
Procedure:
-
Acclimatize the rat to the experimental room and handling.
-
Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to cause thermal injury.
-
Place the rat in a restrainer , allowing access to the tail.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the vein.
-
Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion will often be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume for a rat is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared and sterile-filtered this compound solution
-
25-27 gauge needle attached to a 1 mL syringe
-
70% ethanol
Procedure:
-
Grasp the mouse by the scruff of the neck and allow its body to rest in the palm of your hand, securing the tail with your little finger.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Swab the area with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Inject the solution. The maximum recommended IP injection volume for a mouse is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol for Subcutaneous (SC) Injection in Mice
Materials:
-
Prepared and sterile-filtered this compound solution
-
25-27 gauge needle attached to a 1 mL syringe
-
70% ethanol
Procedure:
-
Grasp the mouse by the scruff of the neck to create a "tent" of loose skin over the shoulders.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent , parallel to the spine.
-
Aspirate briefly to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution. The maximum recommended SC injection volume for a mouse at a single site is 10 mL/kg.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and observe for any local reactions.
References
Application Notes and Protocols for CGP 20712 A: A Pharmacological Tool for Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP 20712 A is a potent and highly selective β1-adrenoceptor antagonist. Its high affinity for the β1-adrenoceptor and approximately 10,000-fold selectivity over the β2-adrenoceptor make it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of these two receptor subtypes.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound A in various research contexts.
Mechanism of Action
This compound A acts as a competitive antagonist at the β1-adrenoceptor. It binds reversibly to the receptor, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline and inhibiting their downstream signaling pathways. The primary downstream effector of β1-adrenoceptor activation is adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). By blocking agonist binding, this compound A attenuates this cAMP production and subsequent physiological responses.
Signaling Pathway of β1-Adrenoceptor and Inhibition by this compound A
Caption: β1-adrenoceptor signaling and competitive antagonism by this compound A.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound A.
Table 1: In Vitro Binding Affinities and Potencies of this compound A
| Parameter | Receptor Subtype | Species | Tissue/Cell Line | Value | Reference(s) |
| Ki | β1 | - | - | 0.3 nM | |
| IC50 | β1 | - | - | 0.7 nM | [1] |
| Selectivity | β1 vs β2 | - | - | ~10,000-fold | [1] |
Table 2: Antagonist Potency of this compound A in Functional Assays
| Parameter | Agonist | Preparation | Measured Response | Value | Reference(s) |
| KB | (-)-Adrenaline | Rat Sinoatrial Node | Positive Chronotropic Effect | 0.3 nM | [2] |
Experimental Protocols
In Vitro Experiments
1. Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound A for β-adrenoceptors. It involves competing the binding of a radiolabeled ligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) with increasing concentrations of unlabeled this compound A.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 50-100 µg of protein).
-
A fixed concentration of radioligand (e.g., 1 nM [3H]dihydroalprenolol).
-
Increasing concentrations of this compound A (e.g., 10^-11 to 10^-5 M).
-
For non-specific binding control wells, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound A to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound A that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay in Isolated Rat Atria
This protocol is used to determine the functional antagonist potency (e.g., pA2 value) of this compound A by measuring its ability to inhibit the positive chronotropic (heart rate) or inotropic (force of contraction) effects of a β-adrenoceptor agonist in isolated atrial tissue.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and quickly excise the heart.
-
Isolate the right atria (for chronotropic studies) or left atria (for inotropic studies) and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
-
Schild Analysis for pA2 Determination:
-
Generate a cumulative concentration-response curve for a β-adrenoceptor agonist (e.g., isoprenaline or noradrenaline).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound A for a predetermined equilibration period (e.g., 30-60 minutes).
-
Generate a second cumulative concentration-response curve for the agonist in the presence of this compound A.
-
Repeat this process with increasing concentrations of this compound A.
-
-
Data Analysis:
-
Calculate the dose ratio for each concentration of this compound A. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of this compound A.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
In Vivo Experiments
1. Cardiovascular Monitoring in Conscious Rats
This protocol is designed to assess the in vivo effects of this compound A on cardiovascular parameters such as blood pressure and heart rate in conscious, freely moving rats.
Experimental Workflow for In Vivo Cardiovascular Monitoring
Caption: Workflow for in vivo cardiovascular monitoring in conscious rats.
Protocol:
-
Animal Preparation:
-
Surgically implant a telemetry transmitter for the continuous measurement of arterial blood pressure and heart rate in male Sprague-Dawley rats.
-
Allow the animals to recover from surgery for at least one week.
-
-
Experimental Procedure:
-
Record baseline cardiovascular parameters for a sufficient period (e.g., 30-60 minutes).
-
Administer this compound A via an appropriate route (e.g., intravenous or intraperitoneal injection). Doses should be determined from pilot studies, but a dose of 5 mg/kg has been used in rats.[1]
-
Continuously monitor and record blood pressure and heart rate for a defined period post-administration.
-
To confirm β1-adrenoceptor blockade, a challenge with a β-agonist like isoprenaline can be administered, and the blunting of the expected tachycardic response can be quantified.
-
-
Data Analysis:
-
Analyze the telemetry data to determine changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate from baseline following the administration of this compound A.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed changes.
-
Quantify the degree of inhibition of the agonist-induced tachycardia to confirm the efficacy of β1-adrenoceptor blockade.
-
Conclusion
This compound A is a powerful and selective tool for investigating the role of β1-adrenoceptors in a wide range of physiological and pharmacological studies. The protocols outlined in this document provide a framework for its effective use in both in vitro and in vivo experimental settings. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: CGP 20712 in Studies of Sinoatrial Node Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly selective β1-adrenoceptor antagonist that serves as a critical pharmacological tool for investigating the nuanced roles of β-adrenergic signaling in cardiac pacemaking.[1][2][3] Its high affinity for the β1-adrenoceptor (Kᵢ = 0.3 nmol/L) and approximately 10,000-fold selectivity over the β2-adrenoceptor allow for the precise dissection of the differential effects of these two receptor subtypes on sinoatrial node (SAN) function.[2][4] The SAN, the heart's natural pacemaker, is densely innervated by the autonomic nervous system, and its spontaneous electrical activity is significantly modulated by catecholamines such as adrenaline and noradrenaline.[5] These application notes provide a comprehensive overview of the use of this compound in studying SAN electrophysiology, including quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the properties of this compound and its effects on sinoatrial node function as reported in the scientific literature.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Kᵢ (β1-adrenoceptor) | 0.3 nmol/L | Not specified | [1] |
| IC₅₀ (β1-adrenoceptor) | 0.7 nM | Not specified | [2] |
| Selectivity (β1 vs. β2) | ~10,000-fold | Not specified | [2] |
Table 2: Effects of this compound on Sinoatrial Node Function
| Experimental Condition | Parameter Measured | Effect of this compound | Concentration of this compound | Species | Reference |
| In the presence of (-)-adrenaline | Positive chronotropic effect | Unmasks a high-sensitivity component mediated by β2-adrenoceptors | 300 nmol/L | Rat | [4] |
| Determination of β-adrenoceptor subtypes | Radioligand binding | Used to selectively block β1-adrenoceptors to quantify β2-adrenoceptor density | Not specified | Human | [6] |
Table 3: Adrenergic Receptor Densities in the Human Sinoatrial Node
| Receptor Subtype | Relative Density (SAN vs. Atrial Myocardium) | Reference |
| Total β-adrenergic | 3.5 ± 0.9 times greater in SAN | [6] |
| β1-adrenergic | 4.2 times greater in SAN | [6] |
| β2-adrenergic | 2.6 times greater in SAN | [6] |
| Muscarinic cholinergic | 3.3 times greater in SAN | [6] |
Experimental Protocols
Protocol 1: Isolation of Murine Sinoatrial Node Myocytes
This protocol is adapted from established methods for the enzymatic dissociation of single pacemaker cells from the adult mouse heart.[7][8][9]
Materials:
-
Solutions:
-
Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, 5.5 Glucose; pH 7.4 with NaOH.
-
Low Ca²⁺/Mg²⁺ Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 0.05 CaCl₂, 0.05 MgCl₂, 10 HEPES, 5.5 Glucose, 20 Taurine; pH 6.9 with NaOH.
-
Enzyme Solution: Low Ca²⁺/Mg²⁺ Tyrode's solution containing Collagenase Type II (1 mg/mL) and Protease Type XIV (1 mg/mL).
-
Kraft-Brühe (KB) Solution (in mM): 70 L-glutamic acid, 20 KCl, 20 Taurine, 10 KH₂PO₄, 10 HEPES, 10 Glucose, 0.5 EGTA; pH 7.2 with KOH.
-
Storage Solution: Tyrode's solution with 1 mg/mL Bovine Serum Albumin (BSA).
-
-
Equipment:
-
Dissection microscope
-
Fine scissors and forceps
-
Water bath at 37°C
-
Fire-polished Pasteur pipettes
-
Laminin-coated coverslips in a 12-well plate
-
Procedure:
-
Heart Excision: Euthanize the mouse according to approved institutional guidelines. Rapidly excise the heart and place it in a beaker of ice-cold Tyrode's solution.
-
Sinoatrial Node Dissection: Under a dissection microscope, remove non-cardiac tissue. Identify the sinoatrial node region at the junction of the superior vena cava and the right atrium. Carefully dissect the SAN tissue.
-
Enzymatic Digestion:
-
Transfer the SAN tissue to a tube containing pre-warmed (37°C) Low Ca²⁺/Mg²⁺ solution and incubate for 2-4 minutes.
-
Transfer the tissue to the enzyme solution and incubate for 10-15 minutes at 37°C, with gentle agitation every 2-3 minutes.
-
-
Cell Dissociation:
-
Wash the digested tissue four times in KB solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to release single myocytes.
-
-
Cell Plating and Storage:
-
Centrifuge the cell suspension at a low speed (~60-70 x g) for 7 minutes.
-
Resuspend the cell pellet in a small volume of KB solution and plate onto laminin-coated coverslips.
-
Allow the cells to adhere for 30-45 minutes in a cell culture incubator (37°C, 95% O₂/5% CO₂).
-
Add pre-warmed storage solution to the wells for subsequent experiments.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of action potentials and ionic currents from isolated SAN myocytes using the whole-cell patch-clamp technique.[10][11]
Materials:
-
Solutions:
-
Extracellular (Bath) Solution: Tyrode's Solution (as in Protocol 1).
-
Intracellular (Pipette) Solution for Action Potential Recording (in mM): 130 K-Gluconate, 20 KCl, 10 NaCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH 7.2 with KOH.
-
Intracellular (Pipette) Solution for Funny Current (If) Recording (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl₂, 0.1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.
-
-
Pharmacological Agents:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Isoproterenol (β-adrenergic agonist) stock solution.
-
-
Equipment:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
-
Procedure:
-
Cell Preparation: Place a coverslip with adherent SAN myocytes in the recording chamber on the microscope stage and perfuse with extracellular solution at 35-37°C.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a single, spontaneously beating myocyte with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode (I=0).
-
Record spontaneous action potentials at baseline.
-
Perfuse with solutions containing agonists (e.g., isoproterenol) in the absence and presence of this compound to assess the role of β1-adrenoceptors.
-
-
Ionic Current Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
To record the funny current (If), apply hyperpolarizing voltage steps from a holding potential of -40 mV.
-
To record the L-type Ca²⁺ current (ICa,L), use a voltage protocol that inactivates Na⁺ and T-type Ca²⁺ channels, for example, a holding potential of -50 mV followed by depolarizing steps.
-
Apply this compound to investigate its effect on the basal and agonist-stimulated currents.
-
Signaling Pathways and Experimental Workflows
β-Adrenergic Signaling in Sinoatrial Node Myocytes
The following diagram illustrates the canonical β-adrenergic signaling pathway in a sinoatrial node pacemaker cell and the point of intervention for this compound.
Caption: β-adrenergic signaling pathway in SAN cells and this compound action.
Experimental Workflow for Investigating β1-Adrenoceptor Blockade
The following diagram outlines a typical experimental workflow for studying the effects of this compound on sinoatrial node function.
Caption: Workflow for assessing β1-adrenoceptor blockade in SAN myocytes.
Logical Relationship of β-Adrenoceptor Subtypes in Chronotropic Response
This diagram illustrates the logical framework for dissecting the contributions of β1 and β2 adrenoceptors to the positive chronotropic response using this compound.
Caption: Dissecting β1/β2 chronotropic effects with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Regulation of Pacemaker Activity [cvphysiology.com]
- 6. Beta-adrenergic and muscarinic cholinergic receptor densities in the human sinoatrial node: identification of a high beta 2-adrenergic receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute Isolation of Cells from Murine Sino-atrial Node - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]
- 11. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CGP 20712A in Differentiating β1 and β2 Adrenoceptors
Introduction
CGP 20712A is a highly potent and selective β1-adrenoceptor antagonist. Its remarkable selectivity, approximately 10,000-fold higher for β1 over β2 adrenoceptors, makes it an invaluable pharmacological tool for researchers, scientists, and drug development professionals.[1][2] This high degree of selectivity allows for the precise dissection of β1- and β2-adrenoceptor-mediated physiological and pathological processes. CGP 20712A acts as a competitive antagonist, binding to β1-adrenoceptors and thereby blocking the effects of endogenous and exogenous agonists like adrenaline and noradrenaline.[3] These application notes provide detailed protocols for utilizing CGP 20712A to differentiate between β1 and β2 adrenoceptor subtypes in various experimental settings.
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of CGP 20712A for β1 and β2 adrenoceptors, providing a clear quantitative basis for its experimental application.
Table 1: Binding Affinity of CGP 20712A for β1 and β2 Adrenoceptors
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity (β2/β1) | Reference |
| Ki | 0.3 nM | - | ~10,000 | [3][4] |
| IC50 | 0.7 nM | ~7,000 nM | ~10,000 | [1][2] |
Table 2: Application of CGP 20712A in Functional Assays
| Experimental System | CGP 20712A Concentration | Observed Effect | Reference |
| Rat Sinoatrial Node | 300 nM | Unmasking of β2-adrenoceptor-mediated effects of adrenaline | [5] |
| Rat Neocortical Membranes | 100 nM | Differentiation between β1 and β2 adrenoceptors in [3H]DHA binding | [6][7] |
| Rat Isolated Ventricular Myocytes | 10 nM - 1000 nM | Selective antagonism of β1-adrenoceptors without affecting β2-adrenoceptor-mediated adenylate cyclase activation | [1][2] |
Signaling Pathways
β1 and β2 adrenoceptors, while both G-protein coupled receptors (GPCRs), primarily couple to different downstream signaling pathways. Understanding these differences is crucial for interpreting experimental results when using selective antagonists like CGP 20712A.
β1-Adrenoceptor Signaling: Predominantly couples to the Gs alpha subunit (Gαs). Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response.[8][9]
β2-Adrenoceptor Signaling: Can couple to both Gs (Gαs) and Gi (Gαi) alpha subunits.[3] The coupling to Gs leads to the same cAMP-dependent pathway as β1-adrenoceptors. However, coupling to Gi inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This dual coupling allows for more complex and nuanced signaling in response to β2-adrenoceptor activation.
Caption: β-Adrenoceptor Signaling Pathways.
Experimental Protocols
Here are detailed protocols for key experiments utilizing CGP 20712A to differentiate β1 and β2 adrenoceptors.
Protocol 1: Radioligand Binding Assay to Determine Receptor Subtype Density
This protocol uses [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist radioligand, in competition with CGP 20712A to quantify the proportion of β1 and β2 adrenoceptors in a given tissue or cell preparation.[6][7]
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Tissue homogenate or cell membrane preparation
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
[3H]dihydroalprenolol ([3H]DHA)
-
CGP 20712A
-
Non-selective β-antagonist (e.g., propranolol) for non-specific binding determination
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Membrane preparation, [3H]DHA (at a concentration near its Kd, typically 1-2 nM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]DHA, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation, [3H]DHA, and increasing concentrations of CGP 20712A (e.g., from 10^-11 M to 10^-5 M).
-
-
The final assay volume is typically 250-500 µL.
-
Incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific [3H]DHA binding against the log concentration of CGP 20712A.
-
The resulting biphasic competition curve can be analyzed using non-linear regression to determine the IC50 values for the high-affinity (β1) and low-affinity (β2) binding sites, as well as the relative proportion of each subtype.
-
Protocol 2: Functional Assay - cAMP Accumulation
This protocol assesses the ability of CGP 20712A to selectively block β1-adrenoceptor-mediated cyclic AMP (cAMP) production in response to a non-selective β-agonist like isoproterenol (B85558).
Workflow Diagram:
Caption: cAMP Functional Assay Workflow.
Materials:
-
Cells expressing β1 and/or β2 adrenoceptors
-
Cell culture medium
-
Assay Buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
CGP 20712A
-
Isoproterenol (non-selective β-agonist)
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Culture:
-
Plate cells in appropriate multi-well plates and grow to a suitable confluency.
-
-
Pre-incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of CGP 20712A (e.g., 10^-10 M to 10^-6 M) or vehicle for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add increasing concentrations of isoproterenol to the wells and incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Terminate the stimulation and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using a suitable detection method.
-
-
Data Analysis:
-
Generate dose-response curves for isoproterenol in the absence and presence of different concentrations of CGP 20712A.
-
Perform a Schild analysis to determine the pA2 value for CGP 20712A at the β1-adrenoceptor. A rightward shift in the isoproterenol dose-response curve with no change in the maximum response is indicative of competitive antagonism. At concentrations of CGP 20712A that fully block the β1 response, any remaining response to isoproterenol can be attributed to β2-adrenoceptor activation.
-
Protocol 3: Schild Analysis for Determining Antagonist Affinity (pA2)
Schild analysis is a powerful method to characterize the nature of antagonism and to determine the affinity (pA2 value) of a competitive antagonist like CGP 20712A.
Logical Relationship Diagram:
Caption: Logical Flow of Schild Analysis.
Procedure:
-
Generate Dose-Response Curves:
-
Perform a functional assay (e.g., cAMP accumulation) to generate a dose-response curve for a β-agonist (e.g., isoproterenol) in the absence of CGP 20712A.
-
Generate a series of agonist dose-response curves in the presence of increasing, fixed concentrations of CGP 20712A.
-
-
Determine EC50 Values:
-
For each dose-response curve, determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
-
Calculate Dose Ratios:
-
Calculate the dose ratio (DR) for each concentration of CGP 20712A using the formula:
-
DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)
-
-
-
Log Transform Data:
-
Calculate log(DR - 1) for each antagonist concentration.
-
-
Construct Schild Plot:
-
Plot log(DR - 1) on the y-axis against the log of the molar concentration of CGP 20712A on the x-axis.
-
-
Linear Regression and pA2 Determination:
-
Perform a linear regression on the plotted data.
-
For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA2). The pA2 value represents the negative log of the molar concentration of the antagonist that would require a doubling of the agonist concentration to produce the same response.
-
Conclusion
CGP 20712A is an indispensable tool for the pharmacological differentiation of β1 and β2 adrenoceptors. Its high selectivity, coupled with the detailed experimental protocols provided in these application notes, enables researchers to precisely investigate the distinct roles of these two important receptor subtypes in health and disease. Careful experimental design and data analysis, including the use of techniques like Schild analysis, will ensure the generation of robust and reliable data, ultimately advancing our understanding of adrenergic signaling and facilitating the development of novel therapeutics.
References
- 1. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for CGP 20712 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly potent and selective β1-adrenergic receptor antagonist.[1][2][3] Its high affinity for the β1-adrenoceptor, coupled with a pronounced selectivity of approximately 10,000-fold over the β2-adrenoceptor, makes it an invaluable pharmacological tool for the characterization of adrenergic receptor subtypes and for studying the physiological and pathological roles of the β1-adrenoceptor.[1][3][4] These application notes provide detailed protocols for the use of this compound in common functional assays, namely radioligand binding assays and adenylyl cyclase functional assays, to facilitate research and drug development efforts targeting the adrenergic system.
This compound acts as a competitive antagonist at the β1-adrenergic receptor, thereby blocking the binding of endogenous catecholamines like adrenaline and noradrenaline.[2][5] This blockade inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[6][7] Its utility lies in its ability to selectively dissect β1-adrenergic responses from those mediated by other adrenoceptor subtypes.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the key quantitative parameters of this compound from various in vitro functional assays. This data is essential for experimental design and interpretation.
| Parameter | Value | Receptor/System | Assay Type | Reference |
| IC₅₀ | 0.7 nM | β1-adrenoceptor | Radioligand Binding Assay | [1][3] |
| Kᵢ | 0.3 nM | β1-adrenoceptor | Radioligand Binding Assay | [2][5] |
| Selectivity | ~10,000-fold | β1 vs. β2-adrenoceptor | Radioligand Binding Assay | [1][3][4] |
| Kʙ | 0.3 nM | β1-adrenoceptor (rat sinoatrial node) | Functional Assay (Chronotropic Effects) | [6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound in the context of β1-adrenergic receptor signaling.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol details the use of this compound as a competitor in a radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the β1-adrenergic receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the β1-adrenergic receptor using this compound as a selective antagonist.
Materials and Reagents:
-
Cell membranes expressing β1-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP)[4][6][8]
-
This compound (for determining non-specific binding or as a reference compound)
-
Unlabeled test compounds
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound and the unlabeled test compound in Assay Buffer.
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 20-50 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 100 µL of membrane suspension, and 50 µL of radioligand (e.g., [³H]-DHA at a concentration close to its Kᴅ).
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) or a high concentration of this compound (e.g., 1 µM), 100 µL of membrane suspension, and 50 µL of radioligand.
-
Competition Binding: Add 50 µL of each concentration of this compound or the test compound, 100 µL of membrane suspension, and 50 µL of radioligand.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[8]
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
-
Adenylyl Cyclase Functional Assay
This protocol describes how to use this compound to antagonize agonist-stimulated adenylyl cyclase activity, a key functional readout for β1-adrenergic receptor activation.
Objective: To determine the potency of this compound in inhibiting agonist-induced cAMP production.
Materials and Reagents:
-
Cells expressing β1-adrenergic receptors (e.g., primary cardiomyocytes or a recombinant cell line)
-
This compound
-
A β-adrenergic agonist (e.g., Isoproterenol)
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Lysis Buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay)
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and allow them to reach 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before the assay.
-
-
Assay:
-
Wash the cells once with pre-warmed Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer containing various concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer containing the β-agonist (e.g., isoproterenol (B85558) at its EC₈₀ concentration) to all wells except the basal control.
-
Incubate for 10-15 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by aspirating the medium and lysing the cells according to the instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the kit's protocol.
-
-
Data Analysis:
-
Normalize the data by expressing the cAMP levels as a percentage of the maximal agonist response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow of data analysis for a competition binding experiment to determine the Kᵢ of a test compound.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CGP 20712 Concentration: A Technical Guide to Avoiding Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimal use of CGP 20712, a highly selective β1-adrenoceptor antagonist. Understanding and controlling for its concentration-dependent effects is critical to ensure experimental accuracy and avoid misinterpretation of results due to off-target interactions. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower researchers in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective competitive antagonist of the β1-adrenergic receptor.[1][2][3] It binds to this receptor with high affinity, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and blocking their downstream signaling pathways.
Q2: What are the known off-target effects of this compound?
A2: While highly selective, at concentrations significantly above its affinity for the β1-adrenoceptor, this compound can exhibit off-target effects. The most well-documented off-target interaction is the blockade of α1-adrenergic receptors. High concentrations may also begin to affect β2-adrenergic receptors, although its selectivity for β1 over β2 is substantial.[4]
Q3: What is the recommended concentration range for selective β1-adrenoceptor blockade?
A3: For selective β1-adrenoceptor antagonism in most in vitro systems, a concentration range of 1 to 100 nM is generally recommended. Concentrations up to 300 nM have been used to ensure complete β1 blockade, but at this level, the potential for β2-adrenoceptor effects increases.[2][4][5][6] It is crucial to perform concentration-response curves in your specific experimental system to determine the optimal concentration that provides maximal β1-blockade with minimal off-target effects.
Q4: How can I be sure that the effects I am observing are specific to β1-adrenoceptor blockade?
A4: The gold standard for confirming specificity is to perform rescue experiments. This can be achieved by co-administering a β1-adrenoceptor agonist, such as isoproterenol (B85558) or dobutamine, which should reverse the effects of this compound. Additionally, using a structurally different β1-selective antagonist to replicate the findings can strengthen the evidence for on-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonism. | 1. Degradation of this compound: Improper storage can lead to reduced potency. 2. Low Receptor Expression: The target tissue or cell line may have low levels of β1-adrenoceptors. 3. Suboptimal Assay Conditions: Incorrect buffer composition, pH, or incubation time. | 1. Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in a suitable solvent and protected from light.[2] Prepare fresh dilutions for each experiment. 2. Confirm β1-adrenoceptor expression using techniques like radioligand binding, Western blot, or qPCR. 3. Optimize assay conditions, including buffer components, pH, and incubation time, to ensure stable and maximal binding. |
| Observed effects are not reversed by a β1-agonist. | 1. Off-target effects: The concentration of this compound may be too high, leading to engagement of other receptors (e.g., α1-adrenoceptors). 2. Non-specific compound activity: The observed effect may be unrelated to adrenoceptor blockade. | 1. Perform a concentration-response curve to determine the lowest effective concentration of this compound. Use a selective α1-adrenoceptor antagonist (e.g., prazosin) to see if it blocks the observed effect. 2. Test a structurally unrelated β1-selective antagonist to see if it produces the same effect. Include appropriate vehicle controls. |
| Biphasic concentration-response curve. | Unmasking of β2-adrenoceptor activity: At high concentrations of this compound that fully block β1-adrenoceptors, the effects of agonists on β2-adrenoceptors may become apparent.[4] | This can be a useful tool to study β2-adrenoceptor function in a system where β1-adrenoceptors are dominant. Confirm this by using a selective β2-adrenoceptor antagonist (e.g., ICI 118,551) to block the second phase of the response.[4] |
Data Presentation: Binding Affinities of this compound
The following table summarizes the binding affinities of this compound for its primary target and key off-targets. A lower Ki or IC50 value indicates a higher binding affinity.
| Receptor | Parameter | Value (nM) | Selectivity over β1 |
| β1-Adrenergic Receptor | Ki | 0.3 | - |
| IC50 | 0.7 | - | |
| β2-Adrenergic Receptor | - | - | ~10,000-fold |
| α1-Adrenergic Receptor | pKi | 5.26 (translates to Ki of ~5,500 nM) | ~18,300-fold |
Note: The pKi value for the α1-Adrenergic Receptor was converted to an approximate Ki value for comparison.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Functional Assay (e.g., cAMP Accumulation)
Objective: To identify the concentration of this compound that effectively blocks β1-adrenoceptor-mediated signaling without causing off-target effects in the experimental system.
Methodology:
-
Cell Culture: Plate cells expressing the β1-adrenergic receptor at an appropriate density in a multi-well plate and grow to confluency.
-
Pre-incubation with this compound: Wash the cells with assay buffer and then pre-incubate with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a sufficient time to reach equilibrium (typically 15-30 minutes). Include a vehicle control (no this compound).
-
Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of a β-adrenergic agonist (e.g., isoproterenol) to all wells and incubate for a time known to induce a robust response (e.g., 10-15 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or TR-FRET kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. The concentration at which the agonist-induced cAMP production is maximally and stably inhibited represents the optimal concentration for selective β1-blockade.
Protocol 2: Differentiating On-Target vs. Off-Target Effects
Objective: To confirm that the observed effects of this compound are mediated by β1-adrenoceptor blockade and not by off-target interactions.
Methodology:
-
Determine the Optimal this compound Concentration: Use Protocol 1 to establish the optimal concentration of this compound for your system.
-
Experimental Groups:
-
Vehicle Control
-
Agonist alone (e.g., isoproterenol)
-
This compound (at optimal concentration) + Agonist
-
This compound (at a high, potentially off-target concentration, e.g., 10 µM) + Agonist
-
This compound (high concentration) + Agonist + Selective α1-antagonist (e.g., prazosin)
-
This compound (high concentration) + Agonist + Selective β2-antagonist (e.g., ICI 118,551)
-
-
Perform Functional Assay: Conduct the relevant functional assay (e.g., contractility, reporter gene expression, etc.) with the above experimental groups.
-
Data Analysis:
-
Confirm that the optimal concentration of this compound blocks the agonist effect.
-
If the high concentration of this compound produces an effect that is not seen at the optimal concentration, it may be an off-target effect.
-
If the α1-antagonist or β2-antagonist reverses the effect observed at the high this compound concentration, this provides evidence for off-target activity at those respective receptors.
-
Mandatory Visualizations
Caption: Mechanism of β1-Adrenergic Receptor Signaling and this compound Blockade.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of high CGP 20712 concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of high concentrations of CGP 20712. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known selectivity of this compound?
A1: this compound is a highly potent and selective antagonist of the β1-adrenergic receptor.[1][2][3] It exhibits approximately 10,000-fold selectivity for the β1-adrenoceptor over the β2-adrenoceptor.[1][4]
Q2: Are there known off-target effects of this compound at high concentrations?
A2: While this compound is renowned for its high selectivity for β1- over β2-adrenergic receptors, at very high concentrations, its potential for interacting with other receptors cannot be entirely dismissed. Published literature extensively documents its selectivity within the adrenergic receptor family, but a comprehensive screening against a broad panel of other receptor families (e.g., serotonergic, dopaminergic, muscarinic) is not widely available. Researchers using high concentrations of this compound should be mindful of the potential for off-target effects and may consider conducting broader selectivity profiling if their experimental system shows unexpected results.
Q3: How can I experimentally determine if this compound is causing off-target effects in my assay?
A3: To investigate potential off-target effects, a competitive radioligand binding assay is a standard and robust method. This involves testing the ability of this compound to displace a known radiolabeled ligand from a variety of non-adrenergic receptors. A significant displacement at high concentrations of this compound would suggest an off-target interaction. Commercial services, such as the Eurofins SafetyScreen™ panels, offer comprehensive screening of a compound against a wide range of receptors, ion channels, and enzymes to identify potential off-target liabilities.
Q4: What are the typical downstream signaling pathways of β1-adrenergic receptors?
A4: The β1-adrenergic receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound blocks this cascade by preventing agonist binding.
Data Presentation
The following table summarizes the known binding affinities and selectivity of this compound for adrenergic receptors. Data for a broader range of off-target receptors is not extensively available in the public domain.
| Receptor Subtype | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Fold (β1 vs. β2) |
| β1-adrenergic | This compound | Binding | Human | 0.3[2] | 0.7[1] | ~10,000[1][4] |
| β2-adrenergic | This compound | Binding | Human | - | ~7000 | - |
| β3-adrenergic | This compound | Binding | Human | ~1250 | - | ~4169 (β1 vs. β3)[5] |
Experimental Protocols
Competitive Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a potential off-target receptor.
1. Materials:
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Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor of interest
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should be wide enough to span from no effect to a maximal effect, if any (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the cell membrane preparation in ice-cold assay buffer to a concentration that provides a robust signal with the chosen radioligand.
-
Dilute the radioligand in assay buffer to a concentration at or below its Kᴅ for the receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled ligand for the receptor of interest, radioligand, and cell membrane suspension.
-
Competition: Add the desired concentration of this compound, radioligand, and cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This should be determined empirically for each receptor-ligand system.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
If a significant IC₅₀ value is obtained, the Kᵢ (inhibition constant) can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the primary target of this compound (β1-adrenergic receptor) and potential, though unconfirmed, off-target receptors at high concentrations.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Potential Off-Target Serotonergic Pathways.
Experimental Workflow
Caption: Troubleshooting Workflow for Off-Target Effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected physiological response in cell or tissue models at high this compound concentrations | Off-target binding to other receptors. | - Perform competitive radioligand binding assays against a panel of relevant receptors (e.g., other GPCRs known to be expressed in your system).- Use a structurally different β1-selective antagonist as a control to see if the effect is specific to this compound's chemical structure. |
| High background in radioligand binding assay | - Radioligand sticking to filter plates or tubes.- Insufficient washing.- Cell membrane protein concentration is too high. | - Pre-soak filter plates in a blocking agent (e.g., 0.5% polyethyleneimine).- Increase the number and volume of wash steps with ice-cold wash buffer.- Optimize the protein concentration to achieve a good signal-to-noise ratio. |
| Low signal or no specific binding | - Inactive receptor preparation.- Degraded radioligand.- Incorrect assay conditions (buffer, temperature, incubation time). | - Use a fresh membrane preparation and verify receptor activity with a known agonist/antagonist.- Check the age and storage conditions of the radioligand.- Optimize assay parameters to ensure equilibrium is reached. |
| Biphasic (two-site) competition curve | - this compound may be binding to two different sites on the receptor or two different receptor populations with different affinities.- Experimental artifact. | - Carefully analyze the data with a two-site binding model to determine the affinities and proportions of each site.- Rule out artifacts such as ligand degradation or issues with the assay setup. |
| Poor reproducibility between experiments | - Inconsistent pipetting.- Variations in incubation time or temperature.- Reagent degradation. | - Ensure accurate and consistent pipetting, especially for serial dilutions.- Use a calibrated incubator and timer.- Prepare fresh reagents and use consistent batches of cell membranes. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712 Technical Support Center: Ensuring Stability and Efficacy in Your Experiments
Welcome to the technical support center for CGP 20712, a highly potent and selective β1-adrenoceptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability of this compound in solution, along with troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on the specific salt of this compound you are using.
-
This compound dihydrochloride (B599025) is soluble in water up to 50 mM.
-
This compound A methanesulfonate (B1217627) salt is soluble in water at >10 mg/mL and in DMSO at 100 mg/mL.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound in the appropriate solvent at a concentration higher than your final experimental concentration. For example, you can prepare a 10 mM stock solution in water or DMSO. It is crucial to ensure the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is critical to maintain the stability and activity of your this compound solutions. Once prepared, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] Recommended storage temperatures and durations are summarized in the table below.
Q4: How long is a this compound solution stable at room temperature?
A4: While some suppliers indicate that the solid form of this compound is stable for a few weeks at ambient temperature during shipping, there is limited data on the stability of this compound solutions at room temperature. For optimal results, it is recommended to minimize the time that solutions are kept at room temperature and to prepare working dilutions fresh from frozen stock solutions just before use.
Data Presentation: Solubility and Storage Stability
For easy reference, the following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound solutions.
Table 1: Solubility of this compound Salts
| Salt Form | Solvent | Maximum Concentration |
| This compound dihydrochloride | Water | 50 mM |
| This compound A methanesulfonate | Water | >10 mg/mL[1] |
| This compound A methanesulfonate | DMSO | 100 mg/mL[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month[2][3] | Sealed storage, away from moisture and light.[3] |
| -80°C | Up to 6 months[2][3] | Sealed storage, away from moisture and light.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Dihydrochloride
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Calculate the required mass: Based on the molecular weight of this compound dihydrochloride (567.39 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.
-
Weigh the compound: Accurately weigh the calculated amount of this compound dihydrochloride powder in a suitable container.
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Dissolve in water: Add the appropriate volume of sterile, deionized water to the powder.
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Ensure complete dissolution: Vortex the solution and, if necessary, sonicate briefly until the solid is completely dissolved.
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Aliquot and store: Dispense the stock solution into single-use aliquots and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
Issue 1: Precipitate forms in my this compound solution upon storage or dilution.
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Possible Cause: The concentration of the solution may have exceeded the solubility limit in the given solvent or buffer, especially after a change in temperature.
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Solution:
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Gently warm the solution to see if the precipitate redissolves.
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Prepare a fresh stock solution at a slightly lower concentration.
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When diluting into an aqueous buffer, ensure the final concentration of any organic solvent (like DMSO) is low enough to maintain solubility.
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Issue 2: I am observing a decrease in the antagonistic activity of my this compound solution over time.
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Possible Cause: The compound may be degrading due to improper storage or handling.
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Solution:
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Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are protected from light.
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Avoid repeated freeze-thaw cycles by using single-use aliquots.
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Prepare fresh working dilutions from a new, validated stock solution for each experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution issues.
Caption: Canonical Beta-1 Adrenergic Receptor Signaling Pathway.
References
common issues with CGP 20712 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CGP 20712.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound and how do their solubilities differ?
A1: this compound is commonly available in two forms: this compound dihydrochloride (B599025) and this compound mesylate. Their solubility can vary depending on the solvent. It is crucial to refer to the manufacturer's specifications for the particular lot you are using.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of both this compound dihydrochloride and mesylate. For the dihydrochloride salt, water is also a suitable solvent.
Q3: Are there any special procedures required when dissolving this compound in DMSO?
A3: Yes, for both forms of this compound, it may be necessary to use sonication and gentle warming to achieve complete dissolution in DMSO.[1] It is also highly recommended to use anhydrous or newly opened DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Solubility Data
The following tables summarize the reported solubility of this compound dihydrochloride and this compound mesylate in common laboratory solvents. Please note that these values are for guidance only, and it is recommended to perform your own solubility tests.
This compound Dihydrochloride Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 28.37 | 50 |
| DMSO | 28 | 49.35 |
This compound Mesylate Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 100 | 169.33 |
| Acetonitrile | 0.1 - 1 | Slightly Soluble |
| Methanol | 0.1 - 1 | Slightly Soluble |
Troubleshooting Guide
Issue: The compound is not fully dissolving in the solvent.
-
Possible Cause: Insufficient mixing or low temperature.
-
Solution: Try vortexing the solution for a longer period. Gentle warming (e.g., in a 37°C water bath) and sonication can also aid in dissolution, particularly for DMSO stock solutions.
-
-
Possible Cause: The concentration is too high for the chosen solvent.
-
Solution: Refer to the solubility data tables above. If you are trying to prepare a solution at a concentration higher than the reported solubility, you will need to use a larger volume of solvent.
-
-
Possible Cause (for DMSO): The DMSO has absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of this compound.[1]
-
Issue: The compound precipitates out of solution after being diluted in an aqueous buffer.
-
Possible Cause: The final concentration in the aqueous buffer is above the compound's solubility limit in that buffer.
-
Solution: While the initial stock solution in DMSO may be at a high concentration, the solubility of this compound in aqueous solutions is lower. Try preparing a more dilute final solution. It is advisable to perform a pilot experiment to determine the maximum soluble concentration in your specific experimental buffer.
-
-
Possible Cause: The pH of the buffer is affecting solubility.
-
Solution: Check the pH of your final solution. The ionization state of this compound can be influenced by pH, which in turn affects its solubility. Ensure your buffer has sufficient buffering capacity to maintain a stable pH after the addition of the compound from the DMSO stock.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure that your solutions are maintained at a constant and appropriate temperature for your experiment. Avoid repeated warming and cooling cycles.
-
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound Mesylate in DMSO
Materials:
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This compound mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound mesylate powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.906 mg (Molecular Weight = 590.6 g/mol ).
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the compound is not fully dissolved, place the tube in a sonicator for 5-10 minutes or in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Signaling pathway of β1-adrenoceptor antagonism by this compound.
Caption: Workflow for preparing and using a this compound solution.
References
interpreting unexpected results with CGP 20712
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CGP 20712, a highly selective β1-adrenoceptor antagonist.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments using this compound.
| Issue / Unexpected Result | Potential Cause | Recommended Action |
| Reduced or no antagonist effect observed | Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the β1-adrenoceptors in your specific experimental model. | Titrate the concentration of this compound to determine the optimal effective concentration for your system. |
| Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure this compound is stored as recommended on the certificate of analysis, protected from light and moisture. Prepare fresh stock solutions for each experiment. | |
| High receptor expression: The cell line or tissue being used may have an unusually high expression of β1-adrenoceptors, requiring a higher concentration of the antagonist for complete blockade. | Characterize the β1-adrenoceptor expression level in your model system. | |
| Unexpected agonist-like effects | Off-target effects: At very high concentrations, this compound might exhibit off-target effects on other receptors or signaling pathways. | Perform a dose-response curve to ensure you are using a concentration within the selective range. |
| Cellular stress response: The experimental conditions (e.g., prolonged incubation, high compound concentration) may be inducing a stress response in the cells that mimics an agonist effect. | Optimize incubation times and use the lowest effective concentration of this compound. | |
| High cell toxicity or death | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration. |
| Compound precipitation: this compound may have precipitated out of solution, leading to localized high concentrations and cell death. | Visually inspect the media for any signs of precipitation. Ensure the final concentration of the solvent is compatible with your experimental medium. | |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses. | Standardize all cell culture parameters and use cells within a consistent passage number range. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a highly selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action is to competitively bind to β1-adrenoceptors, thereby blocking the downstream signaling effects of endogenous agonists like adrenaline and noradrenaline.[1][2]
What is the selectivity of this compound for β1-adrenoceptors over β2-adrenoceptors?
This compound exhibits a very high selectivity for β1-adrenoceptors, with some reports indicating a selectivity of approximately 10,000-fold over β2-adrenoceptors.[3][4][5]
What is the recommended solvent and storage for this compound?
It is recommended to dissolve this compound in DMSO.[3] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C, protected from light and moisture.[3] Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.
Can this compound be used in vivo?
Yes, there are studies that have utilized this compound in in vivo models.[3] However, appropriate formulation and dosage will need to be determined for your specific animal model and research question.
How can I confirm that the effects I am seeing are specifically due to β1-adrenoceptor antagonism?
To confirm the specificity of the observed effects, you can perform rescue experiments using a β1-adrenoceptor agonist, such as isoproterenol. Additionally, using a structurally different β1-adrenoceptor antagonist should produce similar results.
Experimental Protocols
In Vitro Radioligand Binding Assay for β1-Adrenoceptor Occupancy
This protocol is a general guideline for determining the binding affinity of this compound to β1-adrenoceptors in cell membranes.
-
Membrane Preparation:
-
Culture cells expressing β1-adrenoceptors to a high confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for β-adrenoceptors (e.g., [³H]dihydroalprenolol).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.
-
To determine non-specific binding, add a high concentration of a non-selective β-adrenoceptor antagonist (e.g., propranolol) to a set of wells.
-
Add the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Harvest the membranes onto a filter mat using a cell harvester, and wash with cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ value, which can then be used to calculate the Ki (inhibition constant).
-
Visualizations
Caption: A logical workflow for troubleshooting common unexpected experimental results with this compound.
Caption: The canonical β1-adrenoceptor signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound A | CAS#:105737-62-0 | Chemsrc [chemsrc.com]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712 showing biphasic effects in experiments
Welcome to the technical support center for researchers utilizing CGP 20712. This resource provides essential guidance for troubleshooting and understanding the biphasic effects observed in experiments with this highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective β1-adrenoceptor antagonist with an IC50 of 0.7 nM and a Ki of 0.3 nmol/L.[1][2][3][4][5] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like adrenaline and noradrenaline at these receptors.[2][5] It displays a selectivity for β1-adrenoceptors that is approximately 10,000-fold higher than for β2-adrenoceptors.[1][3][4]
Q2: What does a "biphasic effect" or "biphasic dose-response curve" mean in the context of my this compound experiment?
A2: A biphasic dose-response curve shows two distinct phases of response as the concentration of a substance increases. In experiments with this compound, this is often observed when studying the effects of an agonist like adrenaline (epinephrine) in a system containing both β1 and β2-adrenoceptors.[6][7] At lower concentrations of the agonist, this compound effectively blocks the β1-receptor mediated response. However, as the agonist concentration increases, it begins to act on the lower-affinity β2-receptors, revealing a second phase of the response curve.[6]
Q3: Why am I observing a biphasic response with adrenaline but not with noradrenaline in the presence of this compound?
A3: This phenomenon is attributed to the differing selectivity of adrenaline and noradrenaline for β-adrenoceptor subtypes. Adrenaline is a non-selective agonist for both β1 and β2 receptors. In contrast, noradrenaline is significantly more selective for β1-adrenoceptors.[6] Therefore, when this compound blocks the β1-receptors, adrenaline can still elicit a response through β2-receptors at higher concentrations, leading to a biphasic curve. Noradrenaline's weaker action at β2-receptors means its response is more completely blocked by a β1-antagonist, typically resulting in a monophasic curve.[6]
Q4: How can I confirm that the second phase of the response is mediated by β2-adrenoceptors?
A4: To confirm the involvement of β2-adrenoceptors, you can perform the experiment in the presence of this compound and a selective β2-adrenoceptor antagonist, such as ICI 118,551. The addition of the β2-blocker should eliminate the second phase of the dose-response curve to adrenaline.[6]
Troubleshooting Guide: Biphasic Effects of this compound
Encountering unexpected or biphasic dose-response curves can be challenging. This guide provides a systematic approach to troubleshooting your experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Biphasic Curve | The experimental system (cells or tissue) expresses a mixed population of β1 and β2-adrenoceptors. | Characterize the β-adrenoceptor subtypes present in your experimental model using selective antagonists in radioligand binding assays or functional assays. |
| The agonist being used (e.g., adrenaline) has significant activity at both β1 and β2-adrenoceptors. | Use a more selective β1-agonist if the goal is to study only β1-receptor responses. To confirm β2-receptor involvement, co-incubate with a selective β2-antagonist (e.g., ICI 118,551).[6] | |
| Inconsistent Biphasic Response | Variability in the expression levels of β1 and β2-adrenoceptors between cell passages or tissue preparations. | Maintain consistent cell culture conditions and use cells within a narrow passage number range. For tissue preparations, ensure consistency in dissection and handling. |
| The concentration of this compound is not sufficient to fully block the β1-receptors, leading to a complex response. | Perform a Schild analysis to determine the appropriate concentration of this compound for effective β1-receptor blockade in your system.[8] | |
| Absence of a Clear Biphasic Curve When Expected | The concentration range of the agonist is not wide enough to activate the lower-affinity β2-receptors. | Extend the dose-response curve to include higher concentrations of the agonist. |
| The expression of β2-adrenoceptors in your experimental system is too low to produce a measurable response. | Use a more sensitive assay or a system known to express a higher density of β2-adrenoceptors. |
Experimental Protocols
Radioligand Competition Binding Assay for β-Adrenoceptor Subtype Characterization
This protocol allows for the determination of the relative densities of β1 and β2-adrenoceptors in a given sample.
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup:
-
Total Binding: Incubate membrane preparation with a non-selective β-adrenoceptor radioligand (e.g., [³H]dihydroalprenolol or ¹²⁵I-cyanopindolol).
-
Non-specific Binding: Incubate as for total binding, but in the presence of a high concentration of a non-selective antagonist (e.g., propranolol) to saturate all receptors.
-
Competition: Incubate as for total binding, but with increasing concentrations of this compound.
-
-
Incubation: Allow the binding to reach equilibrium at a defined temperature (e.g., 25°C or 37°C).
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.
-
Counting: Measure the radioactivity on the filters using a scintillation or gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound. A biphasic curve suggests the presence of both β1 and β2-adrenoceptors.
Functional Assay for Biphasic Response
This protocol describes a functional assay to observe the biphasic effect of an agonist in the presence of this compound.
-
Preparation: Prepare isolated tissue (e.g., rat right atria) or cultured cells expressing β-adrenoceptors.[6]
-
Pre-incubation: Incubate the preparation with a fixed, effective concentration of this compound (e.g., 300 nmol/l) to block β1-adrenoceptors.[6]
-
Agonist Stimulation: Generate a cumulative concentration-response curve by adding increasing concentrations of a non-selective agonist like adrenaline.
-
Measurement: Measure the physiological response at each agonist concentration (e.g., heart rate, cAMP accumulation).
-
Data Analysis: Plot the response against the log concentration of the agonist. The resulting curve may be biphasic.
-
Confirmation (Optional): Repeat the experiment in the presence of both this compound and a selective β2-antagonist (e.g., ICI 118,551) to confirm the β2-mediated nature of the second phase.
Visualizations
Signaling Pathways
Caption: Adrenergic signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Investigating Biphasic Effects
Caption: A logical workflow for troubleshooting biphasic effects.
Data Presentation
Table 1: Affinity of this compound for Adrenergic Receptors
| Ligand | Receptor Subtype | IC50 (nM) | Ki (nmol/L) | Selectivity (β2/β1) |
| This compound | β1-Adrenoceptor | 0.7 | 0.3 | ~10,000-fold |
| β2-Adrenoceptor | - | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Example Data from a Functional Assay with Adrenaline in the Presence of this compound
| Adrenaline Concentration (nM) | Response (% of Maximum) |
| 0.1 | 2 |
| 1 | 5 |
| 10 | 15 |
| 100 | 25 (Phase 1 Plateau) |
| 1,000 | 40 |
| 10,000 | 75 |
| 100,000 | 95 (Phase 2 Plateau) |
This is illustrative data to demonstrate a biphasic response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
how to minimize non-specific binding with CGP 20712
Welcome to the technical support center for CGP 20712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective β1-adrenoceptor antagonist with an IC50 of 0.7 nM.[1][2] It exhibits approximately 10,000-fold selectivity over β2-adrenoceptors.[1][2] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the effects of catecholamines like adrenaline and noradrenaline at these sites.[3]
Q2: What are the common causes of high non-specific binding in assays using this compound?
High non-specific binding can arise from several factors, including:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can promote non-specific interactions.
-
Inadequate Blocking: Insufficient or inappropriate blocking agents can leave non-specific sites on membranes, filters, or plates available for binding.
-
Excessive Radioligand Concentration: Using a concentration of radiolabeled ligand that is too high can lead to increased binding to non-receptor sites.[4]
-
Improper Incubation Time and Temperature: Incubation conditions that are not optimized can contribute to higher non-specific binding.
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or loosely bound ligand.[4]
-
Ligand Properties: The physicochemical properties of this compound itself may contribute to non-specific interactions with plastics or other surfaces.
Q3: What are the initial steps I should take to troubleshoot high non-specific binding?
Start by systematically evaluating your assay components and conditions. Key initial steps include:
-
Verify Reagent Quality: Ensure the purity and integrity of your this compound, radioligand, and all buffer components.
-
Optimize Ligand Concentration: Titrate your radioligand to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Review Your Blocking Strategy: Confirm that you are using an appropriate blocking agent at an effective concentration.
-
Assess Washing Procedure: Ensure your washing steps are stringent enough to remove non-specifically bound ligand without disrupting specific binding.
Troubleshooting Guide: Minimizing Non-Specific Binding with this compound
This guide provides specific troubleshooting strategies for common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal across all wells/samples | Non-specific binding to assay plates, tubes, or filters. | 1. Pre-treat labware: Coat plasticware with a blocking agent like 0.1% polyethyleneimine (PEI) or a siliconizing agent. 2. Incorporate a blocking step: Include a pre-incubation step with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[5][6] 3. Add a detergent: Including a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in your assay and wash buffers can help reduce hydrophobic interactions.[5][7] |
| Non-specific binding increases proportionally with radioligand concentration | The concentration of the radioligand is too high, leading to binding at low-affinity, non-saturable sites. | 1. Perform a saturation binding experiment: Determine the Kd (dissociation constant) of your radioligand for the β1-adrenoceptor. For competitive binding assays, use a radioligand concentration at or below its Kd.[4] 2. Optimize the specific-to-non-specific binding ratio: Aim for a radioligand concentration that maximizes this ratio. |
| High variability in non-specific binding between replicates | Inconsistent washing technique or issues with the membrane preparation. | 1. Standardize washing procedure: Use an automated cell harvester or a multi-channel pipettor for consistent and rapid washing. Ensure the wash volume is adequate and the number of washes is sufficient (typically 3-4 washes with ice-cold buffer).[8] 2. Ensure homogenous membrane preparation: Vortex the membrane suspension before aliquoting to ensure a uniform concentration of receptors in each well. |
| Non-specific binding is still high after optimizing the above parameters | The buffer composition may be contributing to non-specific interactions. | 1. Adjust pH: The pH of the buffer can influence the charge of both the ligand and the receptor. Empirically test a range of pH values (e.g., 7.2-7.8) to find the optimal condition for specific binding.[9] 2. Modify ionic strength: Increasing the salt concentration (e.g., with NaCl up to 500 mM) can reduce electrostatic interactions that may contribute to non-specific binding.[5][7] |
Experimental Protocols
Radioligand Binding Assay for β1-Adrenoceptor (Competition Assay)
This protocol is a general guideline for a competition binding assay using a radiolabeled ligand and unlabeled this compound to determine its binding affinity.
Materials:
-
Membrane Preparation: Cell membranes expressing the β1-adrenoceptor.
-
Radioligand: A suitable β-adrenoceptor radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[4]
-
96-well plates and glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in an ice-cold lysis buffer and prepare a crude membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[4]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-50 µg of protein).[4]
-
A fixed concentration of the radioligand (at or below its Kd).[4]
-
A range of concentrations of unlabeled this compound.
-
For non-specific binding determination, add a high concentration of a non-selective antagonist like propranolol (B1214883) instead of this compound.[4]
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration to determine its IC50 and subsequently its Ki value.
Visualizations
Experimental Workflow for a Competition Binding Assay
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. sartorius.com [sartorius.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Improving Reproducibility of Experiments with CGP 20712
Welcome to the technical support center for CGP 20712. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of experiments involving this highly selective β1-adrenoceptor antagonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective β1-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action is competitively binding to β1-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like adrenaline and noradrenaline at these sites.[1][3] This selectivity makes it a valuable tool for distinguishing between β1- and β2-adrenoceptor mediated effects.[4]
Q2: What are the recommended storage conditions and stability of this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for the long term (months to years) or at 4°C for the short term (days to weeks). Stock solutions are typically prepared in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What are the known binding affinities and selectivity of this compound?
A3: this compound exhibits high affinity for the β1-adrenoceptor with a Ki of approximately 0.3 nM and an IC50 of 0.7 nM.[1][2][3] It displays a remarkable selectivity of about 10,000-fold for the β1-adrenoceptor over the β2-adrenoceptor.[2][4] While its primary targets are β-adrenoceptors, some studies have investigated its affinity for other receptors. For instance, one study noted off-target affinity for the serotonin (B10506) (5-HT) 2A receptor and dopamine (B1211576) and noradrenaline transporters, although the selectivity for β1 remained high.[5]
Data Presentation: CGP 20712A Binding Profile
| Target | Species | Ki (nM) | IC50 (nM) | Selectivity (over β2) | Reference(s) |
| β1-adrenoceptor | Human, Rat | ~0.3 | ~0.7 | ~10,000-fold | [1][2][3][4] |
| β2-adrenoceptor | Human, Rat | >3000 | ~7000 | - | [4] |
| 5-HT2A Receptor | Not Specified | - | - | 510-fold (β1 vs 5-HT2A) | [5] |
| Noradrenaline Transporter | Not Specified | - | - | 185-fold (β1 vs NAT) | [5] |
| Dopamine Transporter | Not Specified | - | - | 53-fold (β1 vs DAT) | [5] |
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in Radioligand Binding Assays
Q: I am observing high non-specific binding and variability between replicates in my radioligand binding assay with this compound. What could be the cause and how can I fix it?
A: High non-specific binding and poor reproducibility are common issues in radioligand binding assays. Here are some potential causes and solutions:
-
Cause: Radioligand concentration is too high.
-
Solution: Optimize the radioligand concentration. It should ideally be at or below the Kd for the receptor to minimize non-specific binding.[1]
-
-
Cause: Insufficient washing.
-
Solution: Increase the number and volume of wash steps to more effectively remove unbound radioligand.[1]
-
-
Cause: Radioligand sticking to filters or plates.
-
Solution: Pre-soak filters in a blocking agent like 0.3-0.5% polyethyleneimine (PEI). You can also test other blocking agents such as bovine serum albumin (BSA).[1]
-
-
Cause: Low receptor expression in your cell or tissue preparation.
-
Solution: Use a cell line known to have higher β1-adrenoceptor expression or a different tissue source. You can confirm receptor expression levels using methods like western blotting.[1]
-
-
Cause: Degradation of the receptor or radioligand.
-
Solution: Use freshly prepared membranes and always include protease inhibitors in your buffers. Ensure your radioligand has not exceeded its shelf life.[1]
-
-
Cause: Incubation time is not sufficient to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.[1]
-
Experimental Workflow: Troubleshooting Radioligand Binding Assays
Caption: A logical workflow for troubleshooting common issues in radioligand binding assays.
Issue 2: Unexpected Agonist-like Effects or Biphasic Curves
Q: In my functional assays, I'm observing unexpected agonist-like effects at high concentrations of this compound, or biphasic inhibition curves. Is this a known phenomenon?
A: Yes, this can occur due to the presence of a secondary, low-affinity binding site on the β1-adrenoceptor. While this compound is a potent antagonist at the high-affinity site, its interaction with this secondary site at higher concentrations can lead to complex pharmacological profiles.
-
Phenomenon: At micromolar concentrations, this compound can exhibit partial agonist activity at this secondary site. This can be particularly apparent in functional assays measuring downstream signaling, such as cAMP production.
-
Biphasic Curves: In competition binding assays with a radiolabeled agonist that also binds to this secondary site, you may observe a biphasic displacement curve as this compound competes at both the high- and low-affinity sites.[6]
-
Troubleshooting Steps:
-
Concentration Range: Be mindful of the concentrations of this compound you are using. The high-affinity antagonist effects are typically observed in the low nanomolar range. If you are using concentrations in the high nanomolar to micromolar range, you may be engaging the secondary site.
-
Data Analysis: If you observe a biphasic curve, consider using a two-site binding model for your data analysis to separately quantify the affinities for the high- and low-affinity sites.
-
Experimental Design: When aiming to solely block the primary β1-adrenoceptor site, use this compound at a concentration that is sufficient to saturate the high-affinity site but below the threshold for significant binding to the low-affinity site (e.g., 100-300 nM).[6]
-
Signaling Pathway: β1-Adrenoceptor and this compound Interaction
Caption: Interaction of agonists and different concentrations of this compound with the β1-adrenoceptor.
Issue 3: Difficulty in Achieving Complete Inhibition in Functional Assays (e.g., cAMP Assays)
Q: I am unable to achieve 100% inhibition of agonist-stimulated cAMP production with this compound, even at high concentrations. What could be the reason?
A: Several factors can contribute to incomplete inhibition in functional assays:
-
Cause: Presence of other β-adrenoceptor subtypes.
-
Solution: Your cell or tissue model may express β2-adrenoceptors, which are not effectively blocked by this compound.[2] You can confirm the presence of other subtypes using selective β2-antagonists (e.g., ICI 118,551) or through molecular techniques like RT-PCR.
-
-
Cause: High basal cAMP levels.
-
Solution: If your cells have high constitutive receptor activity or if the serum in your media contains stimulating factors, this can lead to elevated basal cAMP. Try serum-starving your cells before the assay and consider using a neutral antagonist to reduce basal signaling. Also, ensure you are using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]
-
-
Cause: Incorrect agonist or antagonist concentration range.
-
Solution: Perform a full dose-response curve for both your agonist and this compound to ensure you are using appropriate concentrations to see the full inhibitory effect.[1]
-
-
Cause: Low cell viability.
-
Solution: Check the viability of your cells using a method like trypan blue exclusion. Low viability can lead to inconsistent and unreliable results.[1]
-
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound.
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction (96-well plate format):
-
To each well, add:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) at a concentration at or below its Kd.
-
A range of concentrations of unlabeled this compound.
-
-
For determining non-specific binding, use a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value(s).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on agonist-stimulated cAMP production.
-
Cell Preparation:
-
Plate cells expressing the β1-adrenoceptor in a suitable multi-well plate (e.g., 96-well) and grow to 80-90% confluency.
-
On the day of the assay, replace the growth medium with a serum-free medium and incubate for a few hours to reduce basal signaling.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). Include a vehicle control.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to all wells to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) that elicits a submaximal response (EC80).
-
Incubate for a time sufficient for cAMP accumulation (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the cAMP levels in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Generate a standard curve with known concentrations of cAMP.
-
-
Data Analysis:
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value of this compound.
-
Logical Relationship: cAMP Assay Troubleshooting
Caption: A troubleshooting flowchart for incomplete inhibition in cAMP functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective β1-adrenoceptor antagonists for concomitant cardiovascular and respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the storage, handling, and experimental use of CGP 20712, a highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage of this compound is crucial for maintaining its stability and activity. For the solid form of this compound A methanesulfonate (B1217627) salt, storage at 2-8°C in a desiccated environment is recommended.[1] The dihydrochloride (B599025) salt should be stored at +4°C.[2][3] Once reconstituted in a solvent, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
Q2: How should I reconstitute this compound?
A: The solubility of this compound varies depending on the salt form and the solvent. This compound A is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (B52724) and methanol (B129727) (0.1-1 mg/mL).[6] The dihydrochloride salt is soluble in water up to 50 mM and in DMSO up to 28 mg/mL (49.35 mM), though ultrasonic warming may be necessary for the latter.[2][5] When using DMSO, it is important to use a fresh, anhydrous grade, as its hygroscopic nature can affect solubility.[5]
Q3: What is the primary mechanism of action of this compound?
A: this compound is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-AR).[7][8] It exhibits approximately 10,000-fold selectivity for β1-AR over β2-AR.[5][7] By binding to β1-adrenoceptors, this compound blocks the action of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting downstream signaling pathways.[8]
Q4: In which experimental applications is this compound commonly used?
A: Due to its high selectivity, this compound is a valuable tool for distinguishing between β1- and β2-adrenoceptor mediated effects. It is frequently used in in vitro studies, such as radioligand binding assays to quantify the proportion of β1- and β2-adrenoceptors in various tissues.[7][9] It is also used in functional assays to investigate the role of β1-AR in cellular responses, such as the modulation of cAMP levels and ion channel activity.[5] In vivo studies in animal models have utilized this compound to explore the physiological roles of β1-adrenoceptors.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor Subtype | Species/System | Reference |
| IC₅₀ | 0.7 nM | β1-adrenoceptor | Not specified | [5] |
| Selectivity Ratio (β2/β1) | ~10,000 | β1 vs. β2 | Not specified | [5][7] |
| Kᵢ | 0.3 nM | β1-adrenoceptor | Not specified | [8] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Form | Reference |
| -20°C | 1 month | In solvent | [4][5] |
| -80°C | 6 months | In solvent | [4][5] |
Signaling Pathway
This compound acts by blocking the β1-adrenergic signaling pathway. The diagram below illustrates the canonical pathway that is inhibited by this compound.
Experimental Protocols & Troubleshooting
This section provides a general framework for common experimental procedures involving this compound and troubleshooting guidance for potential issues.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for β1-adrenoceptors.
Troubleshooting Guide
Issue 1: High background or non-specific binding in radioligand assays.
-
Possible Cause: The radioligand may be sticking to the filter paper or other components of the assay system.
-
Troubleshooting Steps:
-
Pre-soak the filter mats in a blocking agent like 0.3-0.5% polyethyleneimine (PEI).
-
Increase the number and volume of wash steps with ice-cold buffer after filtration.
-
Optimize the protein concentration in the assay; too much or too little can affect non-specific binding.
-
Consider using a different radioligand with lower non-specific binding properties if the issue persists.
-
Issue 2: Low or no inhibition of agonist-induced cAMP production.
-
Possible Cause: The concentration of this compound may be too low, the cells may have low expression of β1-adrenoceptors, or the compound may have degraded.
-
Troubleshooting Steps:
-
Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Confirm the expression of β1-adrenoceptors in your cell line using a validated method like western blotting or qPCR.
-
Perform a dose-response curve with a wider range of this compound concentrations to determine the optimal inhibitory concentration.
-
Ensure that the agonist concentration used is appropriate (typically around the EC₈₀) to allow for a sufficient window of inhibition.
-
Issue 3: High basal cAMP levels in the absence of an agonist.
-
Possible Cause: Cells may have constitutive receptor activity, or components in the cell culture medium (e.g., serum) may be stimulating the receptors.
-
Troubleshooting Steps:
-
Serum-starve the cells for several hours or overnight before the experiment to reduce background stimulation.
-
Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP, which can sometimes help to stabilize the baseline.
-
If constitutive activity is suspected, you may need to use a different cell line or consider the use of an inverse agonist as a control.
-
Issue 4: Variability between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or temperature fluctuations during incubation can all contribute to variability.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding to achieve consistent cell numbers in each well.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
Maintain a stable temperature throughout the incubation periods.
-
Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CGP 20712 & Adrenoceptor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for the β₁-adrenoceptor antagonist, CGP 20712, to interact with α₁-adrenoceptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective competitive antagonist of the β₁-adrenergic receptor.[1][2][3][4] Its primary mechanism involves binding to β₁-adrenoceptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline and inhibiting their downstream signaling pathways.
Q2: How selective is this compound for β₁-adrenoceptors over other β-adrenoceptor subtypes?
A2: this compound exhibits a high degree of selectivity for β₁-adrenoceptors. Studies have shown it to be approximately 501-fold more selective for β₁-receptors than for β₂-receptors and about 4169-fold more selective than for β₃-receptors. This high selectivity makes it a valuable tool for distinguishing between β-adrenoceptor subtypes in experimental settings.
Q3: Is there evidence that this compound can block α₁-adrenoceptors?
A3: Yes, while this compound is primarily a β₁-antagonist, studies have demonstrated that it possesses a low affinity for α₁-adrenoceptors. This interaction is significantly weaker than its affinity for β₁-receptors.
Q4: What is the affinity of this compound for α₁-adrenoceptors?
A4: Radioligand binding studies have determined the binding affinity (pKi) of CGP 20712A for α₁-adrenoceptors to be approximately 5.26. This indicates a much lower affinity compared to its high affinity for β₁-adrenoceptors.
Q5: Has the α₁-adrenoceptor blocking effect of this compound been observed in functional assays?
A5: Yes, the α₁-adrenoceptor antagonist properties of this compound have been observed in functional assays. For instance, in studies using rat aorta preparations, this compound has been shown to competitively antagonize contractions induced by the α₁-adrenoceptor agonist phenylephrine (B352888).
Troubleshooting Guide
Issue: Unexpected experimental results when using this compound to selectively block β₁-adrenoceptors, potentially suggesting off-target effects.
Possible Cause: At high concentrations, this compound may be causing blockade of α₁-adrenoceptors, leading to confounding results.
Troubleshooting Steps:
-
Review this compound Concentration: Verify the concentration of this compound used in your experiment. Refer to the data table below to ensure the concentration is appropriate for selective β₁-adrenoceptor antagonism and to assess the potential for α₁-adrenoceptor interaction.
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Conduct a Concentration-Response Curve: If feasible, perform a concentration-response curve with this compound to determine the IC₅₀ for the observed effect. Compare this to the known Ki values for its interaction with β₁ and α₁-adrenoceptors.
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Use a More Selective α₁-Antagonist as a Control: To confirm if the unexpected effects are mediated by α₁-adrenoceptors, run a parallel experiment using a highly selective α₁-adrenoceptor antagonist (e.g., Prazosin). If the selective α₁-antagonist replicates the unexpected effect, it strongly suggests an α₁-adrenoceptor-mediated mechanism.
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Consult Relevant Literature: Review published studies that have used this compound in similar experimental models to see if similar off-target effects have been reported.
Data Presentation
Table 1: Adrenoceptor Binding Affinities of this compound
| Adrenoceptor Subtype | Ligand | pKi | Ki (nM) |
| α₁ | CGP 20712A | 5.26 | ~5500 |
| β₁ | This compound | - | 0.3 |
| β₂ | CGP 20712A | - | ~150 |
| β₃ | CGP 20712A | - | ~1250 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values for β₂ and β₃ are estimated based on reported selectivity ratios.
Experimental Protocols
Radioligand Binding Assay for α₁-Adrenoceptor Affinity
This protocol is a generalized procedure based on established methods for determining the affinity of a compound for α₁-adrenoceptors using a radiolabeled ligand.
Materials:
-
Membrane preparation from a tissue or cell line expressing α₁-adrenoceptors (e.g., rat cerebral cortex).
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Radioligand: [³H]Prazosin (a selective α₁-adrenoceptor antagonist).
-
Unlabeled Prazosin (for determining non-specific binding).
-
This compound.
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
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Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [³H]Prazosin.
-
Non-specific Binding: Membrane preparation + [³H]Prazosin + a high concentration of unlabeled Prazosin.
-
Competition Binding: Membrane preparation + [³H]Prazosin + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Prazosin).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Functional Assay for α₁-Adrenoceptor Antagonism
This protocol describes a general method for assessing the functional antagonism of α₁-adrenoceptors in an isolated tissue preparation.[5][6][7][8]
Materials:
-
Rat thoracic aorta.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Phenylephrine (α₁-adrenoceptor agonist).
-
This compound.
-
Isolated tissue bath system with force-displacement transducers.
-
Data acquisition system.
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂).
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of approximately 2-3 mm in length.
-
Mounting: Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. One end of the ring is fixed, and the other is attached to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2 g). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: Incubate the tissues with either vehicle (control) or varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of phenylephrine to the tissue baths in a cumulative manner to generate a concentration-response curve. Record the contractile response after each addition.
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum response to phenylephrine in the control group.
-
Plot the log concentration of phenylephrine against the response.
-
Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound is indicative of competitive antagonism.
-
The degree of the rightward shift can be used to calculate the pA₂ value, which is a measure of the antagonist's potency.
-
Visualizations
Caption: Interaction of this compound with β₁ and α₁-adrenoceptors.
Caption: Workflow for isolated tissue bath functional assay.
References
- 1. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Contractile Response of Isolated Tissue Using an Image Sensor - PMC [pmc.ncbi.nlm.nih.gov]
limitations of using CGP 20712 in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CGP 20712, a highly selective β1-adrenoceptor antagonist. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor.[1][2][3] Its primary mechanism involves competitively binding to β1-adrenoceptors, thereby inhibiting the binding of endogenous catecholamines like adrenaline and noradrenaline and blocking their downstream signaling pathways.[2][3]
Q2: How selective is this compound for the β1-adrenoceptor over the β2-adrenoceptor?
This compound exhibits a very high degree of selectivity for the β1-adrenoceptor, with approximately 10,000-fold greater affinity for β1- over β2-adrenoceptors.[1][4][5] This high selectivity makes it a valuable tool for distinguishing between β1- and β2-adrenoceptor-mediated effects in various tissues and cell types.[4][6]
Q3: What are the known off-target effects of this compound?
Despite its high selectivity for the β1-adrenoceptor, this compound has been shown to have off-target effects, most notably at the α1-adrenoceptor.[7] At higher concentrations, it can act as an α1-adrenoceptor antagonist.[7] This is a critical consideration in experimental design and data interpretation, especially in tissues with high expression of α1-adrenoceptors.
Q4: Can this compound be used to study β2-adrenoceptor function?
Indirectly, yes. Due to its high selectivity for the β1-adrenoceptor, this compound can be used to pharmacologically "silence" β1-adrenoceptor signaling, thereby isolating and "unmasking" the physiological or pathological effects mediated by β2-adrenoceptors.[8] One study demonstrated that in the presence of this compound, the effects of adrenaline on β2-adrenoceptors in the rat sinoatrial node became apparent.[8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Loss of Selectivity at High Concentrations.
-
Troubleshooting: The high selectivity of this compound is concentration-dependent. At concentrations significantly above its Ki for the β1-adrenoceptor, it may begin to antagonize other receptors, such as the β2-adrenoceptor.[8] Review your experimental concentrations. It is recommended to use the lowest effective concentration to ensure maximal selectivity. A concentration of 300 nmol/L has been shown to be 1,000 times its KB for β1-adrenoceptors and may lead to off-target effects.[8]
-
-
Possible Cause 2: Off-Target α1-Adrenoceptor Blockade.
-
Troubleshooting: The observed effects may be due to the blockade of α1-adrenoceptors, not β-adrenoceptors.[7] This is particularly relevant in tissues like blood vessels where α1-adrenoceptors play a significant role.[7] Consider using an α1-adrenoceptor agonist or antagonist as a control to confirm the specificity of the observed effect. The relaxant effects of some β-adrenoceptor ligands in phenylephrine-constricted rat aorta have been attributed to α1-adrenoceptor blockade.[7]
-
-
Possible Cause 3: Poor Solubility or Compound Instability.
-
Troubleshooting: this compound is hygroscopic, and its solubility can be affected by the quality of the solvent, such as DMSO.[1] Ensure you are using a fresh, high-quality solvent. Prepare stock solutions as recommended by the manufacturer and store them appropriately to maintain stability. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Issue 2: Difficulty interpreting binding assay data.
-
Possible Cause: Biphasic Concentration-Effect Curve.
-
Troubleshooting: In tissues expressing both β1- and β2-adrenoceptors, such as the rat neocortex, this compound can produce a biphasic competition curve with a radiolabeled ligand like [3H]dihydroalprenolol.[4] This is not an artifact but rather a reflection of its differential affinity for the two receptor subtypes. The initial steep phase of the curve represents displacement from β1-adrenoceptors, while the second, shallower phase at higher concentrations represents displacement from β2-adrenoceptors.[4] This property can be leveraged to quantify the relative proportions of β1- and β2-adrenoceptors in a given tissue.[4][6]
-
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 0.7 nM | β1-Adrenoceptor | Concentration causing 50% inhibition of a biological response.[1][5] |
| Ki | 0.3 nmol/L | β1-Adrenoceptor | Inhibition constant, a measure of binding affinity.[2][3] |
| Selectivity | ~10,000-fold | β1 vs. β2 | Ratio of affinity for β1-adrenoceptors over β2-adrenoceptors.[1][4][5] |
| pKi (α1) | 5.26 | α1-Adrenoceptor | A measure of off-target binding affinity to the α1-adrenoceptor.[7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Differentiate β1- and β2-Adrenoceptors
This protocol is based on the methodology described for quantifying β1- and β2-adrenoceptors in rat neocortical and cerebellar membranes.[4]
-
Membrane Preparation: Homogenize tissue (e.g., rat neocortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Assay: Incubate the membranes with a non-selective β-adrenoceptor radioligand, such as [3H]dihydroalprenolol ([3H]DHA).
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Competition Binding: Perform competition experiments by including increasing concentrations of this compound A in the incubation mixture.
-
Data Analysis: Measure the displacement of [3H]DHA at each concentration of this compound A. Plot the percentage of [3H]DHA displacement against the log concentration of this compound A. The resulting biphasic curve in tissues with mixed β-adrenoceptor populations can be analyzed to determine the relative densities of β1- and β2-adrenoceptors.[4] A plateau in the curve around 100 nM this compound A indicates a clear differentiation between the two subtypes.[4]
Visualizations
Caption: Signaling pathway of the β1-adrenoceptor and the inhibitory action of this compound.
Caption: A logical workflow for designing and interpreting experiments using this compound.
Caption: Logical relationship of this compound's targets and experimental limitations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A | CAS#:105737-62-0 | Chemsrc [chemsrc.com]
- 6. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding experimental artifacts with CGP 20712
Welcome to the technical support center for CGP 20712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the downstream signaling pathways typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1][2]
Q2: How selective is this compound for β1-adrenoceptors over other adrenergic receptor subtypes?
This compound exhibits a very high degree of selectivity for the β1-adrenoceptor. It has been shown to be approximately 500- to 10,000-fold more selective for β1- over β2-adrenoceptors and has an even higher selectivity ratio of about 4169-fold over β3-adrenoceptors.[3][4] This high selectivity makes it a valuable tool for distinguishing between β1- and β2-adrenoceptor-mediated effects in experimental settings.[5]
Q3: What are the recommended solvents and storage conditions for this compound?
-
This compound dihydrochloride: This salt form is soluble in water up to 50 mM.[6]
-
This compound A (mesylate salt): This form is soluble in DMSO at concentrations up to 100 mg/mL (with the aid of ultrasound).[7] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[7]
For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]
Q4: At what concentration is this compound effective for selectively blocking β1-adrenoceptors?
For most in vitro applications, a concentration of up to 300 nM is sufficient to selectively block β1-adrenoceptors without significantly affecting β2-adrenoceptors.[9] In radioligand binding assays, a concentration of 100 nM is often used to differentiate between β1- and β2-adrenoceptor populations.[5][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results | Compound precipitation: this compound may have come out of solution, especially in aqueous buffers. | Ensure complete solubilization in the appropriate solvent before diluting in aqueous media. For the mesylate salt, use fresh, high-quality DMSO.[7] |
| Compound degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation. | Aliquot stock solutions and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term).[8] | |
| Apparent loss of selectivity (effects on β2-adrenoceptors) | Excessive concentration: At very high concentrations, the high selectivity of this compound for β1-adrenoceptors may be overcome, leading to off-target effects on β2-adrenoceptors. | Use the lowest effective concentration possible to achieve β1-adrenoceptor blockade. A concentration range of up to 300 nM is generally considered selective.[9] |
| High background or non-specific binding in assays | Suboptimal assay conditions: In techniques like radioligand binding assays, non-specific binding can obscure the specific signal. | Optimize blocking agents and washing steps in your protocol. Ensure that the concentration of the radioligand and competing ligands are appropriate. |
| Paradoxical or unexpected cellular responses | Activation of alternative signaling pathways: In some cellular contexts, blocking one pathway can lead to the potentiation of another. For instance, blocking β1-adrenoceptors might unmask responses mediated by β2-adrenoceptors, especially in the presence of a non-selective agonist.[9] | Carefully consider the experimental system and the presence of other receptor subtypes. Use selective agonists and antagonists for other receptors to dissect the observed effects. |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Receptor Subtype | Reference |
| IC₅₀ | 0.7 nM | β1-adrenoceptor | |
| Kᵢ | 0.3 nmol/L | β1-adrenoceptor | [1][2] |
| Selectivity Ratio (β1 vs. β2) | ~501 - 10,000-fold | [3][4] | |
| Selectivity Ratio (β1 vs. β3) | ~4169-fold | [4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine β1- and β2-Adrenoceptor Populations
This protocol is a general guideline for using this compound in a competition binding assay with a non-selective radiolabeled antagonist (e.g., [³H]dihydroalprenolol or ¹²⁵I-iodocyanopindolol) to quantify the relative proportions of β1- and β2-adrenoceptors in a tissue or cell membrane preparation.
Materials:
-
Cell or tissue membranes expressing adrenergic receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Radiolabeled non-selective β-adrenoceptor antagonist (e.g., [³H]DHA)
-
This compound stock solution
-
Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and binding buffer.
-
Non-specific Binding: Membranes, radioligand, and a saturating concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition: Membranes, radioligand, and increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound.
-
The resulting biphasic competition curve can be analyzed using non-linear regression to determine the proportion of β1- and β2-adrenoceptors and the affinity of this compound for each subtype.[5] The initial steep phase of the curve represents displacement from β1-adrenoceptors, while the second phase at higher concentrations represents displacement from β2-adrenoceptors.
-
Protocol 2: In Vitro Cell-Based Functional Assay to Assess β1-Adrenoceptor Blockade
This protocol provides a framework for evaluating the ability of this compound to block β1-adrenoceptor-mediated signaling in a cell-based assay, such as measuring cAMP production.
Materials:
-
Cells expressing β1-adrenoceptors (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
A β-adrenoceptor agonist (e.g., isoproterenol)
-
This compound stock solution
-
cAMP assay kit
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treatment with this compound:
-
Remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the β-adrenoceptor agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells already containing this compound.
-
Incubate for a time appropriate for the signaling event being measured (e.g., 10-15 minutes for cAMP production).
-
-
Measurement of Cellular Response:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of this compound.
-
Calculate the IC₅₀ value for this compound, which represents the concentration that inhibits 50% of the agonist-induced response.
-
Visualizations
Caption: Mechanism of action of this compound in the β1-adrenergic signaling pathway.
Caption: Experimental workflow for a radioligand competition binding assay using this compound.
Caption: Troubleshooting logic for addressing off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete β1-Adrenoceptor Blockade with CGP 20712
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CGP 20712 to ensure complete β1-adrenoceptor blockade in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective β1-adrenoceptor antagonist. Its primary mechanism of action is competitively binding to β1-adrenoceptors, which blocks the positive chronotropic effects of adrenaline and noradrenaline.
Q2: What is the selectivity of this compound for β1-adrenoceptors over β2-adrenoceptors?
This compound exhibits a high degree of selectivity for β1-adrenoceptors, displaying approximately 10,000-fold selectivity over β2-adrenoceptors.
Q3: What are the recommended concentrations of this compound for achieving complete β1-adrenoceptor blockade?
The optimal concentration of this compound can vary depending on the experimental system. However, concentrations in the range of 10 nM to 1000 nM have been shown to selectively antagonize β1-adrenoceptors. A concentration of 300 nmol/l is equivalent to 1,000 times its KB for β1-adrenoceptors. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue.
Q4: What are the solubility and storage recommendations for this compound?
This compound dihydrochloride (B599025) is soluble in water up to 50 mM. The methanesulfonate (B1217627) salt is soluble in water at >10 mg/mL and in DMSO at 100 mg/mL. For long-term storage, it is recommended to store the solid compound at +4°C and stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) in sealed containers, protected from moisture and light. The product is hygroscopic.
Troubleshooting Guide
Issue 1: Incomplete or no β1-adrenoceptor blockade observed.
-
Question: I am using this compound, but I am still observing a response to β1-adrenergic agonists. What could be the reason?
-
Answer: There are several potential reasons for incomplete β1-adrenoceptor blockade:
-
Suboptimal Concentration: The concentration of this compound may be too low to fully antagonize the β1-adrenoceptors in your system. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line or tissue, as receptor expression levels can vary.
-
Incorrect Agonist Concentration: If the concentration of the β1-agonist is too high, it may overcome the competitive antagonism of this compound. Consider reducing the agonist concentration.
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded. Improper storage can lead to a loss of potency.
-
Low Receptor Expression: The cell line or tissue you are using may have low expression levels of the β1-adrenoceptor. You can confirm receptor expression using techniques like radioligand binding assays or Western blotting.
-
-
Issue 2: High background or non-specific effects in my assay.
-
Question: I am observing high background signal in my cAMP assay or high non-specific binding in my radioligand binding assay. How can I troubleshoot this?
-
Answer: High background can be addressed by optimizing your assay conditions:
-
For cAMP Assays:
-
High Basal cAMP Levels: This could be due to the constitutive activity of the receptor or the presence of stimulating factors in the serum or media. Consider using a neutral antagonist to reduce basal signaling and serum-starving the cells before the assay.
-
Phosphodiesterase (PDE) Activity: Low PDE activity can lead to an accumulation of cAMP. Ensure you are using an appropriate concentration of a PDE inhibitor, such as IBMX.
-
-
For Radioligand Binding Assays:
-
High Non-Specific Binding: This may be caused by using a radioligand concentration that is too high, insufficient washing steps, or the radioligand sticking to the filters or plate. Optimize the radioligand concentration, increase the number and volume of wash steps, and consider pre-soaking filters in a blocking agent like polyethyleneimine (PEI).
-
-
-
Issue 3: Unexpected or off-target effects.
-
Question: I am observing effects that are not consistent with β1-adrenoceptor blockade. Could this compound have off-target effects?
-
Answer: While this compound is highly selective for β1-adrenoceptors, at very high concentrations, it may exhibit off-target effects. It has been reported that high concentrations of CGP 20712A can cause α1-adrenoceptor blockade. To investigate potential off-target effects, consider the following:
-
Use a Lower Concentration: If possible, use the lowest effective concentration of this compound that provides complete β1-blockade to minimize the risk of off-target interactions.
-
Use a Selective Antagonist for the Suspected Off-Target: If you suspect an interaction with another receptor, use a selective antagonist for that receptor to see if it blocks the unexpected effect.
-
Control Experiments: Include appropriate controls in your experiments, such as a cell line that does not express the β1-adrenoceptor, to differentiate between on-target and off-target effects.
-
-
Quantitative Data
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | |
| Ki | 0.3 nmol/L | β1-adrenoceptor | |
| KB | 0.3 nmol/l | β1-adrenoceptors (rat sinoatrial node) |
Table 2: Selectivity Profile of this compound
| Parameter | Value | Comparison | Reference | | :--- |
Validation & Comparative
Validating the Selectivity of CGP 20712: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the β1-adrenergic receptor antagonist CGP 20712 with other selective and non-selective β-blockers. The data presented here, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments aimed at validating the selectivity of this compound in novel experimental models.
Data Presentation: Comparative Selectivity of β-Adrenergic Antagonists
The following table summarizes the binding affinities (Ki in nM) and selectivity ratios of this compound and other commonly used β-adrenergic antagonists for the human β1, β2, and β3 adrenergic receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as Ki (alternative subtype) / Ki (target subtype).
| Compound | β1 Ki (nM) | β2 Ki (nM) | β3 Ki (nM) | β2/β1 Selectivity Ratio | β3/β1 Selectivity Ratio | Receptor Subtype Selectivity |
| This compound | 0.3 - 0.7 | ~3000 - 7000 | ~2900 | ~4,000 - 10,000 | ~4,169 | Highly β1 Selective |
| Bisoprolol | ~10 | ~190 | - | ~19 | - | β1 Selective |
| Atenolol | ~100 | ~1500 | - | ~15 | - | β1 Selective |
| Metoprolol | ~30 | ~900 | - | ~30 | - | β1 Selective |
| Propranolol | ~1 | ~0.5 | - | ~0.5 | - | Non-selective |
| Carvedilol | ~0.8 | ~0.2 | - | ~0.25 | - | Non-selective |
| ICI 118,551 | ~50 | ~0.7 | ~611 | ~0.014 | - | Highly β2 Selective |
| SR 59230A | - | - | ~10-50 | - | - | β3 Selective |
| L-748,337 | 390 | 204 | 4.0 | - | 0.01 | β3 Selective |
Note: Ki values and selectivity ratios can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values in the literature.
Experimental Protocols
Detailed methodologies for two key experiments used to determine the selectivity of β-adrenergic antagonists are provided below. These protocols are based on standard practices in the field and utilize cell lines stably expressing individual human β-adrenergic receptor subtypes.
1. Radioligand Binding Assay
This competitive binding assay measures the affinity of a test compound (e.g., this compound) for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected to express a single human β-adrenergic receptor subtype (β1, β2, or β3).
-
Radioligand: A non-selective, high-affinity β-adrenergic antagonist radiolabeled with tritium (B154650) ([³H]) or iodine ([¹²⁵I]), such as [³H]-CGP 12177 or ¹²⁵I-Cyanopindolol.
-
Test Compounds: this compound and other β-adrenergic antagonists of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
b. Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 50-100 µg/mL.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand for binding to the receptors.
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).
a. Materials:
-
Cell Lines: As described for the radioligand binding assay.
-
Agonist: A non-selective β-adrenergic agonist, such as isoproterenol (B85558).
-
Test Compounds: this compound and other β-adrenergic antagonists.
-
Phosphodiesterase (PDE) inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
b. Procedure:
-
Cell Plating:
-
Plate the transfected cells in a 96-well plate and grow them to near confluency.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and pre-incubate the cells with increasing concentrations of the test antagonist (e.g., this compound) in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control wells.
-
Incubate the plate for an additional 15-30 minutes at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit and a suitable plate reader.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-induced cAMP production.
-
The Schild equation can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
-
Mandatory Visualizations
A Comparative Guide to CGP 20712 and ICI 118,551 for β-Adrenergic Receptor Subtype Analysis
In the field of adrenergic pharmacology, the selective blockade of β-adrenergic receptor (β-AR) subtypes is crucial for dissecting their distinct physiological and pathological roles. This guide provides a comprehensive comparison of two widely used antagonists, CGP 20712 and ICI 118,551, which are instrumental in differentiating between β1- and β2-adrenergic receptor subtypes. This information is intended for researchers, scientists, and drug development professionals engaged in receptor subtype analysis.
Introduction to this compound and ICI 118,551
This compound is a highly potent and selective antagonist for the β1-adrenergic receptor . Its remarkable selectivity makes it an invaluable tool for isolating and studying the functions of the β1-AR subtype, which is predominantly expressed in the heart and plays a key role in regulating heart rate and contractility.[1]
ICI 118,551 is a potent and highly selective antagonist for the β2-adrenergic receptor . With its high affinity for β2-ARs, which are widely distributed in smooth muscle tissues (e.g., bronchioles and blood vessels), this compound is essential for investigating β2-AR-mediated processes such as bronchodilation and vasodilation.[2][3]
Comparative Analysis of Receptor Binding Affinity
The selectivity of these antagonists is quantitatively defined by their binding affinities for the different β-AR subtypes. The following table summarizes the key binding parameters for this compound and ICI 118,551, demonstrating their subtype preference.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | pA2 | Selectivity Ratio (β1/β2 or β2/β1) |
| This compound | β1-Adrenergic | 0.3 | 0.7 | ~9.5 | ~10,000-fold for β1 over β2 |
| β2-Adrenergic | - | - | - | ||
| ICI 118,551 | β1-Adrenergic | 120 | - | 7.17 | ~100 to 123-fold for β2 over β1 |
| β2-Adrenergic | 1.2 | - | 9.26 |
Ki (Inhibition Constant): Represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity. This compound shows a significantly lower Ki for β1-AR (0.3 nM) compared to ICI 118,551's Ki for β1-AR (120 nM).[4][5][6][7] Conversely, ICI 118,551 has a much lower Ki for β2-AR (1.2 nM).[4][5]
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. This compound has an IC50 of 0.7 nM for β1-adrenoceptors.[8][9]
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1] A higher pA2 value indicates greater antagonist potency. ICI 118,551 has a pA2 of 9.26 for β2-receptors and 7.17 for β1-receptors.[10]
Selectivity: this compound exhibits approximately 10,000-fold selectivity for β1-adrenoceptors over β2-adrenoceptors.[8][9] ICI 118,551 displays about a 100 to 123-fold greater affinity for the β2 subtype than the β1 subtype.[2][3][10]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and ICI 118,551.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of the unlabeled antagonists (this compound or ICI 118,551) by measuring their ability to displace a radiolabeled ligand from the β-adrenergic receptors.
Materials:
-
Radioligand: A non-subtype-selective β-AR antagonist, such as [125I]-Iodocyanopindolol ([125I]-CYP), is commonly used.
-
Competitors: Unlabeled this compound and ICI 118,551.
-
Membrane Preparation: Membranes isolated from cells or tissues expressing β1- and β2-adrenergic receptors.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled competitor (this compound or ICI 118,551).
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., propranolol) to saturate all receptors.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value of the competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated adenylyl cyclase activity, a key downstream signaling event of β-adrenergic receptors.
Materials:
-
Cells or Membrane Preparations: Expressing the β-adrenergic receptor subtype of interest.
-
Agonist: A non-selective β-AR agonist such as isoproterenol.
-
Antagonists: this compound or ICI 118,551.
-
ATP: Substrate for adenylyl cyclase.
-
[α-32P]ATP: Radiolabeled substrate to trace cAMP production.
-
cAMP Regeneration System: (e.g., creatine (B1669601) phosphokinase and creatine phosphate) to maintain ATP levels.
-
Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Assay Buffer: Containing necessary ions and cofactors (e.g., Mg2+).
-
Stop Solution: To terminate the reaction (e.g., a solution containing unlabeled cAMP and a denaturing agent).
-
Chromatography System: To separate [32P]cAMP from unreacted [α-32P]ATP.
Procedure:
-
Pre-incubation: Pre-incubate the cells or membranes with varying concentrations of the antagonist (this compound or ICI 118,551) for a defined period.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding the agonist (isoproterenol) and the reaction mixture containing [α-32P]ATP, ATP, and the regeneration system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Separation: Separate the produced [32P]cAMP from the unreacted [α-32P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis:
-
Determine the amount of cAMP produced in the presence of different concentrations of the antagonist.
-
Plot the adenylyl cyclase activity against the antagonist concentration to determine the IC50 for the inhibition of agonist-stimulated activity.
-
Visualizing Receptor Selectivity and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the selectivity of this compound and ICI 118,551, a typical experimental workflow, and the distinct signaling pathways of β1- and β2-adrenergic receptors.
Caption: Receptor selectivity of this compound and ICI 118,551.
Caption: Workflow for a competition radioligand binding assay.
Caption: Opposing signaling pathways of β1- and β2-adrenergic receptors.
Conclusion
This compound and ICI 118,551 are indispensable pharmacological tools for the differential analysis of β1- and β2-adrenergic receptor subtypes. Their high selectivity, as demonstrated by extensive binding and functional data, allows for the precise investigation of the distinct signaling pathways and physiological functions governed by each receptor subtype. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these compounds in their studies of the adrenergic system.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP 20712 and Other Beta-1 Selective Blockers
In the landscape of pharmacological research and drug development, the precise targeting of adrenoceptors is paramount for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of CGP 20712, a highly selective beta-1 adrenoceptor antagonist, with other commonly used beta-1 selective blockers, namely atenolol, metoprolol, and bisoprolol (B1195378). The comparison is based on quantitative data from binding affinity and functional antagonism studies, supplemented with detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Beta-1 Selective Blockers
The selectivity and potency of beta-1 adrenergic antagonists are commonly quantified by two key parameters: the inhibition constant (Ki) and the pA2 value. The Ki value represents the concentration of a drug that will bind to 50% of the receptors in the absence of the natural ligand and is a measure of binding affinity. The pA2 value is a measure of the functional antagonist potency of a drug.
| Compound | Ki (nM) for β1 | β1/β2 Selectivity Ratio | pA2 for β1 |
| This compound | 0.3 - 0.7 | ~10,000 | ~9.5 |
| Atenolol | ~1160 | ~21 | ~7.2 |
| Metoprolol | ~250 | ~59 | ~7.86[1] |
| Bisoprolol | ~10 | ~102 | ~8.7 |
Note: Ki and pA2 values can vary between studies depending on the experimental conditions, tissue/cell types, and radioligands used. The values presented here are representative figures from the scientific literature. The pA2 value for this compound is an estimation based on its high affinity and antagonist properties.
This compound exhibits a remarkably high affinity for the beta-1 adrenoceptor, with a Ki value in the sub-nanomolar range.[2] Its selectivity for the beta-1 receptor over the beta-2 receptor is exceptionally high, reportedly around 10,000-fold.[3] This high selectivity makes it a valuable tool for dissecting the physiological roles of beta-1 adrenoceptors in research settings. In comparison, while atenolol, metoprolol, and bisoprolol are all classified as beta-1 selective, their selectivity ratios are considerably lower than that of this compound.[4][5] Bisoprolol demonstrates the highest selectivity among the three clinically used blockers.[5][6]
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the beta-1 adrenergic receptor through competitive displacement of a radiolabeled ligand.
a) Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing beta-1 adrenoceptors (e.g., rat heart ventricles, CHO cells stably expressing the human β1-AR).
-
Radioligand: A high-affinity beta-adrenoceptor antagonist radiolabeled with a radioisotope, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.
-
Test Compounds: this compound, atenolol, metoprolol, bisoprolol, and a non-selective antagonist for determining non-specific binding (e.g., propranolol).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM).
-
Filtration System: Glass fiber filters and a cell harvester for rapid filtration.
-
Scintillation Counter: For quantifying radioactivity.
b) Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (a fixed amount of protein, e.g., 20-50 µg).
-
A fixed concentration of the radioligand (typically at a concentration close to its Kd value).
-
Varying concentrations of the unlabeled test compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for pA2 Determination (Schild Analysis)
This protocol outlines a method to determine the functional antagonist potency (pA2) of a beta-blocker using an isolated tissue preparation and Schild analysis.
a) Materials:
-
Isolated Tissue: A tissue preparation that exhibits a functional response to beta-1 adrenoceptor stimulation, such as isolated rat atria (for chronotropic effects) or papillary muscle (for inotropic effects).
-
Agonist: A beta-adrenoceptor agonist, such as isoprenaline or noradrenaline.
-
Antagonist: The beta-blocker to be tested (e.g., this compound, atenolol, metoprolol, bisoprolol).
-
Organ Bath System: A system with controlled temperature, oxygenation, and tension measurement capabilities.
-
Physiological Salt Solution: Krebs-Henseleit solution or a similar physiological buffer.
b) Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing oxygenated physiological salt solution at a constant temperature (e.g., 37°C). Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the response (e.g., increase in heart rate or contractile force).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other different concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Caption: Beta-1 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. The effects of beta-adrenoreceptor antagonists on the force responses of the electrically driven rat right ventricle strip to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Bisoprolol - Wikipedia [en.wikipedia.org]
- 6. High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Efficacy of CGP 20712 in Blocking β1-Mediated Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP 20712, a highly selective β1-adrenoceptor antagonist, with other commonly used β-blockers. The data presented herein, compiled from various experimental studies, is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, particularly when investigating β1-mediated physiological and pathological processes.
Quantitative Comparison of β-Adrenoceptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected β-blockers for β1- and β2-adrenoceptors. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. The selectivity ratio (β2 Ki / β1 Ki or β2 IC50 / β1 IC50) highlights the preference of the antagonist for the β1-adrenoceptor.
| Compound | β1 Ki (nM) | β2 Ki (nM) | β1 IC50 (nM) | Selectivity (β1 vs β2) | Reference(s) |
| This compound | 0.3 | ~3000 | 0.7 | ~10,000-fold for β1 | [1][2][3] |
| ICI 118,551 | 120 | 1.2 | - | ~100-fold for β2 | [4] |
| Bisoprolol (B1195378) | 34.2 | 3014 | - | ~88-fold for β1 | [5] |
| Atenolol | - | - | - | β1-selective | [6][7] |
| Metoprolol (B1676517) | - | - | - | ~30-40-fold for β1 | [[“]][9] |
| Propranolol | - | - | - | Non-selective | [7][10] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell type, and assay temperature. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and other β1-antagonists, it is crucial to visualize the β1-adrenergic signaling pathway and the experimental workflow used to assess their efficacy.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
The efficacy of β-adrenoceptor antagonists is typically determined through radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the β-adrenoceptors.
a. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing human β1- or β2-adrenoceptors are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.
-
For membrane preparations, cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
b. Binding Assay Protocol:
-
Incubate cell membranes or whole cells with a fixed concentration of a radioligand (e.g., [3H]CGP 12177 or [125I]iodocyanopindolol) in a binding buffer (e.g., Tris-HCl with MgCl2).
-
Add increasing concentrations of the unlabeled competitor drug (e.g., this compound, ICI 118,551).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger in the β-adrenergic signaling pathway.
a. Cell Culture:
-
Use cells endogenously or recombinantly expressing β1-adrenoceptors (e.g., CHO-β1 cells).
b. cAMP Accumulation Assay Protocol:
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol (B85558) or norepinephrine).
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
c. Data Analysis:
-
Plot the agonist-induced cAMP production against the concentration of the antagonist.
-
Determine the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC50).
-
The antagonist's potency can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Conclusion
The experimental data consistently demonstrates that this compound is a highly potent and selective antagonist of the β1-adrenoceptor, with a selectivity of approximately 10,000-fold over the β2-adrenoceptor.[2][3] This makes it an invaluable pharmacological tool for differentiating between β1- and β2-mediated responses in vitro and in vivo. In contrast, compounds like ICI 118,551 are highly selective for the β2-adrenoceptor, while clinically used drugs such as bisoprolol and metoprolol exhibit moderate to high β1-selectivity.[4][5][[“]] Propranolol serves as a non-selective antagonist for studies requiring blockade of both receptor subtypes.[7][10] The choice of antagonist should be guided by the specific research question and the required degree of receptor subtype selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of beta 1- and beta 2-adrenoceptors of human atrium and ventricle to the effects of noradrenaline and adrenaline as assessed with (-)-atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. consensus.app [consensus.app]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712: A Comparative Guide to its Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of CGP 20712 with a focus on adrenergic receptors. This compound is a highly selective β1-adrenoceptor antagonist, a property that makes it a valuable tool in pharmacological research.[1][2][3][4] This document summarizes key experimental data, details the methodologies used to determine its selectivity, and illustrates the relevant signaling pathways.
Quantitative Comparison of Binding Affinities
The selectivity of this compound for the β1-adrenergic receptor over other adrenergic receptor subtypes is well-documented. The following table summarizes the binding affinities of this compound for human β1, β2, and β3 adrenergic receptors.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Selectivity over β1 | Reference |
| β1-Adrenergic | This compound | 0.3 | 0.7 | - | [1][2][5] |
| β2-Adrenergic | This compound | - | ~7000 | ~10,000-fold | [1][5] |
| β3-Adrenergic | This compound | - | >10,000 | >4,000-fold | [6] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of ligand affinity. A lower value indicates a higher affinity. The selectivity is expressed as the ratio of affinities.
Experimental Protocols
The binding affinities and selectivity of this compound are typically determined using radioligand binding assays. Below is a generalized protocol based on common practices described in the literature.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for β1, β2, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist) or [125I]-Cyanopindolol.
-
Test compound: this compound in a range of concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., propranolol).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. A parallel set of tubes containing the radioligand and a high concentration of a non-selective antagonist is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining receptor cross-reactivity and the canonical signaling pathway of the β1-adrenergic receptor.
Caption: Radioligand competition binding assay workflow.
Caption: β1-Adrenergic receptor signaling pathway.
Conclusion
This compound demonstrates exceptional selectivity for the β1-adrenergic receptor, with significantly lower affinity for β2 and β3 subtypes. This high selectivity has established it as a critical tool for differentiating between β-adrenergic receptor subtypes in pharmacological studies. While its cross-reactivity within the adrenergic receptor family is well-characterized, its interaction with other receptor families remains largely undocumented in public literature. For comprehensive safety and off-target profiling, further investigation using broad receptor screening panels is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of adrenoceptors in the regulation of dopamine/DARPP-32 signaling in neostriatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating CGP 20712: A Comparative Guide for Human and Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the β1-adrenoceptor antagonist, CGP 20712, in human and rodent models. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the pharmacological properties of this widely used research tool.
Executive Summary
This compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action is the competitive blockade of β1-adrenoceptors, thereby inhibiting the effects of endogenous catecholamines such as adrenaline and noradrenaline.[1] This compound exhibits remarkable selectivity for the β1-adrenoceptor subtype over β2 and β3-adrenoceptors in both human and rodent systems. While direct comparative studies under identical experimental conditions are limited, the available data consistently demonstrate its utility as a selective β1-adrenergic antagonist across these species.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity and functional antagonism of this compound in human and rodent models based on available literature. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity (Ki) of this compound for Human β-Adrenoceptors
| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Reference |
| β1-Adrenoceptor | 0.3 | Not Specified | [1] |
| β1-Adrenoceptor | ~0.7 (IC50) | Not Specified | [2] |
Table 2: Pharmacological Parameters of this compound in Rodent Models (Rat)
| Parameter | Value | Tissue/Preparation | Reference |
| β1/β2 Selectivity Ratio (IC50) | ~10,000 | Rat Neocortical Membranes | [3] |
| KB for β1-Adrenoceptors | 0.3 nM | Rat Sinoatrial Node | [4] |
| pKi at α1-Adrenoceptors | 5.26 | Rat Cerebral Cortex Membranes | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from established practices and should be optimized for specific laboratory conditions.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for β1-adrenoceptors.
1. Membrane Preparation:
-
Human Tissue: Obtain human left ventricular tissue from explanted hearts or other appropriate sources, following ethical guidelines.
-
Rodent Tissue: Euthanize rats and excise the hearts.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of membrane suspension (containing a predetermined optimal protein concentration).
-
50 µL of radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol) at a concentration near its Kd.
-
50 µL of competing ligand (this compound) at various concentrations (e.g., 10^-11 to 10^-5 M) or buffer for total binding.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay for Determining pA2 Value
This protocol describes how to determine the potency of this compound as a functional antagonist in isolated tissue preparations.
1. Tissue Preparation:
-
Human Tissue: Obtain human atrial or ventricular muscle strips from surgical biopsies or explanted hearts, following ethical guidelines.
-
Rodent Tissue: Euthanize rats and dissect the atria or papillary muscles.
-
Mount the tissue strips in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
2. Experimental Procedure:
-
Record the isometric contractile force.
-
Obtain a cumulative concentration-response curve for a β-adrenoceptor agonist (e.g., isoprenaline).
-
Wash the tissue repeatedly to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat this procedure with at least two other concentrations of this compound.
3. Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for each antagonist concentration.
-
Determine the EC50 value of the agonist in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).
-
The pA2 value is the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
Visualizations
The following diagrams illustrate key concepts related to the validation of this compound.
Caption: Workflow for Ki determination of this compound.
Caption: Site of action of this compound in the β1-AR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
CGP 20712: A Comparative Guide to its High Selectivity for the β1-Adrenergic Receptor
For researchers and professionals in drug development, the selection of a potent and highly selective β1-adrenergic receptor antagonist is critical for targeted therapeutic action while minimizing off-target effects. CGP 20712 has emerged as a benchmark compound due to its exceptional selectivity for the β1-adrenoceptor subtype. This guide provides a comparative analysis of this compound against other commonly used β-blockers, supported by experimental data and detailed protocols.
High Selectivity of this compound Confirmed in Multiple Studies
This compound is a highly selective β1-adrenoceptor antagonist with a reported Ki of 0.3 nmol/L.[1][2] Its primary mechanism of action involves competitive binding to β1-receptors, effectively blocking the chronotropic effects of catecholamines like adrenaline and noradrenaline.[1][2] Studies have repeatedly demonstrated its remarkable selectivity over other β-adrenoceptor subtypes.
One key study highlighted that CGP 20712A possesses a 501-fold higher affinity for the β1-adrenoceptor compared to the β2-adrenoceptor and an even more substantial 4169-fold higher affinity for the β1-adrenoceptor over the β3-adrenoceptor.[3][4] Another report suggests an even greater selectivity, indicating that this compound A exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors.[5][6] This high degree of selectivity makes it an invaluable tool for distinguishing between β1- and β2-adrenoceptor-mediated effects in experimental settings.[6]
Comparative Selectivity with Other β-Adrenoceptor Antagonists
The selectivity of this compound becomes particularly evident when compared with other β-blockers. While many clinically used β-antagonists are classified as "β1-selective," their degree of selectivity is often modest when scrutinized in cellular assays.[3][4] For instance, bisoprolol (B1195378) is considered one of the most β1-selective β-blockers in clinical use, yet it demonstrates only a 14- to 42.7-fold selectivity for the β1-adrenoceptor over the β2-adrenoceptor.[3][7] In contrast, some non-selective β-blockers like carvedilol (B1668590) and propranolol (B1214883) can even exhibit a higher affinity for the β2-adrenoceptor.[3][7]
The following table summarizes the selectivity profiles of this compound and other notable β-adrenoceptor antagonists based on data from radioligand binding studies.
| Compound | Receptor Subtype | Selectivity Ratio (β1 vs. β2) | Selectivity Ratio (β1 vs. β3) | Reference |
| CGP 20712A | β1-antagonist | 501-fold | 4169-fold | [3][4] |
| ICI 118551 | β2-antagonist | 550-fold (β2 over β1) | 661-fold (β2 over β3) | [3][4] |
| Bisoprolol | β1-antagonist | 14-fold | - | [3] |
| Metoprolol | β1-antagonist | Low selectivity | - | [3] |
| Atenolol | β1-antagonist | Low selectivity | - | [3] |
| Carvedilol | Non-selective | β2-selective | - | [3] |
| Propranolol | Non-selective | β2-selective | - | [3] |
| Timolol | Non-selective | 26-fold (β2-selective) | - | [3] |
| Nebivolol (B1214574) | β1-antagonist | 3-4 fold | - | [8] |
Experimental Protocols for Determining Antagonist Selectivity
The high selectivity of this compound has been predominantly determined through radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the affinity of a ligand for its receptor.
Whole-Cell Radioligand Binding Assay
A common method involves using Chinese Hamster Ovary (CHO) cell lines that are stably transfected to express a single subtype of the human β-adrenoceptor (β1, β2, or β3).[3][4][9] This allows for the precise measurement of ligand affinity for each receptor subtype in a controlled cellular environment.
Experimental Steps:
-
Cell Culture: CHO cells stably expressing either the human β1, β2, or β3-adrenoceptor are cultured to confluence in 96-well plates.[9]
-
Assay Preparation: The growth medium is removed, and the cells are washed.
-
Ligand Incubation: A solution containing the unlabeled antagonist (the "competing ligand," e.g., this compound) at various concentrations is added to the wells. Immediately after, a fixed concentration of a radiolabeled ligand (e.g., ³H-CGP 12177 or ¹²⁵I-cyanopindolol) is added.[3][7]
-
Incubation: The cells are incubated at 37°C for a set period (e.g., 1.5-2 hours) to allow the ligands to bind to the receptors.[3][9]
-
Washing: The cells are washed to remove any unbound radioligand.[3]
-
Quantification: The amount of radioactivity remaining, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate competition binding curves, from which the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the unlabeled antagonist for each receptor subtype can be calculated. The ratio of these values for different receptor subtypes determines the selectivity.
To define non-specific binding, a high concentration of a known selective antagonist is used. For example:
-
For β1-adrenoceptors: 100 nM CGP 20712A or 1 µM propranolol.[3][9]
-
For β2-adrenoceptors: 100 nM ICI 118551 or 1 µM propranolol.[3][9]
-
For β3-adrenoceptors: 100 µM CGP 12177 or 10 µM propranolol.[3][9]
The following diagram illustrates the general workflow of a whole-cell radioligand binding assay for determining antagonist selectivity.
Caption: Workflow of a whole-cell radioligand binding assay.
Signaling Pathway Context
The high selectivity of this compound is crucial for dissecting signaling pathways mediated by different β-adrenoceptor subtypes. The canonical pathway for β1-adrenoceptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By selectively blocking this pathway at the β1-receptor, researchers can investigate the specific downstream effects of β1-adrenoceptor signaling in various tissues and disease models.
The diagram below outlines the canonical β1-adrenergic signaling pathway and the point of inhibition by this compound.
Caption: β1-adrenergic signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel selective β1-adrenoceptor antagonists for concomitant cardiovascular and respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Studies Using CGP 20712: A Comparative Guide
For researchers utilizing the highly selective β1-adrenoceptor antagonist CGP 20712, the design of robust control experiments is paramount to ensure the specificity and validity of their findings. This guide provides a comparative overview of common control compounds, detailed experimental protocols for assessing β-adrenergic receptor antagonism, and visual representations of key pathways and workflows to support rigorous experimental design.
Comparative Analysis of β-Adrenergic Receptor Antagonists
The selection of appropriate controls is critical for interpreting the effects of this compound. An ideal set of controls includes compounds with varying degrees of selectivity for the β1-adrenoceptor, as well as non-selective antagonists. This allows for the dissection of β1-specific effects from those mediated by other β-adrenergic receptor subtypes.
The following table summarizes the binding affinities (Ki) of this compound and commonly used control compounds for β1 and β2-adrenergic receptors, as determined in whole-cell binding studies using Chinese Hamster Ovary (CHO) cell lines stably expressing the human β1- or β2-adrenoceptor.[1] This standardized approach allows for a direct and reliable comparison of selectivity.
| Compound | Receptor Subtype | Ki (nM)[1] | Selectivity (β2 Ki / β1 Ki) | Classification |
| This compound | β1 | 3.3 | 501 | Highly β1-Selective Antagonist |
| β2 | 1660 | |||
| ICI 118,551 | β1 | 218 | 0.0018 | Highly β2-Selective Antagonist |
| β2 | 0.4 | |||
| Propranolol (B1214883) | β1 | 4.3 | 0.84 | Non-Selective β-Antagonist |
| β2 | 3.6 | |||
| Metoprolol | β1 | 89.1 | 0.07 | β1-Selective Antagonist |
| β2 | 6.4 | |||
| Bisoprolol | β1 | 79.4 | 0.07 | β1-Selective Antagonist |
| β2 | 5.6 |
Note: A higher selectivity ratio indicates greater preference for the β1-adrenoceptor.
Key Experimental Protocols
To quantitatively assess the antagonistic properties of this compound and control compounds, radioligand binding assays and functional assays measuring downstream signaling are essential.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of test compounds for β1 and β2-adrenergic receptors.
Materials:
-
CHO cells stably expressing human β1 or β2-adrenergic receptors
-
[3H]-CGP 12177 (a non-selective hydrophilic β-adrenoceptor radioligand)
-
This compound, ICI 118,551, Propranolol, Metoprolol, Bisoprolol
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Scintillation fluid
-
96-well plates
-
Cell harvester and filter mats
-
Scintillation counter
Procedure:
-
Cell Culture: Culture CHO cells expressing either β1 or β2-adrenergic receptors to confluence in appropriate cell culture flasks.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Setup:
-
Wash the cells once with assay buffer.
-
To each well, add 200 µL of assay buffer.
-
Add 25 µL of a range of concentrations of the unlabeled test compound (e.g., this compound or a control). For determining non-specific binding, use a high concentration of a non-selective antagonist like propranolol (e.g., 1 µM). For total binding, add 25 µL of assay buffer.
-
Add 25 µL of [3H]-CGP 12177 at a final concentration close to its Kd (e.g., 0.5 nM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.
-
Harvesting: Terminate the assay by rapidly aspirating the assay medium and washing the cells twice with ice-cold assay buffer. Lyse the cells with 0.2 M NaOH.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Functional Assay
This functional assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.
Objective: To determine the functional potency (IC50) of test compounds in antagonizing agonist-induced cAMP production.
Materials:
-
CHO cells expressing human β1 or β2-adrenergic receptors
-
Isoproterenol (B85558) (a non-selective β-agonist)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound and control compounds
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor, pH 7.4)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well plates
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer to the desired density.
-
Antagonist Pre-incubation:
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of a range of concentrations of the antagonist (this compound or control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a low concentration of forskolin (this amplifies the cAMP signal).
-
Add 5 µL of the isoproterenol/forskolin solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Visualizing Pathways and Workflows
β1-Adrenergic Receptor Signaling Pathway
Activation of the β1-adrenergic receptor by an agonist like norepinephrine (B1679862) leads to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses. Antagonists like this compound block the initial binding of the agonist, thereby inhibiting this entire cascade.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Determining Antagonist Selectivity
A logical workflow for assessing the selectivity of a β-adrenergic receptor antagonist involves a combination of binding and functional assays performed on cell lines expressing single receptor subtypes.
Caption: Workflow for Determining Antagonist Selectivity.
Logical Relationships of Control Experiments
The use of a panel of controls with varying selectivity allows for a logical deduction of the involvement of β1 and β2 receptors in an observed biological effect.
Caption: Logical Deduction of β1-Receptor Mediated Effects.
References
Assessing the Potency of CGP 20712: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potency and mechanism of action of a selective antagonist like CGP 20712 is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of this compound's potency across various tissues, supported by experimental data and detailed protocols.
This compound is a highly selective β1-adrenoceptor antagonist, a crucial tool for distinguishing between β1- and β2-adrenoceptor subtypes in pharmacological studies.[1][2][3] Its primary mechanism of action is the competitive binding to β1-adrenoceptors, thereby blocking the effects of catecholamines like adrenaline and noradrenaline.[3] This selective antagonism makes it an invaluable ligand for quantifying the proportion of β1- and β2-adrenoceptors in a given tissue.[1]
Comparative Potency of this compound Across Different Tissues
The potency of this compound varies across different tissues and species, reflecting the differential expression and properties of β1-adrenoceptors. The following table summarizes key potency values (Ki, IC50, pA2, pKB, and pKD) reported in the literature. A lower Ki or IC50 value and a higher pA2, pKB, or pKD value indicate greater potency.
| Tissue/Cell Type | Species | Potency Metric | Value | Reference |
| Neocortex | Rat | IC50 (β1) | ~1 nM | [1] |
| Neocortex | Rat | IC50 (β2) | >10,000 nM | [1] |
| Cerebellum | Rat | IC50 | Monophasic curve | [1] |
| Sinoatrial Node | Rat | KB | 0.3 nM | [4] |
| Ventricular Myocytes | Rat | IC50 | Not specified, used at 10-1000 nM to selectively antagonize β1-adrenoceptors | [2] |
| White Adipocytes | Rat | pKi (β1) | 8.41 - 8.58 | [5] |
| White Adipocytes | Rat | pKi (β2) | 4.27 - 4.73 | [5] |
| Cardiac Ventricular Muscle | Sheep | pKD (β1) | 9.5 ± 0.9 | [6] |
| Cardiac Ventricular Muscle | Sheep | pKD (β2) | 4.5 ± 0.4 | [6] |
| Right Atrial Appendage | Human | pKB | 9.29 | [7] |
| Fat Cells | Human | Not specified, antagonized lipolytic effect of CGP 12,177 | [8][9] | |
| Lung | Human | Used for discrimination of β1/β2 adrenoceptors | ||
| General | Not specified | Ki | 0.3 nM | [3] |
| General | Not specified | IC50 | 0.7 nM | [2] |
Experimental Protocols
Accurate determination of antagonist potency relies on robust experimental design. The two primary methods for quantifying the potency of competitive antagonists like this compound are radioligand binding assays and functional assays followed by Schild analysis.
Radioligand Binding Assay (Competitive)
This method directly measures the affinity of an antagonist for its receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for β1-adrenoceptors.
Materials:
-
Cell membranes prepared from the tissue of interest.
-
Radiolabeled β-adrenoceptor antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-selective β-antagonist (e.g., propranolol) to determine binding to non-receptor components.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay and Schild Analysis
This method assesses the potency of an antagonist by measuring its ability to inhibit the functional response induced by an agonist.
Objective: To determine the pA2 value of this compound, which is a measure of its antagonist potency.
Procedure:
-
Tissue Preparation: Prepare an isolated tissue or cell culture system that exhibits a functional response to a β1-adrenoceptor agonist (e.g., isoprenaline-induced relaxation of airway smooth muscle or increased heart rate in isolated atria).
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Incubate the tissue/cells with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
Second Agonist Curve: In the continued presence of this compound, generate a second agonist concentration-response curve. The curve should be shifted to the right.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound ([B]) on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1.
-
The x-intercept of the line is the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.
-
β-Adrenergic Signaling Pathway and the Action of this compound
This compound exerts its effect by blocking a key step in the β-adrenergic signaling cascade. This pathway is crucial for regulating various physiological processes, including heart rate, cardiac contractility, and smooth muscle relaxation.
References
- 1. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and autoradiographic localization of beta-adrenoceptor subtypes in human cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipolytic effects of conventional β3-adrenoceptor agonists and of CGP 12,177 in rat and human fat cells : preliminary pharmacological evidence for a putative β4-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipolytic effects of conventional beta 3-adrenoceptor agonists and of CGP 12,177 in rat and human fat cells: preliminary pharmacological evidence for a putative beta 4-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP 20712 and Other Ligands for Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the binding affinities (pKi) of the highly selective β1-adrenoceptor antagonist, CGP 20712, in comparison to other key ligands. This guide provides quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow to support informed decisions in research and development.
This comparison guide offers an objective overview of the binding characteristics of this compound alongside other widely used beta-blockers. The data presented is compiled from peer-reviewed studies to ensure accuracy and reliability, providing a valuable resource for selecting appropriate ligands for studies on the adrenergic system.
Quantitative Comparison of Ligand Binding Affinities (pKi)
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. The pKi value, which is the negative logarithm of the inhibition constant (Ki), is a commonly used measure of this affinity. A higher pKi value indicates a stronger binding affinity.
The following table summarizes the pKi values for this compound and a selection of other beta-adrenergic ligands at human β1, β2, and β3 adrenoceptors. This data is derived from whole-cell binding studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes.
| Ligand | pKi at β1-adrenoceptor | pKi at β2-adrenoceptor | pKi at β3-adrenoceptor | Selectivity (β1 vs β2) |
| This compound | 9.3 | 6.6 | 5.9 | 501-fold |
| ICI 118,551 | 6.6 | 9.3 | 6.5 | 550-fold (β2 selective) |
| Betaxolol | 8.8 | 7.6 | 6.3 | 16-fold |
| Atenolol | 7.4 | 6.0 | 5.8 | 25-fold |
| Propranolol (B1214883) | 8.2 | 8.5 | 6.4 | Non-selective |
| Bisoprolol (B1195378) | 8.3 | 7.1 | 6.2 | 14-fold |
| Timolol | 7.8 | 9.2 | 6.2 | 26-fold (β2 selective) |
Data sourced from a comprehensive study on the selectivity of β-adrenoceptor antagonists at human β1, β2, and β3 adrenoceptors.[1]
As the data clearly indicates, this compound exhibits exceptional selectivity for the β1-adrenoceptor, with a 501-fold higher affinity for β1 over β2 receptors.[1] In contrast, ICI 118,551 demonstrates a strong preference for the β2-adrenoceptor.[1] Other clinically used beta-blockers such as betaxolol, atenolol, and bisoprolol show moderate β1-selectivity, while propranolol is non-selective.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinities is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay, based on common methodologies cited in the literature.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenoceptor are cultured under standard conditions.
-
For membrane preparations, cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is subjected to low-speed centrifugation to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. A protein assay is performed to determine the membrane protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radioligand with high affinity for the receptor of interest (e.g., [3H]-CGP 12177 or [3H]dihydroalprenolol).
-
Varying concentrations of the unlabeled competitor ligand (e.g., this compound, ICI 118,551).
-
A fixed amount of the prepared cell membranes.
-
-
The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then measured using a scintillation counter.
4. Data Analysis:
-
The amount of radioligand bound to the receptor is plotted against the concentration of the competitor ligand.
-
This competition curve is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
References
Validating CGP 20712 Specificity: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the specificity of the β1-adrenoceptor antagonist, CGP 20712, with a focus on the gold-standard method: knockout models. We present supporting experimental data and detailed protocols to aid in the design and interpretation of studies aimed at confirming on-target activity and minimizing off-target effects.
The Imperative of Specificity in Drug Development
The efficacy and safety of a pharmacological agent are intrinsically linked to its specificity for the intended molecular target. Off-target interactions can lead to unforeseen side effects and confound the interpretation of experimental results. Therefore, rigorous validation of a compound's specificity is a critical step in the drug development pipeline. Knockout (KO) animal models, in which the gene encoding the target protein is deleted, offer the most definitive method for this validation. By comparing the physiological and cellular responses to a drug in wild-type (WT) animals versus their KO counterparts, researchers can unequivocally distinguish on-target from off-target effects. A truly specific antagonist should elicit a biological response in WT animals that is significantly diminished or entirely absent in KO animals lacking the target receptor.
This compound: A Highly Selective β1-Adrenoceptor Antagonist
This compound is a well-established and potent antagonist of the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in the heart. It exhibits high selectivity, with a binding affinity for the β1-AR that is approximately 10,000-fold greater than for the β2-AR.[1] Its primary mechanism of action is the competitive blockade of adrenaline and noradrenaline at the β1-AR, leading to a reduction in heart rate and myocardial contractility.[2]
Validating this compound Specificity with β1-Adrenoceptor Knockout Mice
The generation of mice lacking the β1-adrenoceptor (β1-AR KO) has been instrumental in confirming the specific actions of drugs targeting this receptor.[3][4] These models provide a powerful in vivo system to dissect the physiological roles of the β1-AR and to validate the specificity of antagonists like this compound.
Comparative Data: Wild-Type vs. β1-AR Knockout Models
The following tables summarize key quantitative data derived from studies comparing wild-type and β1-AR knockout mice, illustrating the principles of specificity validation.
| Parameter | Wild-Type (WT) | β1-AR Knockout (KO) | Reference |
| β1-Adrenoceptor Density (fmol/mg protein) | ~30-40 | Undetectable | [3] |
| Response to Isoproterenol (β-agonist) | Increased Heart Rate & Contractility | No significant change in Heart Rate & Contractility | [3][4] |
| Expected Response to this compound | Blocks Isoproterenol-induced effects | No effect, as the target is absent | Inferred from[3][4] |
Table 1: Comparison of β-adrenergic receptor characteristics and responses in wild-type versus β1-AR knockout mice.
| Assay | Wild-Type + this compound | β1-AR Knockout + this compound | Expected Outcome for a Specific Antagonist |
| Radioligand Binding | Displacement of β1-AR selective radioligands | No specific binding of β1-AR radioligands | Confirms absence of the primary target in KO model. |
| cAMP Accumulation Assay (in cardiac tissue) | Inhibition of isoproterenol-stimulated cAMP production | No significant isoproterenol-stimulated cAMP production to inhibit | Demonstrates the on-target effect of this compound in WT and the lack of a target in KO. |
| In Vivo Hemodynamic Monitoring | Attenuation of isoproterenol-induced tachycardia | No tachycardia to attenuate | Confirms the physiological effect of this compound is mediated by β1-AR. |
Table 2: Predicted outcomes of key experiments to validate this compound specificity using β1-AR knockout models.
Experimental Protocols
Generation and Verification of β1-Adrenoceptor Knockout Mice
A detailed protocol for generating and validating tissue-specific knockout mice using the Cre-loxP system is a standard method.[5][6]
a. Generation:
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Adrb1 gene (the gene encoding the β1-AR) with loxP sites.
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.
-
Selection and Screening: ES cells with the correct homologous recombination are selected and verified by PCR and Southern blotting.
-
Blastocyst Injection and Chimera Generation: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
-
Cre-Mediated Recombination: To generate a global knockout, mice carrying the floxed Adrb1 allele are crossed with mice expressing Cre recombinase ubiquitously. For tissue-specific knockout, they are crossed with mice expressing Cre under a tissue-specific promoter.
b. Validation:
-
Genotyping: PCR analysis of genomic DNA from tail biopsies is used to confirm the presence of the wild-type, floxed, and/or knockout alleles.
-
Protein Expression: Western blot analysis of heart tissue homogenates using an anti-β1-AR antibody is performed to confirm the absence of the β1-AR protein in knockout mice.
-
Radioligand Binding: Saturation and competition binding assays using a β-adrenergic radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) are conducted on heart membrane preparations. The absence of a high-affinity binding site for β1-selective antagonists (like this compound) in knockout tissue confirms the functional deletion of the receptor.[3]
In Vivo Validation of this compound Specificity
a. Animals: Age- and sex-matched wild-type and β1-AR knockout mice are used. b. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Mice are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). c. Hemodynamic Monitoring:
-
Mice are anesthetized, and a catheter is inserted into the carotid artery for blood pressure and heart rate monitoring.
-
A baseline recording is obtained.
-
A non-selective β-agonist (e.g., isoproterenol) is administered to both vehicle- and this compound-pretreated wild-type and knockout mice.
-
Changes in heart rate and blood pressure are recorded and compared across all groups. d. Expected Results:
-
Wild-Type: Isoproterenol will induce a significant increase in heart rate (tachycardia). Pre-treatment with this compound will significantly blunt this response.
-
β1-AR Knockout: Isoproterenol will have a markedly reduced or no effect on heart rate, demonstrating that the β1-AR is the primary mediator of this response. This compound will have no further effect, confirming its specificity for the absent receptor.[3][4]
Visualizing the Validation Workflow and Signaling Pathway
Caption: Workflow for validating this compound specificity.
Caption: β1-Adrenergic signaling and this compound inhibition.
References
Comparative Analysis of CGP 20712's Cellular Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of CGP 20712 across various cell lines and tissues. This compound is a highly potent and selective β1-adrenoceptor antagonist, a class of drugs with significant therapeutic applications. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding of this compound's pharmacological profile.
Quantitative Comparison of this compound's Effects
This compound has been characterized in several cellular and tissue models, primarily demonstrating its high affinity and selectivity for the β1-adrenergic receptor. While direct comparative studies on cell viability and apoptosis are limited, the existing data on its pharmacological activity across different cell types provide valuable insights.
| Cell Line/Tissue Type | Organism | Assay Type | Key Findings | Quantitative Values |
| CHO-K1 | Chinese Hamster | cAMP Accumulation | Showed weak agonist activity at the human β2-adrenoceptor. | EC50: 10 μM |
| Human Atrial Myocytes | Human | Patch Clamp (ICaL) | Markedly decreased noradrenaline-stimulated L-type Ca2+ current, indicating prominent β1-adrenoceptor blockade.[1] | - |
| Rat Ventricular Myocytes | Rat | Ca2+ Transients | Competitively blocked the effects of (-)-CGP 12177, a β-adrenoceptor agonist. | pKB: 6.3–6.6 |
| C6 Glioma Cells | Rat | Radioligand Binding | Utilized in studies to characterize β-adrenoceptor binding properties.[2] | - |
| HMEC-1 | Human | cAMP Accumulation | Effectively antagonized adrenaline-evoked stimulation of cAMP accumulation. | - |
| Rat Sinoatrial Node | Rat | Chronotropic Effects | Blockade of β1-adrenoceptors by CGP 20712A unmasked the positive chronotropic effects mediated by β2-adrenoceptors at high adrenaline concentrations.[3] | KB: 0.3 nmol/L |
General Pharmacological Values:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the activity of this compound.
Competition Radioligand Binding Assay
This assay is used to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
- Culture cells (e.g., CHO-K1 cells expressing the β1-adrenoceptor) to confluence.
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol).
- Add increasing concentrations of unlabeled this compound.
- To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.
- Add the membrane preparation to all wells to initiate the binding reaction.
- Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a one-site or two-site competition model to determine the IC50 value, which can then be used to calculate the Ki.
cAMP Accumulation Assay (for Gs-coupled receptors)
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP, a key second messenger.
1. Cell Preparation:
- Seed cells (e.g., CHO-K1 or HMEC-1) in a 96-well plate and culture overnight.
- On the day of the assay, wash the cells with a serum-free medium.
2. Antagonist Assay Procedure:
- Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
- Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol (B85558) or adrenaline) at its EC50 or EC80 concentration to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. Detection:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensors).
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the cAMP concentration in each sample from the standard curve.
- Plot the cAMP concentration against the logarithm of the this compound concentration to determine its IC50 for the inhibition of agonist-stimulated cAMP production.
Visualizing the Mechanism of Action
To better understand the cellular processes affected by this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Competition Radioligand Binding Assay.
References
- 1. Adrenoceptor sub-type involvement in Ca2+ current stimulation by noradrenaline in human and rabbit atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitized beta-adrenoceptors of C6-glioma cells have distinct binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of CGP 20712: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of CGP 20712
This document provides comprehensive guidance on the proper disposal procedures for this compound, a potent and selective β1-adrenoceptor antagonist. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. The information is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for its common salt forms.
| Property | This compound (dihydrochloride) | CGP 20712A (mesylate) |
| Molecular Formula | C₂₃H₂₇Cl₂F₃N₄O₅ | C₂₃H₂₅F₃N₄O₅ • CH₃SO₃H |
| Molecular Weight | 567.39 g/mol [1] | 590.6 g/mol [2] |
| Appearance | White to light yellow solid | Solid |
| Purity | ≥96% (HPLC)[3] | - |
| Solubility | Soluble to 50 mM in water | Acetonitrile: Slightly Soluble (0.1-1mg/ml), DMSO: Sparingly Soluble (1-10 mg/ml), Methanol: Slightly Soluble (0.1-1mg/ml)[2] |
| Storage Conditions | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months, -20°C for 1 month.[4] | Desiccate at +4°C |
| CAS Number | 1216905-73-5[1] | 105737-62-0[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound dihydrochloride (B599025) is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Procedures
The following procedures are based on general principles of laboratory chemical waste disposal and the specific hazard profile of this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated, expired, or unused solid this compound in its original container if possible, or in a clearly labeled, sealed, and compatible container.
-
Contaminated materials such as gloves, absorbent paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifying the contaminant.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled container. Do not mix with other incompatible chemical waste.
-
Solutions of this compound in organic solvents should be collected in a separate, solvent-resistant container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazard(s) (e.g., "Toxic," "Irritant"), and the date of accumulation.
2. Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
3. Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the Safety Data Sheet (SDS) for this compound to the waste management personnel.
Experimental Protocol: Radioligand Binding Assay
Understanding the context in which this compound waste is generated is crucial for its proper management. A common application of this compound is in radioligand binding assays to quantify β1- and β2-adrenoceptors.
Objective: To determine the percentage of β1- and β2-adrenoceptors in a given tissue sample using a competition binding assay with [³H]dihydroalprenolol ([³H]DHA) and CGP 20712A.[5]
Methodology:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat neocortex) in a cold lysis buffer.[6]
-
Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of [³H]DHA and varying concentrations of CGP 20712A.
-
Competition: CGP 20712A will compete with [³H]DHA for binding to the β-adrenoceptors. Due to its high selectivity, it will first displace [³H]DHA from β1-adrenoceptors at lower concentrations and then from β2-adrenoceptors at much higher concentrations.[5]
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]DHA displacement against the concentration of CGP 20712A to generate a competition curve. A biphasic curve indicates the presence of both β1- and β2-adrenoceptors, and the plateau can be used to estimate the relative proportions of each subtype.[5]
Waste generated from this protocol will include solutions containing this compound, a radiolabeled compound, and biological material, and must be disposed of as mixed hazardous waste (chemical and radioactive).
Disposal Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling CGP 20712
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling CGP 20712. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent and highly selective β1-adrenoceptor antagonist.[1][2][3][4][5] The Safety Data Sheet (SDS) for this compound dihydrochloride (B599025) classifies it as hazardous.[6]
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory tract irritation.[6]
Mandatory Personal Protective Equipment (PPE): A risk assessment should be conducted for any work involving this compound. The following PPE is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear double chemotherapy gloves for maximum protection. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Lab Coat/Gown | A solid-front barrier gown is required when handling the substance. |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear safety goggles or a full-face shield to protect against splashes and dust. |
| Respiratory Protection | Respirator | Use a P2, N95, or P3 respirator when handling the powdered form to avoid inhalation of dust.[7] |
Chemical and Physical Properties
A summary of the key quantitative data for this compound dihydrochloride is provided below.
| Property | Value |
| Molecular Weight | 567.39 g/mol [1][6] |
| Formula | C₂₃H₂₅F₃N₄O₅·2HCl[1] |
| Purity | ≥96%[1] |
| Solubility | Soluble to 50 mM in water[1] |
| Storage | Store at +4°C[1] |
| CAS Number | 1216905-73-5[1][6] |
Handling and Experimental Workflow
The following diagram outlines the standard operational procedure for handling this compound from reception to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
